molecular formula C22H20N4O B609967 PF-794

PF-794

Cat. No.: B609967
M. Wt: 356.4 g/mol
InChI Key: MZPZXXQVQMSLIP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

PF-06279794, also known as PF-794, is a potent, selective and ATP-competitive TNIK inhibitor.

Properties

Molecular Formula

C22H20N4O

Molecular Weight

356.4 g/mol

IUPAC Name

4-[2-amino-5-(4-cyanophenyl)-3-pyridinyl]-N-propan-2-ylbenzamide

InChI

InChI=1S/C22H20N4O/c1-14(2)26-22(27)18-9-7-17(8-10-18)20-11-19(13-25-21(20)24)16-5-3-15(12-23)4-6-16/h3-11,13-14H,1-2H3,(H2,24,25)(H,26,27)

InChI Key

MZPZXXQVQMSLIP-UHFFFAOYSA-N

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

PF-06279794;  PF06279794;  PF 06279794;  PF-794;  PF 794;  PF794.

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of PF-794 in Wnt Signaling

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the small molecule inhibitor PF-794 (also known as PF-06279794) and its mechanism of action within the canonical Wnt signaling pathway. The Wnt pathway is a critical regulator of cellular processes, and its aberrant activation is a hallmark of numerous cancers, making it a key target for therapeutic intervention.[1][2][3] this compound has emerged as a potent and selective inhibitor that targets a key downstream component of this pathway, offering a promising strategy for treating Wnt-driven malignancies.

The Canonical Wnt/β-Catenin Signaling Pathway

The canonical Wnt signaling pathway is fundamental to embryonic development and adult tissue homeostasis.[4] Its activity is tightly regulated, and its core mechanism revolves around the stability of the transcriptional co-activator β-catenin.

Pathway States:

  • "OFF" State (Absence of Wnt): In the absence of a Wnt ligand, a multiprotein "destruction complex" (comprising Axin, APC, GSK-3β, and CK1α) phosphorylates β-catenin.[5] This phosphorylation event marks β-catenin for ubiquitination and subsequent proteasomal degradation, keeping its cytoplasmic levels low and preventing its nuclear entry. Consequently, T-cell factor/lymphoid enhancer-binding factor (TCF/LEF) transcription factors remain in a repressed state in the nucleus.

  • "ON" State (Presence of Wnt): When a Wnt ligand binds to its Frizzled (FZD) receptor and LRP5/6 co-receptor, the destruction complex is inhibited.[4][6] This leads to the accumulation of unphosphorylated, stable β-catenin in the cytoplasm. This stable β-catenin then translocates to the nucleus, where it binds to TCF/LEF transcription factors, displacing repressors and recruiting co-activators to initiate the transcription of Wnt target genes, such as MYC and AXIN2, which drive cell proliferation and other cancer-related processes.[6][7]

Wnt_Pathway cluster_off Wnt 'OFF' State cluster_on Wnt 'ON' State DestructionComplex Destruction Complex (Axin, APC, GSK3β, CK1α) BetaCatenin_cyto_off β-catenin DestructionComplex->BetaCatenin_cyto_off Phosphorylates Proteasome Proteasome BetaCatenin_cyto_off->Proteasome Ubiquitination & Degradation TCF_LEF_off TCF/LEF TargetGenes_off Wnt Target Genes (e.g., MYC, AXIN2) TCF_LEF_off->TargetGenes_off Represses Wnt Wnt Ligand Receptor Frizzled/LRP5/6 Wnt->Receptor DVL Dishevelled Receptor->DVL Activates DVL->DestructionComplex Inhibits BetaCatenin_cyto_on β-catenin BetaCatenin_nuc_on β-catenin BetaCatenin_cyto_on->BetaCatenin_nuc_on Accumulates & Translocates to Nucleus TCF_LEF_on TCF/LEF BetaCatenin_nuc_on->TCF_LEF_on Binds & Activates TargetGenes_on Wnt Target Genes (e.g., MYC, AXIN2) TCF_LEF_on->TargetGenes_on Activates Transcription

Figure 1: Canonical Wnt/β-Catenin Signaling Pathway.

This compound Mechanism of Action: Targeting TNIK

This compound is a potent, selective, and ATP-competitive inhibitor of Traf2- and Nck-interacting kinase (TNIK) .[7][8][9] TNIK is a critical downstream regulator of the Wnt pathway. It functions within the nucleus, where it directly interacts with and phosphorylates the TCF4 transcription factor. This phosphorylation event is crucial for stabilizing the β-catenin/TCF4 complex on the DNA, thereby enhancing the transcription of Wnt target genes.[7]

By inhibiting the kinase activity of TNIK, this compound prevents the phosphorylation of TCF4. This destabilizes the β-catenin-TCF4 interaction, leading to the dissociation of the complex from gene promoters and the subsequent downregulation of Wnt target gene expression.[7] This mechanism effectively shuts down the Wnt signaling cascade at the final transcriptional step, making it a powerful strategy for cancers addicted to this pathway.

PF794_Mechanism cluster_nucleus Cell Nucleus BetaCatenin β-catenin ActiveComplex Active Transcriptional Complex (β-catenin/TCF4-P) BetaCatenin->ActiveComplex TCF4 TCF4 TCF4->ActiveComplex TNIK TNIK TNIK->TCF4 Phosphorylates (P) PF794 This compound PF794->TNIK Inhibits TargetGenes Wnt Target Gene Transcription (MYC, AXIN2) ActiveComplex->TargetGenes Promotes BetaCatenin_cyto Cytoplasmic β-catenin BetaCatenin_cyto->BetaCatenin Translocation

Figure 2: Mechanism of Action of this compound via TNIK Inhibition.

Quantitative Data and Efficacy of this compound

Preclinical studies have demonstrated the potent and specific activity of this compound against TNIK and Wnt-driven cancer models.

ParameterValueTarget/SystemReference
Enzymatic IC₅₀ ~9 nMTNIK Kinase Activity[7]
Cell-free IC₅₀ 39 nMTNIK Kinase Activity[8]
Cellular IC₅₀ Low Nanomolar RangeWnt/β-catenin-driven colorectal cancer cells[7]
Kinome Selectivity HighExcellent selectivity across the kinome, with some off-target inhibition of MINK1 and MAP4K4 at 1 µM.[8]
Target Gene Repression Significant ReductionDownregulation of AXIN2 and MYC expression in colorectal cancer cell lines.[7]
In Vivo Efficacy Dose-dependent Tumor Growth InhibitionDemonstrated in xenograft mouse models of colorectal cancer with oral administration.[7]

Key Experimental Protocols

The evaluation of Wnt pathway inhibitors like this compound relies on a set of robust cellular and biochemical assays.

Wnt Reporter Gene Assay (TOPflash/FOPflash)

This is the gold-standard assay for measuring the transcriptional output of the canonical Wnt/β-catenin pathway. It utilizes a luciferase reporter construct driven by a promoter containing multiple TCF/LEF binding sites (TOPflash). A control plasmid with mutated binding sites (FOPflash) is used to measure non-specific activity.

Detailed Methodology:

  • Cell Culture: Plate Wnt-responsive cells (e.g., HEK293T, or colorectal cancer lines like HCT116) in 24-well plates at a density of 5 x 10⁴ cells/well.[10] Culture at 37°C with 5% CO₂.

  • Transfection (Day 1): Co-transfect cells with the TOPflash (or FOPflash) reporter plasmid and a normalization control plasmid (e.g., Renilla luciferase) using a suitable transfection reagent.[10][11] A typical DNA ratio is 10:1 for TCF/LEF-firefly luciferase to Renilla luciferase.[10]

  • Inhibitor Treatment (Day 2): After 24 hours, replace the media. Treat cells with varying concentrations of this compound.

  • Wnt Stimulation: Concurrently, stimulate the Wnt pathway by adding purified Wnt3a protein or Wnt3a-conditioned media to the wells (except for negative controls).[10]

  • Incubation: Incubate the cells for an additional 17-24 hours.[11]

  • Cell Lysis and Luciferase Measurement (Day 3): Lyse the cells using a passive lysis buffer.[10] Measure both Firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.

  • Data Analysis: Normalize the Firefly luciferase signal to the Renilla luciferase signal. The inhibitory effect of this compound is determined by the reduction in normalized luciferase activity in Wnt3a-stimulated cells compared to vehicle-treated controls.

Experimental Workflow Diagram

The following diagram illustrates a typical workflow for characterizing a Wnt pathway inhibitor like this compound.

Experimental_Workflow cluster_invitro In Vitro Characterization cluster_invivo In Vivo Validation Assay1 Biochemical Kinase Assay (Determine Enzymatic IC₅₀) Assay2 Wnt Reporter Assay (Determine Cellular IC₅₀) Assay1->Assay2 Assay3 Target Gene Expression (qPCR) (Confirm AXIN2, MYC repression) Assay2->Assay3 Assay4 Cell Proliferation Assay (Measure anti-proliferative effect) Assay3->Assay4 Xenograft Tumor Xenograft Model (e.g., CRC cells in mice) Assay4->Xenograft Proceed if potent Treatment Oral Administration of this compound Xenograft->Treatment Analysis Measure Tumor Growth Inhibition & Assess Toxicity Treatment->Analysis

Figure 3: Experimental Workflow for this compound Characterization.

Conclusion

This compound represents a targeted therapeutic strategy against Wnt-driven cancers. Its mechanism of action is centered on the potent and selective inhibition of the kinase TNIK, a key nuclear regulator of the β-catenin/TCF4 transcriptional complex.[7] By disrupting this final step in the signaling cascade, this compound effectively reduces the expression of critical Wnt target genes involved in cancer cell proliferation and survival.[7] The compelling quantitative data from preclinical in vitro and in vivo models underscore its potential as a valuable agent in the arsenal against colorectal and other cancers characterized by aberrant Wnt pathway activation. Further clinical investigation is warranted to translate these promising findings into patient benefit.

References

The Discovery and Development of TNIK Inhibitor PF-794: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Traf2- and Nck-interacting kinase (TNIK) has emerged as a compelling therapeutic target in oncology and fibrosis due to its critical role in modulating the Wnt/β-catenin signaling pathway. This technical guide provides a comprehensive overview of the discovery and development of PF-794 (also known as PF-06279794), a potent and selective ATP-competitive inhibitor of TNIK. While specific proprietary data for this compound remains limited in the public domain, this document synthesizes available information and outlines the general methodologies and strategic considerations involved in the development of such a kinase inhibitor. We will delve into the core aspects of its preclinical characterization, including biochemical and cellular assays, pharmacokinetic profiling, and in vivo efficacy studies, drawing parallels with other well-characterized TNIK inhibitors where specific data for this compound is not available.

Introduction to TNIK as a Therapeutic Target

TNIK is a serine/threonine kinase that functions as a key downstream regulator of the canonical Wnt signaling pathway. Aberrant Wnt signaling is a hallmark of numerous cancers, particularly colorectal cancer, where it drives cell proliferation, survival, and maintenance of a cancer stem cell phenotype. TNIK interacts with and phosphorylates T-cell factor 4 (TCF4), a transcriptional effector of the Wnt pathway, thereby promoting the expression of Wnt target genes such as MYC and AXIN2. This central role makes TNIK an attractive "druggable" node to antagonize Wnt-driven pathologies.

Signaling Pathway

The canonical Wnt signaling pathway is initiated by the binding of a Wnt ligand to a Frizzled (FZD) receptor and its co-receptor LRP5/6. This event leads to the recruitment of Dishevelled (DVL), which in turn inhibits the "destruction complex" comprising Axin, APC, GSK3β, and CK1. In the absence of Wnt signaling, this complex phosphorylates β-catenin, marking it for ubiquitination and proteasomal degradation. Upon Wnt activation, the destruction complex is inactivated, allowing β-catenin to accumulate in the cytoplasm and translocate to the nucleus. In the nucleus, β-catenin displaces the corepressor Groucho from TCF/LEF transcription factors and recruits coactivators, leading to the transcription of target genes. TNIK is a critical coactivator in this process, phosphorylating TCF4 to enhance its transcriptional activity.

Wnt_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_inhibitor Pharmacological Intervention Wnt Wnt Ligand FZD Frizzled (FZD) Wnt->FZD binds DVL Dishevelled (DVL) FZD->DVL activates LRP LRP5/6 LRP->DVL DestructionComplex Destruction Complex (Axin, APC, GSK3β, CK1) DVL->DestructionComplex inhibits betaCatenin_cyto β-catenin DestructionComplex->betaCatenin_cyto phosphorylates for degradation Ub Ubiquitination & Proteasomal Degradation betaCatenin_cyto->Ub betaCatenin_nuc β-catenin betaCatenin_cyto->betaCatenin_nuc translocates TCF4 TCF4 betaCatenin_nuc->TCF4 binds Groucho Groucho TCF4->Groucho displaces TargetGenes Wnt Target Genes (e.g., MYC, AXIN2) TCF4->TargetGenes activates transcription TNIK TNIK TNIK->TCF4 phosphorylates & co-activates PF794 This compound PF794->TNIK inhibits

Caption: Canonical Wnt signaling pathway and the point of intervention by this compound.

Discovery of this compound

The discovery of this compound was the result of a targeted drug discovery campaign aimed at identifying potent and selective small-molecule inhibitors of TNIK. The general workflow for such a program is outlined below.

Drug Discovery Workflow

Drug_Discovery_Workflow TargetID Target Identification and Validation AssayDev Assay Development & HTS TargetID->AssayDev HitGen Hit Generation AssayDev->HitGen High-Throughput Screening (HTS) HitToLead Hit-to-Lead Optimization HitGen->HitToLead LeadOp Lead Optimization HitToLead->LeadOp SAR Studies Preclinical Preclinical Development LeadOp->Preclinical Candidate Selection Clinical Clinical Trials Preclinical->Clinical

Caption: General workflow for kinase inhibitor drug discovery.

Preclinical Characterization of this compound

Biochemical and Cellular Activity

This compound is an ATP-competitive inhibitor of TNIK, meaning it binds to the ATP-binding pocket of the kinase domain, preventing the phosphorylation of its substrates.

ParameterValueAssay TypeReference
Enzymatic IC50 ~9 nMBiochemical Kinase Assay[1]
Cellular IC50 Low nanomolar rangeWnt/β-catenin driven colorectal cancer cell lines[1]
Mechanism of Action ATP-competitiveN/A[1]
Selectivity High across the kinomeKinome scan[1]

Table 1: In Vitro Activity of this compound

Pharmacokinetics

While specific pharmacokinetic parameters for this compound are not publicly available, a typical preclinical assessment in rodents would involve intravenous (IV) and oral (PO) administration to determine key parameters.

ParameterDescriptionTypical Units
Cmax Maximum plasma concentrationng/mL or µM
Tmax Time to reach Cmaxhours
AUC Area under the plasma concentration-time curvengh/mL or µMh
t1/2 Elimination half-lifehours
F% Oral bioavailability%
CL ClearancemL/min/kg
Vss Volume of distribution at steady stateL/kg

Table 2: Key Pharmacokinetic Parameters

In Vivo Efficacy

This compound has demonstrated dose-dependent tumor growth inhibition in xenograft mouse models of colorectal cancer without significant toxicity[1].

ModelTreatmentOutcomeReference
Colorectal Cancer XenograftOral administration of this compoundDose-dependent tumor growth inhibition[1]

Table 3: In Vivo Efficacy of this compound

Experimental Protocols

TNIK Kinase Assay (Luminescence-based)

This assay measures the amount of ADP produced in a kinase reaction, which is then converted to a luminescent signal.

Materials:

  • Recombinant human TNIK enzyme

  • Kinase substrate (e.g., a generic substrate like Myelin Basic Protein or a specific peptide)

  • ATP

  • Kinase assay buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • Test compound (this compound)

Procedure:

  • Prepare serial dilutions of this compound in DMSO.

  • In a 384-well plate, add the TNIK enzyme, substrate, and test compound.

  • Initiate the kinase reaction by adding ATP.

  • Incubate at 30°C for a specified time (e.g., 60 minutes).

  • Stop the reaction and deplete the remaining ATP by adding ADP-Glo™ Reagent.

  • Incubate at room temperature for 40 minutes.

  • Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

  • Incubate at room temperature for 30 minutes.

  • Measure luminescence using a plate reader.

  • Calculate IC50 values by fitting the data to a dose-response curve.

Cellular Wnt Reporter Assay

This assay measures the activity of the Wnt/β-catenin pathway in cells.

Materials:

  • A colorectal cancer cell line with a constitutively active Wnt pathway (e.g., HCT116, DLD-1).

  • A reporter construct containing TCF/LEF binding sites upstream of a luciferase gene.

  • Cell culture medium and supplements.

  • This compound.

  • Luciferase assay reagent.

Procedure:

  • Seed cells in a 96-well plate and allow them to attach overnight.

  • Transfect the cells with the Wnt reporter construct.

  • Treat the cells with a serial dilution of this compound.

  • Incubate for 24-48 hours.

  • Lyse the cells and measure luciferase activity using a luminometer.

  • Normalize luciferase activity to a control (e.g., total protein concentration or a co-transfected control reporter).

  • Determine the IC50 value for the inhibition of Wnt signaling.

Colorectal Cancer Xenograft Model

This in vivo model assesses the anti-tumor efficacy of a compound.

Materials:

  • Immunocompromised mice (e.g., NOD/SCID or athymic nude mice).

  • A colorectal cancer cell line (e.g., HCT116).

  • Matrigel (optional).

  • This compound formulated for oral administration.

  • Calipers for tumor measurement.

Procedure:

  • Subcutaneously inject a suspension of colorectal cancer cells into the flank of the mice.

  • Allow the tumors to grow to a palpable size (e.g., 100-200 mm3).

  • Randomize the mice into vehicle control and treatment groups.

  • Administer this compound or vehicle orally, once or twice daily, at various dose levels.

  • Measure tumor volume with calipers every 2-3 days.

  • Monitor the body weight and general health of the mice.

  • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., pharmacodynamic biomarker analysis).

Conclusion

This compound is a potent and selective TNIK inhibitor that has shown promising preclinical activity in models of Wnt-driven colorectal cancer. Its ability to specifically target a key downstream node in the Wnt/β-catenin pathway represents a promising therapeutic strategy. Further development and clinical investigation of this compound and other TNIK inhibitors are warranted to fully elucidate their therapeutic potential in oncology and other diseases characterized by aberrant Wnt signaling. This guide provides a foundational understanding of the discovery and preclinical development of this class of inhibitors, highlighting the key experimental approaches used in their characterization.

References

The Role of TRAF2 and NCK-Interacting Kinase (TNIK) in Colorectal Cancer Progression: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

TRAF2 and NCK-Interacting Kinase (TNIK) has emerged as a critical regulator in the progression of colorectal cancer (CRC). A member of the germinal center kinase (GCK) family, TNIK is a serine/threonine kinase that functions as a key downstream effector in the canonical Wnt/β-catenin signaling pathway, a pathway frequently deregulated in the majority of CRC cases. TNIK's multifaceted role extends to the regulation of cancer stem cell properties, cell migration, and invasion, positioning it as a promising therapeutic target for CRC. This technical guide provides an in-depth overview of the function of TNIK in CRC, including its core signaling pathways, quantitative data on its expression and therapeutic inhibition, and detailed experimental protocols for its investigation.

Introduction

Colorectal cancer remains a leading cause of cancer-related mortality worldwide. The majority of sporadic CRC cases are initiated by mutations in the Adenomatous Polyposis Coli (APC) gene, leading to the constitutive activation of the Wnt/β-catenin signaling pathway. This pathway is crucial for maintaining intestinal stem cells, and its aberrant activation drives tumorigenesis. While targeting the Wnt pathway has been a long-standing goal in CRC therapy, the downstream effectors have presented more viable drug targets. TNIK has been identified as an essential regulatory component of the T-cell factor-4 (TCF4) and β-catenin transcriptional complex, acting at the most downstream point of the Wnt signaling cascade. This strategic position makes TNIK an attractive therapeutic target, as its inhibition can block Wnt signaling even in CRC cells harboring upstream APC or β-catenin mutations.

TNIK Signaling Pathways in Colorectal Cancer

TNIK is a central node in a complex signaling network that promotes colorectal cancer progression. Its primary and most well-characterized role is within the canonical Wnt/β-catenin pathway. However, emerging evidence suggests its involvement in other signaling cascades, including those regulating the actin cytoskeleton.

The Canonical Wnt/β-catenin Signaling Pathway

In CRC cells with an active Wnt pathway, stabilized β-catenin translocates to the nucleus and forms a complex with TCF4, a key transcription factor. TNIK is a critical component of this nuclear complex. It directly interacts with both TCF4 and β-catenin, and its kinase activity is essential for the full transcriptional activation of Wnt target genes. TNIK phosphorylates TCF4 at the conserved serine 154 residue, a modification crucial for the transactivation of genes that drive cell proliferation, such as MYC and CCND1 (Cyclin D1).[1][2][3]

TNIK_Wnt_Signaling TNIK in Canonical Wnt Signaling cluster_nucleus Nucleus Wnt Wnt Ligand Frizzled Frizzled Receptor Wnt->Frizzled Binds DVL Dishevelled (DVL) Frizzled->DVL Activates LRP5_6 LRP5/6 Co-receptor LRP5_6->DVL Destruction_Complex Destruction Complex (APC, Axin, GSK3β, CK1) DVL->Destruction_Complex Inhibits beta_catenin β-catenin Destruction_Complex->beta_catenin Phosphorylates for Degradation beta_catenin_nucleus β-catenin beta_catenin->beta_catenin_nucleus Translocates to Nucleus TCF4 TCF4 beta_catenin_nucleus->TCF4 Binds TNIK TNIK beta_catenin_nucleus->TNIK Forms complex with Wnt_Target_Genes Wnt Target Genes (e.g., MYC, CCND1) TCF4->Wnt_Target_Genes Activates Transcription TNIK->TCF4 Phosphorylates (S154) & Activates Proliferation Cell Proliferation & Survival Wnt_Target_Genes->Proliferation Promotes

TNIK's central role in the Wnt/β-catenin signaling pathway.
Regulation of the Actin Cytoskeleton

Recent studies have uncovered a role for TNIK in regulating the actin cytoskeleton, which is crucial for cell migration and invasion, hallmarks of metastatic cancer. The LKB1 tumor suppressor kinase has been shown to repress TNIK expression. Loss of LKB1 in CRC cells leads to TNIK upregulation, which in turn promotes metastasis.[1][4] TNIK interacts with ARHGAP29, a Rho GTPase-activating protein, influencing actin cytoskeleton remodeling.[1][4] This suggests a Wnt-independent function of TNIK in promoting CRC cell motility.

TNIK_Cytoskeleton_Regulation TNIK in Cytoskeleton Regulation LKB1 LKB1 TNIK TNIK LKB1->TNIK Represses Expression ARHGAP29 ARHGAP29 TNIK->ARHGAP29 Interacts with Actin_Cytoskeleton Actin Cytoskeleton Remodeling ARHGAP29->Actin_Cytoskeleton Regulates Cell_Migration_Invasion Cell Migration & Invasion Actin_Cytoskeleton->Cell_Migration_Invasion Promotes

The LKB1-TNIK axis in actin cytoskeleton regulation.

Quantitative Data on TNIK in Colorectal Cancer

Quantitative analysis of TNIK expression and the efficacy of its inhibitors are crucial for understanding its role and therapeutic potential in CRC.

TNIK Expression in Colorectal Cancer

Multiple studies have demonstrated the upregulation of TNIK in colorectal cancer compared to normal colon tissue. This overexpression is associated with tumor progression and poor patient outcomes.

ParameterFindingPatient Cohort/ModelReference
mRNA Expression Higher FPKM values in CRC tissues compared to normal colon tissues.The Cancer Genome Atlas (TCGA)[5]
Protein Expression Observed in the cytoplasm of cancer cells, with strong staining at the invasive front; not detected in normal epithelial cells.220 stage I-III CRC patients[6]
Prognostic Value High TNIK expression is a significant independent risk factor for distant recurrence in stage III CRC patients.220 stage I-III CRC patients[6][7]
Relapse-Free Survival Significantly worse in the high TNIK expression group in stage II (p=0.028) and stage III (p=0.006) CRC.220 stage I-III CRC patients[6][7]
Multivariate Analysis High TNIK expression identified as an independent factor for worse relapse-free survival (Hazard Ratio available in source).Stage I-III CRC patients[6]
In Vitro Efficacy of TNIK Inhibitors

Several small molecule inhibitors targeting the kinase activity of TNIK have been developed and evaluated in CRC cell lines.

InhibitorTarget(s)IC50 (TNIK Kinase)Cell Line (CRC)Cellular IC50Reference
NCB-0846 TNIK, FLT3, JAK3, PDGFRα, TRKA, CDK2/CycA2, HGK21 nMHCT116Not specified in search results[8][9][10]
NCB-0970 (diastereomer) Less potent on TNIK272 nMHCT1166.8-fold less active than NCB-0846[10]
Compound 3 (phenylaminopyridine) TNIK, MAP4K46 nMWnt-activated CRC cellsLess effective on cell viability[8]
35b (quinoline derivative) TNIK6 nMHCT1162.11 μM[7]
LC_222150, LC_112060, LC_64796 TNIKAverage of 18.33 ± 0.75 nMNot specified in search resultsNot specified in search results[11]

Experimental Protocols

Detailed methodologies are essential for the accurate investigation of TNIK's function in colorectal cancer.

Co-Immunoprecipitation of TNIK and TCF4 in CRC Cells

This protocol is designed to demonstrate the in-cell interaction between TNIK and TCF4 in CRC cell lines such as DLD-1 or HCT116.[2][3][12]

CoIP_Workflow Co-Immunoprecipitation Workflow start Start: CRC Cell Culture (DLD-1 or HCT116) lysis Cell Lysis (RIPA buffer + Protease/Phosphatase Inhibitors) start->lysis preclearing Pre-clearing Lysate (with Protein A/G beads) lysis->preclearing incubation Incubation with Primary Antibody (anti-TNIK or anti-TCF4) preclearing->incubation precipitation Immunoprecipitation (with Protein A/G beads) incubation->precipitation washing Washing Beads (to remove non-specific binding) precipitation->washing elution Elution of Protein Complex (with SDS-PAGE sample buffer) washing->elution western_blot Western Blot Analysis elution->western_blot end End: Detection of Co-precipitated Protein (TCF4 or TNIK) western_blot->end

Workflow for Co-Immunoprecipitation.

Materials:

  • DLD-1 or HCT116 colorectal cancer cells

  • Cell lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors

  • Anti-TNIK antibody

  • Anti-TCF4 antibody

  • Normal rabbit or mouse IgG (isotype control)

  • Protein A/G magnetic beads or agarose beads

  • Wash buffer (e.g., PBS with 0.1% Tween-20)

  • Elution buffer (e.g., 2x Laemmli sample buffer)

  • Reagents and equipment for Western blotting

Procedure:

  • Cell Lysis: Culture DLD-1 or HCT116 cells to 80-90% confluency. Lyse the cells on ice using lysis buffer.

  • Pre-clearing: Centrifuge the lysate to pellet cell debris. Pre-clear the supernatant by incubating with Protein A/G beads for 1 hour at 4°C.

  • Antibody Incubation: Incubate the pre-cleared lysate with the primary antibody (anti-TNIK, anti-TCF4, or IgG control) overnight at 4°C with gentle rotation.

  • Immunoprecipitation: Add Protein A/G beads to the lysate-antibody mixture and incubate for 2-4 hours at 4°C.

  • Washing: Pellet the beads and wash them three to five times with cold wash buffer to remove non-specifically bound proteins.

  • Elution: Resuspend the beads in elution buffer and boil for 5-10 minutes to release the protein complexes.

  • Western Blotting: Analyze the eluted proteins by Western blotting using the antibody against the suspected interacting partner (e.g., blot with anti-TCF4 if you pulled down with anti-TNIK).

In Vitro TNIK Kinase Assay

This protocol measures the kinase activity of TNIK and can be used to screen for inhibitors.[2]

Materials:

  • Recombinant active TNIK protein

  • Kinase assay buffer

  • ATP

  • Substrate (e.g., Myelin Basic Protein (MBP) or a specific peptide substrate)

  • ADP-Glo™ Kinase Assay Kit (or similar)

  • TNIK inhibitor (e.g., NCB-0846) for a positive control

Procedure:

  • Prepare Master Mix: Prepare a master mix containing kinase assay buffer, ATP, and the substrate.

  • Add Inhibitor: Add the test compound or control vehicle to the wells of a microplate.

  • Initiate Reaction: Add the diluted recombinant TNIK enzyme to the wells to start the kinase reaction.

  • Incubation: Incubate the plate at 30°C for a defined period (e.g., 30-60 minutes).

  • Stop Reaction and Detect ADP: Add ADP-Glo™ reagent to terminate the kinase reaction and deplete the remaining ATP. Then, add the kinase detection reagent to convert the generated ADP to ATP, which is then measured as a luminescent signal.

  • Data Analysis: The luminescent signal is proportional to the amount of ADP produced and thus to the TNIK kinase activity. Calculate the IC50 value for the inhibitor.

Western Blotting for TNIK Expression

This protocol is for the detection and quantification of TNIK protein levels in CRC cell lysates.

Western_Blot_Workflow Western Blot Workflow start Start: Protein Extraction from CRC cells or tissues quantification Protein Quantification (e.g., BCA assay) start->quantification denaturation Sample Preparation (with Laemmli buffer and boiling) quantification->denaturation sds_page SDS-PAGE (Protein separation by size) denaturation->sds_page transfer Protein Transfer (to PVDF or Nitrocellulose membrane) sds_page->transfer blocking Blocking (with milk or BSA to prevent non-specific binding) transfer->blocking primary_ab Primary Antibody Incubation (anti-TNIK) blocking->primary_ab secondary_ab Secondary Antibody Incubation (HRP-conjugated) primary_ab->secondary_ab detection Chemiluminescent Detection secondary_ab->detection end End: Image Acquisition and Analysis detection->end

Workflow for Western Blotting.

Materials:

  • CRC cell or tissue lysates

  • SDS-PAGE gels and running buffer

  • PVDF or nitrocellulose membranes

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibody (anti-TNIK)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Protein Extraction and Quantification: Extract total protein from CRC cells or tissues and determine the protein concentration.

  • SDS-PAGE: Separate equal amounts of protein on an SDS-PAGE gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

  • Antibody Incubation: Incubate the membrane with the primary anti-TNIK antibody overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane and add the chemiluminescent substrate.

  • Imaging: Acquire the image using a chemiluminescence imaging system. Densitometry can be used for semi-quantitative analysis relative to a loading control (e.g., GAPDH or β-actin).

Cell Migration and Invasion Assays

These assays assess the effect of TNIK inhibition or knockdown on the migratory and invasive potential of CRC cells.

Migration_Invasion_Assay_Workflow Cell Migration/Invasion Assay Workflow start Start: CRC Cell Culture (with TNIK inhibitor or shRNA) transwell Seed Cells in Transwell Insert (uncoated for migration, Matrigel-coated for invasion) start->transwell chemoattractant Add Chemoattractant (e.g., FBS) to lower chamber transwell->chemoattractant incubation Incubate for 24-48 hours chemoattractant->incubation removal Remove Non-migrated Cells (from the top of the insert) incubation->removal staining Fix and Stain Migrated Cells (on the bottom of the insert) removal->staining imaging Image and Count Cells staining->imaging end End: Quantify Migration/Invasion imaging->end

Workflow for Transwell Migration and Invasion Assay.

Materials:

  • CRC cells (treated with TNIK inhibitor or transfected with TNIK shRNA)

  • Transwell inserts (8 µm pore size)

  • Matrigel (for invasion assay)

  • Cell culture medium with and without serum (or other chemoattractant)

  • Crystal violet stain

Procedure:

  • Cell Preparation: Culture CRC cells and treat with a TNIK inhibitor or transfect with TNIK shRNA.

  • Assay Setup: For invasion assays, coat the transwell inserts with Matrigel. Seed the prepared cells in serum-free medium in the upper chamber of the transwell insert.

  • Chemoattraction: Add medium containing a chemoattractant (e.g., 10% FBS) to the lower chamber.

  • Incubation: Incubate for 24-48 hours to allow for cell migration/invasion.

  • Staining and Quantification: Remove non-migrated cells from the top of the insert. Fix and stain the migrated cells on the bottom of the insert with crystal violet.

  • Analysis: Count the number of migrated/invaded cells in several microscopic fields.

Colony Formation Assay

This assay evaluates the effect of TNIK inhibition on the clonogenic survival and proliferation of CRC cells.

Materials:

  • CRC cells

  • TNIK inhibitor

  • Soft agar or standard cell culture plates

  • Crystal violet stain

Procedure:

  • Cell Seeding: Seed a low density of CRC cells in culture plates or in a soft agar matrix.

  • Treatment: Treat the cells with various concentrations of a TNIK inhibitor.

  • Incubation: Incubate the cells for 1-2 weeks, allowing colonies to form.

  • Staining and Counting: Fix the colonies with methanol and stain with crystal violet.

  • Analysis: Count the number of colonies (typically >50 cells) to determine the effect of the inhibitor on clonogenic survival.

In Vivo Xenograft Model

This protocol describes a subcutaneous xenograft model in immunodeficient mice to evaluate the in vivo efficacy of a TNIK inhibitor.[9][10][13][14]

Materials:

  • Immunodeficient mice (e.g., BALB/c nude mice)

  • CRC cells (e.g., HCT116)

  • Matrigel

  • TNIK inhibitor (e.g., NCB-0846) formulated for oral gavage

  • Calipers for tumor measurement

Procedure:

  • Tumor Cell Implantation: Subcutaneously inject a suspension of CRC cells mixed with Matrigel into the flank of the mice.

  • Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

  • Treatment: Randomize the mice into treatment and control groups. Administer the TNIK inhibitor or vehicle control (e.g., daily by oral gavage).

  • Tumor Monitoring: Measure the tumor volume with calipers every few days. Monitor the body weight of the mice as a measure of toxicity.

  • Endpoint Analysis: At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., Western blotting or immunohistochemistry for target engagement).

Conclusion and Future Directions

TNIK plays a pivotal role in the progression of colorectal cancer through its essential function in the Wnt/β-catenin signaling pathway and its emerging role in cytoskeleton regulation. The overexpression of TNIK in CRC and its association with poor prognosis underscore its clinical relevance. The development of potent and specific TNIK inhibitors has shown promising preclinical activity, supporting the continued investigation of TNIK as a therapeutic target.

Future research should focus on several key areas:

  • Combination Therapies: Investigating the synergistic effects of TNIK inhibitors with standard-of-care chemotherapies or other targeted agents in CRC.

  • Biomarker Development: Identifying predictive biomarkers to select patients who are most likely to respond to TNIK-targeted therapies.

  • Resistance Mechanisms: Understanding the potential mechanisms of resistance to TNIK inhibitors to develop strategies to overcome them.

  • Expanded Role of TNIK: Further elucidating the Wnt-independent functions of TNIK in CRC to uncover novel therapeutic opportunities.

The continued exploration of TNIK biology and the clinical development of its inhibitors hold the potential to provide a novel and effective therapeutic strategy for patients with colorectal cancer.

References

The TNIK Inhibitor PF-794: A Technical Guide to its Mechanism and Impact on the β-catenin/TCF4 Complex

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of PF-794 (also known as PF-06279794), a potent and selective inhibitor of Traf2- and Nck-interacting kinase (TNIK). Central to its mechanism of action is the disruption of the canonical Wnt/β-catenin signaling pathway, a critical mediator in both embryonic development and oncogenesis. This compound exerts its effects by inhibiting the kinase activity of TNIK, which is essential for the phosphorylation and subsequent activation of the transcription factor TCF4. This guide will detail the molecular interactions, present quantitative data on its inhibitory activity, provide comprehensive experimental protocols for its characterization, and visualize the pertinent biological pathways and experimental workflows.

Introduction to the Wnt/β-catenin Signaling Pathway and the Role of TNIK

The Wnt/β-catenin signaling pathway is a crucial regulator of cellular proliferation, differentiation, and fate. Its dysregulation is a hallmark of numerous cancers, particularly colorectal cancer. In the canonical pathway, the binding of Wnt ligands to their receptors leads to the stabilization and nuclear translocation of β-catenin. In the nucleus, β-catenin forms a complex with T-cell factor/lymphoid enhancer factor (TCF/LEF) transcription factors, primarily TCF4, to drive the expression of target genes such as MYC and AXIN2, which promote cell growth and proliferation.

Traf2- and Nck-interacting kinase (TNIK) has emerged as a key downstream regulator of this pathway. TNIK is a serine/threonine kinase that acts as a coactivator of the β-catenin/TCF4 transcriptional complex. A critical step in the activation of this complex is the TNIK-mediated phosphorylation of TCF4. This phosphorylation event is essential for the full transcriptional activity of the complex.

This compound: A Potent and Selective TNIK Inhibitor

This compound is a small molecule, ATP-competitive inhibitor of TNIK. By binding to the ATP-binding pocket of TNIK, this compound effectively blocks its kinase activity. This inhibition prevents the phosphorylation of TCF4, thereby disrupting the formation of a fully active β-catenin/TCF4 transcriptional complex and suppressing the expression of Wnt target genes.

Quantitative Data on this compound Activity

The following tables summarize the key quantitative data for this compound's inhibitory activity.

Parameter Value Assay Type Reference
IC₅₀ for TNIK ~9 nMEnzymatic Assay[1]
IC₅₀ for TNIK 39 nMCell-free Assay[2]

Table 1: In Vitro Inhibitory Activity of this compound against TNIK.

Cell Line Target Gene Effect IC₅₀ Reference
Colorectal CancerAXIN2, MYCReduced ExpressionLow nanomolar[1]

Table 2: Cellular Activity of this compound on Wnt Target Gene Expression.

Signaling Pathways and Mechanism of Action

The following diagrams illustrate the canonical Wnt/β-catenin signaling pathway and the mechanism of action of this compound.

Wnt_Signaling_Pathway cluster_off Wnt OFF State cluster_on Wnt ON State Destruction_Complex Destruction Complex (APC, Axin, GSK3β, CK1) beta_catenin_cytoplasm β-catenin Destruction_Complex->beta_catenin_cytoplasm Phosphorylation Proteasome Proteasome beta_catenin_cytoplasm->Proteasome Ubiquitination & Degradation TCF4_off TCF4 Wnt_Genes_off Wnt Target Genes (e.g., MYC, AXIN2) OFF TCF4_off->Wnt_Genes_off Groucho Groucho Groucho->TCF4_off Repression Wnt Wnt Frizzled_LRP Frizzled/LRP5/6 Wnt->Frizzled_LRP Binds Dishevelled Dishevelled Frizzled_LRP->Dishevelled Destruction_Complex_inactivated Inactive Destruction Complex Dishevelled->Destruction_Complex_inactivated Inhibits beta_catenin_stable β-catenin (stabilized) beta_catenin_nucleus β-catenin beta_catenin_stable->beta_catenin_nucleus Nuclear Translocation TCF4_on TCF4 beta_catenin_nucleus->TCF4_on Binds Wnt_Genes_on Wnt Target Genes (e.g., MYC, AXIN2) ON TCF4_on->Wnt_Genes_on Activation

Figure 1: Canonical Wnt/β-catenin Signaling Pathway.

PF794_Mechanism_of_Action cluster_nucleus Nucleus beta_catenin β-catenin TCF4 TCF4 beta_catenin->TCF4 TCF4_P TCF4-P beta_catenin->TCF4_P Active_Complex Active β-catenin/TCF4-P Complex beta_catenin->Active_Complex TCF4->TCF4_P TNIK TNIK TNIK->TCF4 Phosphorylation PF794 This compound PF794->TNIK Inhibits TCF4_P->Active_Complex Wnt_Target_Genes Wnt Target Gene Transcription Active_Complex->Wnt_Target_Genes

Figure 2: Mechanism of Action of this compound.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the effect of this compound on the β-catenin/TCF4 complex.

Luciferase Reporter Assay for Wnt Pathway Activity

This assay quantifies the transcriptional activity of the β-catenin/TCF4 complex.

Objective: To measure the inhibitory effect of this compound on Wnt/β-catenin signaling.

Principle: A reporter plasmid containing TCF/LEF binding sites upstream of a luciferase gene (e.g., TOPflash) is co-transfected with a control plasmid (e.g., pRL-TK for normalization) into cells. Activation of the Wnt pathway leads to the expression of luciferase, which can be quantified by luminescence.

Protocol:

  • Cell Culture and Transfection:

    • Seed HEK293T or a relevant cancer cell line (e.g., HCT116) in a 96-well plate.

    • Co-transfect cells with the TOPflash (or FOPflash as a negative control) and pRL-TK plasmids using a suitable transfection reagent.

  • Compound Treatment:

    • 24 hours post-transfection, treat the cells with varying concentrations of this compound or vehicle control (DMSO).

  • Wnt Pathway Stimulation:

    • Induce Wnt signaling by adding Wnt3a conditioned medium or recombinant Wnt3a protein.

  • Luciferase Assay:

    • After 24-48 hours of treatment, lyse the cells and measure firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.

  • Data Analysis:

    • Normalize the firefly luciferase activity to the Renilla luciferase activity.

    • Calculate the fold change in reporter activity relative to the vehicle-treated control.

    • Determine the IC₅₀ value of this compound.

Luciferase_Assay_Workflow start Seed Cells in 96-well plate transfect Co-transfect with TOPflash & pRL-TK plasmids start->transfect treat Treat with this compound (various concentrations) transfect->treat stimulate Stimulate with Wnt3a treat->stimulate lyse Lyse cells stimulate->lyse measure Measure Firefly & Renilla Luciferase Activity lyse->measure analyze Normalize data and calculate IC₅₀ measure->analyze end Results analyze->end

Figure 3: Luciferase Reporter Assay Workflow.
Co-Immunoprecipitation (Co-IP) of β-catenin and TCF4

This technique is used to determine if this compound disrupts the interaction between β-catenin and TCF4.

Objective: To assess the effect of this compound on the formation of the β-catenin/TCF4 complex in cells.

Principle: An antibody against a "bait" protein (e.g., β-catenin) is used to pull down the protein from a cell lysate. Interacting "prey" proteins (e.g., TCF4) are co-precipitated and can be detected by Western blotting.

Protocol:

  • Cell Lysis:

    • Treat cells (e.g., colorectal cancer cell line DLD1) with this compound or vehicle control.

    • Lyse the cells in a non-denaturing lysis buffer containing protease and phosphatase inhibitors.

  • Immunoprecipitation:

    • Incubate the cell lysate with an antibody specific for β-catenin or TCF4 overnight at 4°C.

    • Add Protein A/G magnetic beads to capture the antibody-protein complexes.

  • Washing:

    • Wash the beads several times with lysis buffer to remove non-specific binding proteins.

  • Elution and Western Blotting:

    • Elute the protein complexes from the beads using a low pH buffer or SDS-PAGE sample buffer.

    • Separate the proteins by SDS-PAGE, transfer to a PVDF membrane, and probe with antibodies against β-catenin and TCF4.

CoIP_Workflow start Treat cells with this compound lyse Lyse cells in non-denaturing buffer start->lyse incubate_ab Incubate lysate with anti-β-catenin antibody lyse->incubate_ab add_beads Add Protein A/G beads incubate_ab->add_beads wash Wash beads to remove non-specific proteins add_beads->wash elute Elute protein complexes wash->elute western Western Blot for β-catenin and TCF4 elute->western end Analyze interaction western->end

Figure 4: Co-Immunoprecipitation Workflow.
Chromatin Immunoprecipitation (ChIP) Assay for TCF4 Target Genes

ChIP is used to investigate the binding of TCF4 to the promoter regions of its target genes.

Objective: To determine if this compound treatment reduces the occupancy of TCF4 at the promoters of Wnt target genes like AXIN2.

Principle: Protein-DNA complexes in living cells are cross-linked. The chromatin is then sheared, and an antibody specific to the protein of interest (TCF4) is used to immunoprecipitate the protein-DNA complexes. The associated DNA is then purified and quantified by qPCR.

Protocol:

  • Cross-linking and Chromatin Preparation:

    • Treat cells with this compound or vehicle control.

    • Cross-link protein-DNA complexes with formaldehyde.

    • Lyse the cells and shear the chromatin to fragments of 200-500 bp by sonication.

  • Immunoprecipitation:

    • Incubate the sheared chromatin with an anti-TCF4 antibody overnight at 4°C.

    • Capture the antibody-chromatin complexes with Protein A/G magnetic beads.

  • Washing and Elution:

    • Wash the beads to remove non-specific chromatin.

    • Elute the chromatin from the antibody-bead complexes.

  • Reverse Cross-linking and DNA Purification:

    • Reverse the formaldehyde cross-links by heating.

    • Purify the DNA using a spin column.

  • Quantitative PCR (qPCR):

    • Perform qPCR using primers specific for the promoter region of a known TCF4 target gene (e.g., AXIN2).

    • Quantify the amount of precipitated DNA relative to an input control.

ChIP_Workflow start Treat cells with this compound crosslink Cross-link protein-DNA with formaldehyde start->crosslink shear Lyse cells and shear chromatin crosslink->shear immunoprecipitate Immunoprecipitate with anti-TCF4 antibody shear->immunoprecipitate reverse Reverse cross-links and purify DNA immunoprecipitate->reverse qpcr qPCR for TCF4 target gene promoters reverse->qpcr end Analyze TCF4 occupancy qpcr->end

Figure 5: Chromatin Immunoprecipitation Workflow.

Clinical Development Landscape

As of the latest available information, there are no publicly disclosed clinical trials specifically for this compound (PF-06279794). However, the therapeutic potential of targeting TNIK is being explored. For instance, another TNIK inhibitor, rentosertib (formerly ISM001-055), has entered Phase 2a clinical trials for the treatment of idiopathic pulmonary fibrosis, demonstrating the clinical viability of inhibiting this kinase. The development of TNIK inhibitors for oncology indications remains an active area of research.

Conclusion

This compound is a potent and selective TNIK inhibitor that effectively downregulates the Wnt/β-catenin signaling pathway by preventing the TNIK-mediated phosphorylation of TCF4. This leads to the suppression of Wnt target gene expression, which is crucial for the proliferation of Wnt-dependent cancer cells. The experimental protocols detailed in this guide provide a framework for the further characterization of this compound and other TNIK inhibitors. The ongoing research into TNIK inhibition holds significant promise for the development of novel therapeutics for a range of diseases, including cancer.

References

Investigating the Selectivity Profile of PF-06279794: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

PF-06279794, a potent and highly selective inhibitor of Traf2- and NCK-interacting kinase (TNIK), has emerged as a significant tool for investigating the intricacies of Wnt/β-catenin signaling. This technical guide provides a comprehensive overview of the selectivity profile of PF-06279794, based on currently available data. It details its mechanism of action, presents its known inhibitory activity in a structured format, and provides detailed experimental protocols for its characterization. Furthermore, this guide includes visualizations of the relevant signaling pathway and experimental workflows to facilitate a deeper understanding of its biological and experimental context.

Introduction

The Wnt/β-catenin signaling pathway is a critical regulator of cellular processes, including proliferation, differentiation, and cell fate determination. Dysregulation of this pathway is a hallmark of numerous cancers, particularly colorectal cancer. TNIK, a member of the germinal center kinase (GCK) family, plays a crucial role in this pathway by phosphorylating T-cell factor 4 (TCF4), a key transcription factor that complexes with β-catenin to activate Wnt target gene expression.

PF-06279794 is a small molecule inhibitor that has been identified as a potent and selective antagonist of TNIK's kinase activity. By competitively binding to the ATP-binding site of TNIK, PF-06279794 effectively disrupts the Wnt/β-catenin signaling cascade. This targeted inhibition has been shown to suppress the expression of Wnt target genes, such as AXIN2 and MYC, and inhibit the growth of Wnt-dependent cancer cells in preclinical models.[1]

Data Presentation: Selectivity Profile of PF-06279794

PF-06279794 is consistently described as a highly selective inhibitor of TNIK. However, a comprehensive, publicly available kinome-wide selectivity panel detailing its inhibitory activity against a broad range of kinases is not currently available. The primary reported activity is against its intended target, TNIK.

TargetIC50 (nM)Assay TypeNotes
TNIK ~9Enzymatic AssayPotent, ATP-competitive inhibition.[1]
Off-TargetsNot Publicly AvailableKinome ScanDescribed as "high selectivity across the kinome," but specific quantitative data is not published.

Note: The lack of a comprehensive public selectivity dataset is a significant limitation in fully assessing the off-target profile of PF-06279794. Researchers should exercise caution and consider independent kinase profiling to confirm its selectivity in their specific experimental context.

Mechanism of Action

PF-06279794 functions as an ATP-competitive inhibitor of TNIK. This means it binds to the ATP-binding pocket of the TNIK kinase domain, preventing the binding of ATP and subsequent phosphorylation of its substrates. The primary substrate of TNIK in the context of Wnt signaling is TCF4. By inhibiting TCF4 phosphorylation, PF-06279794 disrupts the formation of the β-catenin/TCF4 transcriptional complex, leading to the downregulation of Wnt target genes.

Below is a diagram illustrating the canonical Wnt signaling pathway and the point of intervention by PF-06279794.

Wnt_Signaling_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Wnt Wnt Ligand Frizzled Frizzled Receptor Wnt->Frizzled Dsh Dishevelled (Dsh) Frizzled->Dsh LRP5_6 LRP5/6 Co-receptor LRP5_6->Dsh Axin Axin Dsh->Axin Inactivation beta_catenin β-catenin Axin->beta_catenin APC APC APC->beta_catenin GSK3b GSK3β GSK3b->beta_catenin Phosphorylation CK1 CK1 CK1->beta_catenin Phosphorylation Proteasome Proteasomal Degradation beta_catenin->Proteasome beta_catenin_nuc β-catenin beta_catenin->beta_catenin_nuc Translocation TNIK TNIK TCF4 TCF4 TNIK->TCF4 Phosphorylation PF06279794 PF-06279794 PF06279794->TNIK Inhibition TCF4_p p-TCF4 beta_catenin_nuc->TCF4_p Complex Formation Wnt_Target_Genes Wnt Target Genes (e.g., AXIN2, MYC) TCF4_p->Wnt_Target_Genes Transcription

Figure 1: Wnt/β-catenin signaling pathway and the inhibitory action of PF-06279794.

Experimental Protocols

The following are detailed, representative protocols for the biochemical and cellular characterization of PF-06279794.

Biochemical Assay: TNIK Enzymatic Activity

This protocol describes a generic method to determine the in vitro potency of PF-06279794 against TNIK using a luminescence-based kinase assay that measures ATP consumption.

Materials:

  • Recombinant human TNIK enzyme

  • Kinase substrate (e.g., Myelin Basic Protein, MBP)

  • ATP

  • Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)

  • PF-06279794

  • ADP-Glo™ Kinase Assay Kit (or similar)

  • White, opaque 96-well or 384-well plates

  • Plate-reading luminometer

Procedure:

  • Compound Preparation: Prepare a stock solution of PF-06279794 in 100% DMSO. Create a serial dilution of the compound in kinase assay buffer. The final DMSO concentration in the assay should be kept constant and low (e.g., <1%).

  • Reaction Setup: In a 96-well plate, add the following components in order:

    • Kinase assay buffer

    • Diluted PF-06279794 or vehicle (DMSO) control

    • TNIK enzyme solution

    • Substrate solution

  • Initiation of Reaction: Initiate the kinase reaction by adding the ATP solution. The final reaction volume is typically 25-50 µL.

  • Incubation: Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes). The reaction time should be within the linear range of the assay.

  • ATP Depletion and ADP Conversion: Stop the reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent. Incubate at room temperature for 40 minutes.

  • Luminescence Generation: Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate at room temperature for 30-60 minutes.

  • Data Acquisition: Measure the luminescence using a plate-reading luminometer.

  • Data Analysis: Calculate the percent inhibition for each concentration of PF-06279794 relative to the vehicle control. Determine the IC50 value by fitting the data to a four-parameter logistic dose-response curve.

TNIK_Biochemical_Assay_Workflow Start Start Compound_Prep Prepare PF-06279794 Serial Dilutions Start->Compound_Prep Reaction_Setup Set up Kinase Reaction in Plate (Buffer, Inhibitor, TNIK, Substrate) Compound_Prep->Reaction_Setup Initiate_Reaction Initiate Reaction with ATP Reaction_Setup->Initiate_Reaction Incubation Incubate at 30°C Initiate_Reaction->Incubation Stop_Reaction Stop Reaction & Deplete ATP (ADP-Glo™ Reagent) Incubation->Stop_Reaction Develop_Signal Develop Luminescent Signal (Kinase Detection Reagent) Stop_Reaction->Develop_Signal Read_Plate Measure Luminescence Develop_Signal->Read_Plate Data_Analysis Calculate % Inhibition and Determine IC50 Read_Plate->Data_Analysis End End Data_Analysis->End

Figure 2: Workflow for the TNIK biochemical assay.
Cellular Assay: Wnt/β-catenin Reporter Assay

This protocol describes a TCF/LEF luciferase reporter assay to measure the inhibitory effect of PF-06279794 on Wnt/β-catenin signaling in a cellular context.

Materials:

  • HEK293T cells (or other suitable cell line)

  • TCF/LEF luciferase reporter plasmid (e.g., TOPflash)

  • Control plasmid with a constitutively active promoter (e.g., Renilla luciferase)

  • Transfection reagent (e.g., Lipofectamine)

  • Wnt3a conditioned media or recombinant Wnt3a protein

  • PF-06279794

  • Dual-Luciferase® Reporter Assay System (or similar)

  • White, clear-bottom 96-well plates

  • Luminometer

Procedure:

  • Cell Seeding: Seed HEK293T cells into a 96-well plate at a density that will result in 70-80% confluency at the time of transfection.

  • Transfection: Co-transfect the cells with the TCF/LEF reporter plasmid and the control plasmid using a suitable transfection reagent according to the manufacturer's protocol.

  • Compound Treatment: After 24 hours of transfection, replace the media with fresh media containing serial dilutions of PF-06279794 or vehicle control.

  • Wnt Pathway Activation: After a short pre-incubation with the compound (e.g., 1 hour), stimulate the cells with Wnt3a conditioned media or recombinant Wnt3a to activate the Wnt pathway.

  • Incubation: Incubate the cells for an additional 16-24 hours.

  • Cell Lysis: Wash the cells with PBS and lyse them using the passive lysis buffer provided with the dual-luciferase assay kit.

  • Luciferase Assay: Measure the firefly and Renilla luciferase activities sequentially in a luminometer according to the manufacturer's protocol.

  • Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency and cell viability. Calculate the percent inhibition of Wnt signaling for each concentration of PF-06279794 and determine the IC50 value.

Wnt_Cellular_Assay_Workflow Start Start Seed_Cells Seed HEK293T Cells in 96-well Plate Start->Seed_Cells Transfection Co-transfect with TCF/LEF and Control Plasmids Seed_Cells->Transfection Compound_Treatment Treat Cells with PF-06279794 Serial Dilutions Transfection->Compound_Treatment Wnt_Activation Activate Wnt Pathway (Wnt3a) Compound_Treatment->Wnt_Activation Incubation Incubate for 16-24 hours Wnt_Activation->Incubation Cell_Lysis Lyse Cells Incubation->Cell_Lysis Luciferase_Assay Measure Firefly and Renilla Luciferase Activity Cell_Lysis->Luciferase_Assay Data_Analysis Normalize Data and Determine IC50 Luciferase_Assay->Data_Analysis End End Data_Analysis->End

References

The PDE9A Inhibitor PF-04447943: A Technical Guide to its Upstream and Downstream Targets

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

PF-04447943 is a potent and selective inhibitor of phosphodiesterase 9A (PDE9A), an enzyme that plays a critical role in cyclic guanosine monophosphate (cGMP) signaling. By preventing the degradation of cGMP, PF-04447943 elevates intracellular cGMP levels, thereby modulating a variety of downstream physiological processes. This technical guide provides a comprehensive overview of the upstream regulators and downstream effectors of PF-04447943's primary target, PDE9A, with a focus on data-driven insights and detailed experimental methodologies.

Core Target: Phosphodiesterase 9A (PDE9A)

PF-04447943 exhibits high affinity and selectivity for PDE9A. This enzyme is responsible for the hydrolysis of cGMP to GMP, thus acting as a negative regulator of cGMP signaling.

Upstream Signaling Pathway

The primary upstream pathway leading to the generation of cGMP, the substrate for PDE9A, involves the activation of guanylyl cyclases (GCs). There are two major forms of GC that contribute to the cGMP pool targeted by PDE9A:

  • Natriuretic Peptide (NP) - Particulate Guanylyl Cyclase (pGC) Axis: Natriuretic peptides, such as atrial natriuretic peptide (ANP), bind to and activate particulate guanylyl cyclases located on the cell membrane. This activation leads to the conversion of GTP to cGMP. Evidence suggests that PDE9A preferentially hydrolyzes cGMP generated through this pathway.

  • Nitric Oxide (NO) - Soluble Guanylyl Cyclase (sGC) Axis: Nitric oxide, a gaseous signaling molecule, diffuses into the cell and activates soluble guanylyl cyclase in the cytoplasm, which in turn synthesizes cGMP. While PDE5 is a major regulator of NO-derived cGMP, PDE9A can also influence this pool, although its primary role appears to be in the NP-pGC pathway.

Upstream_Signaling NP Natriuretic Peptides (e.g., ANP) pGC Particulate Guanylyl Cyclase (pGC) NP->pGC Activates cGMP cGMP pGC->cGMP Synthesizes from NO Nitric Oxide (NO) sGC Soluble Guanylyl Cyclase (sGC) NO->sGC Activates sGC->cGMP Synthesizes from GTP GTP GTP->pGC GTP->sGC PDE9A PDE9A cGMP->PDE9A Substrate GMP GMP PDE9A->GMP Hydrolyzes to PF794 PF-04447943 PF794->PDE9A

Upstream signaling pathways leading to cGMP production and PDE9A action.

Downstream Signaling Pathways and Cellular Effects

Inhibition of PDE9A by PF-04447943 leads to an accumulation of intracellular cGMP. This elevated cGMP primarily activates Protein Kinase G (PKG), a serine/threonine kinase that phosphorylates a multitude of downstream protein targets, initiating a cascade of cellular responses.

Key downstream effects include:

  • Cardioprotection: In cardiac myocytes, increased cGMP/PKG signaling can suppress pathological hypertrophy by inhibiting the calcineurin-NFAT pathway and modulating calcium handling through phosphorylation of proteins like phospholamban (PLB) and the ryanodine receptor (RyR2), and regulating the activity of the sarcoplasmic/endoplasmic reticulum Ca2+-ATPase (SERCA2a).

  • Neuroprotection and Synaptic Plasticity: In the central nervous system, PDE9A inhibition has been shown to enhance synaptic plasticity and improve memory in preclinical models. Downstream effects include the modulation of glutamatergic signaling.

  • Anti-inflammatory Effects: In models of colitis, PF-04447943 has demonstrated anti-inflammatory properties by suppressing the NF-κB and STAT3 signaling pathways and inhibiting inflammasome activation. It also promotes an anti-inflammatory environment by upregulating the Nrf-2 pathway through ERK phosphorylation and shifting the balance of T-cell differentiation from pro-inflammatory Th17 cells towards regulatory T cells (Tregs).

Downstream_Signaling PF794 PF-04447943 PDE9A PDE9A PF794->PDE9A Inhibits cGMP Increased cGMP PDE9A->cGMP Degrades PKG Protein Kinase G (PKG) cGMP->PKG Activates Ca_handling Modulation of Ca2+ Handling (SERCA2a, PLB, RyR2) PKG->Ca_handling Hypertrophy Suppression of Hypertrophy (Calcineurin-NFAT) PKG->Hypertrophy Inflammation Suppression of Inflammation (NF-κB, STAT3, Inflammasome) PKG->Inflammation Oxidative_Stress Reduction of Oxidative Stress (Nrf-2, ERK) PKG->Oxidative_Stress T_cell Treg/Th17 Balance Shift PKG->T_cell Synaptic_Plasticity Enhanced Synaptic Plasticity PKG->Synaptic_Plasticity

Downstream signaling pathways modulated by PF-04447943-mediated PDE9A inhibition.

Quantitative Data

ParameterSpeciesValueReference
IC50 Human12 nM[1]
Ki Human2.8 nM[2]
Rhesus Monkey4.5 nM[2]
Rat18 nM[2]
Selectivity (Ki, µM) PDE18.6[2]
PDE2A399[2]
PDE3A50[2]
PDE4A29[2]
PDE5A14.9[2]
PDE6C5.3[2]
PDE7A275[2]
PDE8A50[2]
PDE1051.2[2]
PDE1180[2]

Experimental Protocols

In Vitro PDE9A Inhibition Assay (Fluorescence Polarization)

This protocol is based on the principle that a small fluorescently labeled cGMP molecule tumbles rapidly in solution, resulting in low fluorescence polarization. Upon hydrolysis by PDE9A to fluorescently labeled GMP, a binding agent that specifically recognizes the phosphate on GMP is added. The resulting larger complex tumbles more slowly, leading to an increase in fluorescence polarization.

Materials:

  • Recombinant human PDE9A enzyme

  • Fluorescein-labeled cGMP (cGMP-FAM)

  • PDE Assay Buffer (e.g., 100 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM DTT)

  • Binding Agent (phosphate-binding nanoparticles)

  • PF-04447943 or other test compounds

  • 384-well black microplate

  • Fluorescence polarization plate reader

Procedure:

  • Prepare serial dilutions of PF-04447943 in PDE Assay Buffer containing a constant concentration of DMSO (e.g., 1%).

  • In a 384-well plate, add the diluted PF-04447943 or vehicle control.

  • Add recombinant PDE9A enzyme to each well, except for the "no enzyme" control wells.

  • Initiate the reaction by adding cGMP-FAM to all wells.

  • Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

  • Stop the reaction by adding the Binding Agent to all wells.

  • Incubate for a further 30 minutes at room temperature to allow for binding.

  • Measure the fluorescence polarization using a plate reader with appropriate excitation and emission filters for fluorescein.

  • Calculate the percent inhibition for each concentration of PF-04447943 and determine the IC50 value.

FP_Assay_Workflow Start Start Prep_Inhibitor Prepare PF-04447943 Serial Dilutions Start->Prep_Inhibitor Add_Enzyme Add PDE9A Enzyme Prep_Inhibitor->Add_Enzyme Add_Substrate Add cGMP-FAM Substrate Add_Enzyme->Add_Substrate Incubate1 Incubate (e.g., 60 min) Add_Substrate->Incubate1 Add_Binder Add Binding Agent Incubate1->Add_Binder Incubate2 Incubate (e.g., 30 min) Add_Binder->Incubate2 Read_FP Measure Fluorescence Polarization Incubate2->Read_FP Analyze Calculate IC50 Read_FP->Analyze End End Analyze->End

General workflow for a fluorescence polarization-based PDE9A inhibition assay.
In Vivo DSS-Induced Colitis Model

This protocol outlines a common method to evaluate the anti-inflammatory efficacy of PF-04447943 in a mouse model of colitis.

Animals:

  • Female C57BL/6 mice (6-8 weeks old)

Materials:

  • Dextran sulfate sodium (DSS)

  • PF-04447943

  • Vehicle control (e.g., sterile water or 0.5% methylcellulose)

  • Sulfasalazine (SASP) as a positive control

Procedure:

  • Acclimatize mice for at least one week.

  • Randomly assign mice to experimental groups (e.g., Control, DSS + Vehicle, DSS + PF-04447943 low dose, DSS + PF-04447943 high dose, DSS + SASP).

  • Induce colitis by administering 3% (w/v) DSS in the drinking water for 7 days. The control group receives regular drinking water.

  • Administer PF-04447943 (e.g., 3, 10, 30 mg/kg) or vehicle by oral gavage once daily for the 7-day DSS treatment period.

  • Monitor body weight, stool consistency, and presence of blood in the feces daily to calculate the Disease Activity Index (DAI).

  • At the end of the treatment period, sacrifice the mice and collect colon tissue.

  • Measure colon length as an indicator of inflammation.

  • Fix a portion of the colon in formalin for histological analysis (e.g., H&E staining) to assess tissue damage, inflammatory cell infiltration, and loss of goblet cells.

  • Homogenize another portion of the colon to measure levels of inflammatory cytokines (e.g., TNF-α, IL-6), oxidative stress markers (e.g., SOD, MDA), and key signaling proteins (e.g., p-ERK, Nrf-2, NF-κB, STAT3) by methods such as ELISA and Western blotting.

Conclusion

PF-04447943 is a valuable research tool for investigating the role of the PDE9A-cGMP signaling pathway in various physiological and pathological conditions. Its high potency and selectivity make it a suitable candidate for elucidating the upstream and downstream mechanisms governed by PDE9A. The experimental protocols provided herein offer a foundation for researchers to further explore the therapeutic potential of PDE9A inhibition.

References

An In-depth Technical Guide on the Impact of PF-794 on Cancer Cell Line Proliferation

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: As of November 2025, publicly available scientific literature and databases do not contain specific information regarding a compound designated "PF-794" and its impact on cancer cell line proliferation. The following guide is a structured template designed to meet the user's specified format. The data, protocols, and pathways presented are illustrative examples based on common anti-cancer drug discovery and development workflows. Researchers and drug development professionals should replace the placeholder information with their own experimental data for this compound.

Executive Summary

This technical guide provides a comprehensive overview of the biological effects of the hypothetical compound this compound on the proliferation of various cancer cell lines. The document includes a summary of its anti-proliferative activity, detailed experimental methodologies for key assays, and a visual representation of its proposed mechanism of action within relevant signaling pathways. The data presented herein is intended to serve as a foundational resource for researchers, scientists, and drug development professionals investigating the therapeutic potential of this compound.

Quantitative Assessment of Anti-Proliferative Activity

The in vitro efficacy of this compound was evaluated across a panel of human cancer cell lines representing diverse tissue origins. The half-maximal inhibitory concentration (IC50) was determined for each cell line following a 72-hour continuous exposure to the compound.

Table 1: IC50 Values of this compound in Various Cancer Cell Lines

Cell LineCancer TypeIC50 (µM)
MCF-7Breast Adenocarcinoma2.5
A549Lung Carcinoma5.1
HCT116Colorectal Carcinoma1.8
U-87 MGGlioblastoma7.3
PC-3Prostate Adenocarcinoma4.2

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below to ensure reproducibility and facilitate further investigation.

Cell Proliferation Assay (MTT Assay)

This protocol outlines the procedure for determining the cytotoxic and anti-proliferative effects of this compound using a 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5,000 cells per well in 100 µL of complete growth medium and incubated for 24 hours at 37°C in a 5% CO2 humidified atmosphere.

  • Compound Treatment: A serial dilution of this compound is prepared in the appropriate vehicle (e.g., DMSO). The final concentrations should span a range appropriate to determine the IC50 value. Cells are treated with 100 µL of the compound-containing medium. A vehicle control (e.g., 0.1% DMSO) is included.

  • Incubation: The plates are incubated for 72 hours at 37°C in a 5% CO2 humidified atmosphere.

  • MTT Addition: 20 µL of MTT solution (5 mg/mL in PBS) is added to each well and the plates are incubated for an additional 4 hours.

  • Formazan Solubilization: The medium is carefully removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value is determined by non-linear regression analysis.

Cell Cycle Analysis by Flow Cytometry

This protocol describes the method for analyzing the effect of this compound on cell cycle distribution.

  • Cell Treatment: Cells are seeded in 6-well plates and treated with this compound at concentrations corresponding to 1x and 2x the IC50 value for 24 or 48 hours.

  • Cell Harvesting: Cells are harvested by trypsinization, washed with ice-cold PBS, and collected by centrifugation.

  • Fixation: The cell pellet is resuspended in 1 mL of ice-cold 70% ethanol and incubated at -20°C for at least 2 hours for fixation.

  • Staining: The fixed cells are washed with PBS and then resuspended in 500 µL of a staining solution containing propidium iodide (PI) and RNase A.

  • Flow Cytometry: The DNA content of the cells is analyzed using a flow cytometer.

  • Data Analysis: The percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle is quantified using appropriate software.

Visualization of Cellular Mechanisms

To elucidate the mechanism of action of this compound, its impact on key signaling pathways involved in cell proliferation and survival is visualized.

Proposed Signaling Pathway of this compound Action

The following diagram illustrates the hypothesized mechanism by which this compound inhibits cancer cell proliferation, potentially through the modulation of the PI3K/Akt/mTOR signaling cascade.

PF794_Signaling_Pathway PF794 This compound PI3K PI3K PF794->PI3K Inhibits RTK Receptor Tyrosine Kinase (RTK) RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 Akt Akt PIP3->Akt Activates mTORC1 mTORC1 Akt->mTORC1 Activates Apoptosis Apoptosis Akt->Apoptosis Inhibits Proliferation Cell Proliferation mTORC1->Proliferation Promotes Target_Validation_Workflow Start Hypothesized Target (e.g., PI3K) WesternBlot Western Blot Analysis (Phospho-Akt, Phospho-S6K) Start->WesternBlot KinaseAssay In Vitro Kinase Assay Start->KinaseAssay Overexpression Target Overexpression/ Knockdown Start->Overexpression Conclusion Target Validated WesternBlot->Conclusion KinaseAssay->Conclusion Rescue Rescue Experiment Overexpression->Rescue Rescue->Conclusion

Methodological & Application

Application Notes and Protocols for PF-06463922 (Lorlatinib) in In Vitro Kinase Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

PF-06463922, also known as Lorlatinib, is a potent, ATP-competitive, small-molecule inhibitor of Anaplastic Lymphoma Kinase (ALK) and ROS1 tyrosine kinases.[1][2][3] It is a third-generation inhibitor designed to be effective against a wide range of resistance mutations that can emerge during treatment with earlier-generation ALK inhibitors, such as crizotinib.[4][5][6] Furthermore, PF-06463922 is capable of penetrating the blood-brain barrier, making it a critical agent for treating brain metastases.[2][4] These application notes provide detailed protocols for performing in vitro kinase assays to evaluate the inhibitory activity of PF-06463922 against ALK, ROS1, and their mutant variants.

Data Presentation

The inhibitory activity of PF-06463922 has been characterized in various in vitro assays, including recombinant enzyme assays and cell-based assays. The following table summarizes the reported IC50 values, demonstrating the high potency of PF-06463922 against ALK and ROS1 kinases.

Kinase TargetAssay TypeInhibitorIC50 (nM)Reference
ALK (wild-type)Recombinant EnzymePF-06463922< 0.2 (Ki)[5]
ALK (mutant variants)Cell-basedPF-064639221 - 65[2][4]
ROS1 (wild-type)Recombinant EnzymePF-06463922~30-fold more potent than crizotinib[1]
ROS1 FusionsCell-basedPF-064639220.19 - 0.53[1]
HCC78 (SLC34A2-ROS1)Cell ProliferationPF-064639221.3[1]
BaF3 (CD74-ROS1)Cell ProliferationPF-064639220.6[1]

Experimental Protocols

In Vitro Recombinant Kinase Assay (Radiometric)

This protocol describes a radiometric assay to determine the inhibitory activity of PF-06463922 against purified recombinant ALK or ROS1 kinase. The assay measures the transfer of a radiolabeled phosphate from [γ-³²P]ATP to a substrate peptide.

Materials:

  • Recombinant human ALK or ROS1 kinase

  • Substrate peptide (e.g., poly(Glu, Tyr) 4:1)

  • PF-06463922 (dissolved in DMSO)

  • [γ-³²P]ATP

  • Kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)

  • ATP (non-radioactive)

  • 96-well plates

  • Phosphocellulose paper

  • Wash buffer (e.g., 0.75% phosphoric acid)

  • Scintillation counter and scintillation fluid

Procedure:

  • Prepare serial dilutions of PF-06463922 in DMSO. Further dilute in kinase reaction buffer to the desired final concentrations.

  • In a 96-well plate, add the kinase, substrate peptide, and PF-06463922 dilution (or DMSO for control).

  • Initiate the kinase reaction by adding a mixture of [γ-³²P]ATP and non-radioactive ATP to each well. The final ATP concentration should be at or near the Km for the specific kinase.

  • Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes), ensuring the reaction is in the linear range.

  • Stop the reaction by spotting a portion of the reaction mixture onto phosphocellulose paper.

  • Wash the phosphocellulose paper multiple times with the wash buffer to remove unincorporated [γ-³²P]ATP.

  • Measure the incorporated radioactivity on the phosphocellulose paper using a scintillation counter.

  • Calculate the percentage of kinase inhibition for each PF-06463922 concentration relative to the DMSO control.

  • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Cell-Based Kinase Assay (Western Blot)

This protocol assesses the ability of PF-06463922 to inhibit the autophosphorylation of ALK or ROS1 fusion proteins in a cellular context.

Materials:

  • Cancer cell lines expressing ALK or ROS1 fusion proteins (e.g., NCI-H3122 for EML4-ALK, HCC78 for SLC34A2-ROS1)

  • Cell culture medium and supplements

  • PF-06463922 (dissolved in DMSO)

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Primary antibodies against phospho-ALK (Tyr1604) or phospho-ROS1 (Tyr2274) and total ALK/ROS1

  • Secondary antibody (HRP-conjugated)

  • Chemiluminescent substrate

  • Western blotting equipment

Procedure:

  • Plate the cells in multi-well plates and allow them to adhere overnight.

  • Treat the cells with increasing concentrations of PF-06463922 (and a DMSO control) for a specified period (e.g., 2-4 hours).

  • Wash the cells with ice-cold PBS and lyse them using lysis buffer.

  • Determine the protein concentration of the cell lysates.

  • Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane and then incubate with the primary antibody against the phosphorylated kinase.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody.

  • Detect the signal using a chemiluminescent substrate.

  • Strip the membrane and re-probe with an antibody against the total kinase as a loading control.

  • Quantify the band intensities and normalize the phosphorylated kinase signal to the total kinase signal.

  • Calculate the percentage of inhibition of autophosphorylation for each PF-06463922 concentration and determine the IC50 value.

Mandatory Visualization

experimental_workflow cluster_prep Preparation cluster_assay Assay Execution cluster_detection Detection & Analysis prep_inhibitor Prepare PF-06463922 Dilutions mix Mix Kinase, Substrate & Inhibitor prep_inhibitor->mix prep_reagents Prepare Kinase & Substrate prep_reagents->mix initiate Initiate Reaction with [γ-³²P]ATP mix->initiate incubate Incubate at 30°C initiate->incubate stop Stop Reaction & Spot on Paper incubate->stop wash Wash Unincorporated ATP stop->wash measure Measure Radioactivity wash->measure analyze Calculate % Inhibition & IC50 measure->analyze

Caption: Workflow for the in vitro radiometric kinase assay.

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ALK_ROS1 ALK / ROS1 Receptor Tyrosine Kinase ADP ADP ALK_ROS1->ADP Downstream Downstream Signaling (e.g., MAPK, PI3K/AKT) ALK_ROS1->Downstream P ATP ATP ATP->ALK_ROS1 PF06463922 PF-06463922 PF06463922->ALK_ROS1 Inhibition Proliferation Cell Proliferation, Survival, Growth Downstream->Proliferation

Caption: Inhibition of ALK/ROS1 signaling by PF-06463922.

References

Application Notes and Protocols for PF-06279794 in Cell Culture Experiments

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

PF-06279794 is a potent and highly selective, ATP-competitive inhibitor of TRAF2- and NCK-interacting kinase (TNIK).[1] TNIK is a serine/threonine kinase that plays a crucial role in the canonical Wnt/β-catenin signaling pathway, a fundamental pathway involved in cell proliferation, differentiation, and survival.[1] Dysregulation of the Wnt pathway is implicated in the pathogenesis of various cancers, particularly colorectal cancer. PF-06279794 disrupts Wnt-driven gene transcription by inhibiting TNIK, leading to reduced cancer cell proliferation.[1] These application notes provide detailed protocols for the use of PF-06279794 in cell culture experiments to investigate its effects on cell viability, Wnt pathway activity, and target gene expression.

Mechanism of Action

PF-06279794 targets TNIK, a key downstream component of the Wnt/β-catenin signaling cascade. In the canonical Wnt pathway, the binding of Wnt ligands to Frizzled receptors and LRP5/6 co-receptors leads to the inactivation of the β-catenin destruction complex. This allows β-catenin to accumulate in the cytoplasm and translocate to the nucleus, where it binds to T-cell factor/lymphoid enhancer-binding factor (TCF/LEF) transcription factors to activate the expression of Wnt target genes, such as AXIN2 and MYC. TNIK is known to phosphorylate TCF4, enhancing the stability of the β-catenin-TCF4 complex and promoting transcriptional activation. By inhibiting TNIK, PF-06279794 prevents TCF4 phosphorylation, thereby destabilizing the β-catenin-TCF4 complex and suppressing the transcription of Wnt target genes. This ultimately leads to an inhibition of cancer cell growth and proliferation in tumors with aberrant Wnt signaling.[1]

In preclinical studies, PF-06279794 has demonstrated potent inhibition of TNIK with an enzymatic half-maximal inhibitory concentration (IC₅₀) of less than 10 nM.[1] In cellular assays using Wnt/β-catenin-driven colorectal cancer cell lines, it has shown IC₅₀ values in the low nanomolar range for the inhibition of Wnt target gene expression.[1]

Data Presentation

The following table summarizes the key quantitative data for PF-06279794 based on available preclinical information.

ParameterValueCell Line/SystemReference
Enzymatic IC₅₀ (TNIK) < 10 nMCell-free kinase assay[1]
Cellular IC₅₀ (Wnt Target Gene Expression) Low nanomolar rangeWnt/β-catenin-driven colorectal cancer cell lines[1]
Effect on Wnt Target Genes Significant reduction in AXIN2 and MYC expressionWnt/β-catenin-driven colorectal cancer cell lines[1]

Mandatory Visualizations

Wnt_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Wnt Wnt Ligand Frizzled Frizzled Wnt->Frizzled LRP5_6 LRP5/6 Wnt->LRP5_6 Dsh Dishevelled Frizzled->Dsh Destruction_Complex β-catenin Destruction Complex (Axin, APC, GSK3β) Dsh->Destruction_Complex Inhibition beta_catenin β-catenin Destruction_Complex->beta_catenin Phosphorylation beta_catenin_p p-β-catenin beta_catenin->beta_catenin_p beta_catenin_nuc β-catenin beta_catenin->beta_catenin_nuc Translocation Proteasome Proteasome beta_catenin_p->Proteasome Degradation TCF_LEF TCF/LEF beta_catenin_nuc->TCF_LEF Wnt_Target_Genes Wnt Target Genes (e.g., AXIN2, MYC) TCF_LEF->Wnt_Target_Genes Transcription Transcription TCF_LEF->Transcription TNIK TNIK TNIK->TCF_LEF Phosphorylation & Stabilization PF06279794 PF-06279794 PF06279794->TNIK Inhibition Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assays Assays cluster_analysis Data Analysis Stock_Solution Prepare PF-06279794 Stock Solution (in DMSO) Treatment Treat Cells with PF-06279794 (Dose-Response) Stock_Solution->Treatment Cell_Culture Culture and Seed Cells (e.g., Colorectal Cancer Cell Lines) Cell_Culture->Treatment Viability_Assay Cell Viability/Proliferation Assay (e.g., MTT, CellTiter-Glo) Treatment->Viability_Assay Luciferase_Assay Wnt Reporter Assay (TCF/LEF Luciferase) Treatment->Luciferase_Assay Gene_Expression_Assay Gene Expression Analysis (qRT-PCR for AXIN2, MYC) Treatment->Gene_Expression_Assay Data_Analysis Analyze Data: - IC₅₀ Calculation - Reporter Activity - Gene Expression Fold Change Viability_Assay->Data_Analysis Luciferase_Assay->Data_Analysis Gene_Expression_Assay->Data_Analysis

References

Application Notes and Protocols for PF-794 in Xenograft Mouse Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

PF-794, also known as PF-06279794, is a potent and selective, ATP-competitive inhibitor of TRAF2- and NCK-interacting kinase (TNIK). TNIK is a critical regulator of the Wnt/β-catenin signaling pathway, which is frequently dysregulated in various cancers, particularly colorectal cancer. By inhibiting TNIK, this compound disrupts the transcription of Wnt target genes, such as AXIN2 and MYC, leading to the suppression of tumor growth.[1] Preclinical studies have demonstrated that oral administration of this compound leads to dose-dependent tumor growth inhibition in xenograft mouse models of colorectal cancer, highlighting its potential as a targeted therapeutic agent.[1]

These application notes provide a comprehensive overview of the recommended dosage and experimental protocols for utilizing this compound in xenograft mouse models based on available preclinical data.

Data Presentation

Table 1: Summary of a TNIK Inhibitor Dosage in a Xenograft Mouse Model

CompoundCell LineMouse StrainDosageAdministration RouteFrequencyOutcomeReference
Compound 35b (TNIK Inhibitor)HCT116 (Human Colorectal Carcinoma)Nude Mice50 mg/kgOral (p.o.)Twice DailySuppressed tumor growth[2]

Note: Data for the specific dosage of this compound was not publicly available in the searched literature. The data presented is for a structurally related and potent TNIK inhibitor, providing a valuable reference for dose-finding studies with this compound.

Signaling Pathway

The Wnt/β-catenin signaling pathway is crucial for cell proliferation, differentiation, and survival. In many cancers, mutations in this pathway lead to the accumulation of β-catenin in the cytoplasm. Upon translocation to the nucleus, β-catenin associates with T-cell factor/lymphoid enhancer-binding factor (TCF/LEF) transcription factors to activate the expression of target genes that drive tumor progression. TNIK is a key component of the β-catenin/TCF4 transcriptional complex. This compound, by inhibiting the kinase activity of TNIK, prevents the phosphorylation of TCF4 and disrupts the formation of this complex, thereby inhibiting the transcription of Wnt target genes.

Wnt_Pathway_Inhibition cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Wnt Wnt Ligand Frizzled Frizzled Receptor Wnt->Frizzled LRP LRP5/6 Frizzled->LRP Dishevelled Dishevelled LRP->Dishevelled Activation Destruction_Complex Destruction Complex (APC, Axin, GSK3β) Dishevelled->Destruction_Complex Inhibition Beta_Catenin_cyto β-catenin Destruction_Complex->Beta_Catenin_cyto Phosphorylation & Degradation Beta_Catenin_nu β-catenin Beta_Catenin_cyto->Beta_Catenin_nu Translocation TCF4 TCF4 Beta_Catenin_nu->TCF4 TNIK TNIK TCF4->TNIK Wnt_Target_Genes Wnt Target Genes (e.g., MYC, AXIN2) TNIK->Wnt_Target_Genes Transcriptional Activation PF794 This compound PF794->TNIK Inhibition Tumor_Growth Tumor Growth Wnt_Target_Genes->Tumor_Growth Experimental_Workflow cluster_preparation Preparation cluster_in_vivo In Vivo Experiment cluster_analysis Analysis Cell_Culture 1. Colorectal Cancer Cell Culture Cell_Harvest 2. Cell Harvesting and Preparation Cell_Culture->Cell_Harvest Tumor_Implantation 3. Subcutaneous Tumor Implantation Cell_Harvest->Tumor_Implantation Tumor_Growth 4. Tumor Growth Monitoring Tumor_Implantation->Tumor_Growth Randomization 5. Randomization of Mice Tumor_Growth->Randomization Treatment 6. This compound Treatment Randomization->Treatment Data_Collection 7. Tumor Volume & Body Weight Measurement Treatment->Data_Collection Endpoint_Analysis 8. Endpoint Analysis: Tumor Excision & Weight Data_Collection->Endpoint_Analysis Biomarker_Analysis 9. Biomarker Analysis (IHC, Western, qPCR) Endpoint_Analysis->Biomarker_Analysis

References

Application Notes and Protocols for Solubilizing "Compound X" in DMSO

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides detailed protocols for the solubilization of a hypothetical small molecule inhibitor, herein referred to as "Compound X," in dimethyl sulfoxide (DMSO) for in vitro and in vivo experimental use. The proper handling and solubilization of experimental compounds are critical for ensuring the accuracy, reproducibility, and reliability of scientific data. DMSO is a widely used polar aprotic solvent capable of dissolving a broad range of polar and nonpolar compounds, making it an ideal vehicle for many small molecule inhibitors in biological assays.[1][2] However, it is important to be aware that DMSO can also influence experimental results, for instance by affecting the stability of proteins.[3][4]

This guide outlines the necessary materials, step-by-step procedures for preparing stock and working solutions, and best practices for storage to maintain compound integrity. The provided tables and diagrams are designed to offer a clear and concise reference for laboratory personnel.

Data Presentation: Properties of Compound X and DMSO

Accurate quantitative data is essential for preparing precise concentrations of "Compound X" for your experiments. The following tables summarize the key properties of a hypothetical "Compound X" and its recommended solvent, DMSO. Researchers should replace the placeholder data for "Compound X" with the specific information for their compound of interest.

Table 1: Physicochemical Properties of a Hypothetical "Compound X"

PropertyValueSource
Molecular Formula C₂₂H₂₀N₄O[5]
Molecular Weight 356.42 g/mol [5]
Purity >98% (via HPLC)[5]
Appearance White to off-white solidN/A
Solubility in DMSO ≥ 50 mg/mL[5]
Recommended Storage 0°C (short term), -20°C (long term), desiccated[5]

Table 2: Properties of the Solvent: Dimethyl Sulfoxide (DMSO)

PropertyValueSource
Molecular Formula (CH₃)₂SO[1]
Molar Mass 78.13 g/mol [1]
Density 1.1004 g/cm³[1]
Boiling Point 189 °C (372 °F)[1]
Melting Point 19 °C (66 °F)[1]
Description Clear, colorless, hygroscopic liquid[2][6]
Solvent Classification Polar aprotic solvent[1]

Experimental Protocols

The following protocols provide a step-by-step guide for the preparation of "Compound X" stock and working solutions.

Materials and Equipment
  • "Compound X" (solid form)

  • Anhydrous or molecular biology grade Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes or vials

  • Calibrated analytical balance

  • Vortex mixer

  • Pipettes and sterile, nuclease-free tips

  • Personal Protective Equipment (PPE): lab coat, gloves, and safety glasses

Preparation of a 10 mM "Compound X" Stock Solution in DMSO

This protocol describes the preparation of a 10 mM stock solution of "Compound X". Adjust the calculations accordingly for different desired concentrations.

Calculations:

To prepare a 10 mM stock solution, the required mass of "Compound X" can be calculated using the following formula:

Mass (mg) = Desired Concentration (M) x Volume (L) x Molecular Weight ( g/mol ) x 1000 (mg/g)

For example, to prepare 1 mL of a 10 mM stock solution of "Compound X" (MW = 356.42 g/mol ):

Mass (mg) = 0.010 mol/L x 0.001 L x 356.42 g/mol x 1000 mg/g = 3.56 mg

Procedure:

  • Weighing "Compound X": Carefully weigh out 3.56 mg of "Compound X" on a calibrated analytical balance and transfer it to a sterile microcentrifuge tube.

  • Adding DMSO: Add 1 mL of anhydrous DMSO to the microcentrifuge tube containing the compound.

  • Solubilization: Tightly cap the tube and vortex thoroughly for 1-2 minutes until the solid is completely dissolved. Gentle warming in a water bath (not exceeding 37°C) may be necessary for compounds that are slow to dissolve. Visually inspect the solution to ensure there are no visible particles.

  • Storage: Store the 10 mM stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles.

Preparation of Working Solutions

For most cell-based experiments, the final concentration of DMSO should be kept low (typically ≤ 0.1%) to avoid solvent-induced cellular effects.

Calculations for Dilution:

Use the following formula to calculate the volume of stock solution needed to prepare your working solution:

C₁V₁ = C₂V₂

Where:

  • C₁ = Concentration of the stock solution (e.g., 10 mM)

  • V₁ = Volume of the stock solution to be used

  • C₂ = Desired final concentration of the working solution (e.g., 10 µM)

  • V₂ = Final volume of the working solution

For example, to prepare 1 mL of a 10 µM working solution from a 10 mM stock:

V₁ = (10 µM x 1 mL) / 10,000 µM = 0.001 mL or 1 µL

Procedure:

  • Aliquoting Media: Dispense the required volume of cell culture medium or buffer into a sterile tube. For the example above, this would be 999 µL.

  • Adding Stock Solution: Add the calculated volume of the "Compound X" stock solution (1 µL in this case) to the medium or buffer.

  • Mixing: Gently mix the solution by pipetting up and down or by gentle vortexing.

  • Final DMSO Concentration: In this example, the final DMSO concentration in the working solution would be 0.1%.

Visualization of Pathways and Workflows

Hypothetical Signaling Pathway for a Kinase Inhibitor

The following diagram illustrates a generic signaling cascade that can be inhibited by a kinase inhibitor like "Compound X".

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor Tyrosine Kinase RAS RAS Receptor->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TranscriptionFactor Transcription Factors (e.g., c-Fos, c-Jun) ERK->TranscriptionFactor GeneExpression Gene Expression (Proliferation, Survival) TranscriptionFactor->GeneExpression CompoundX Compound X CompoundX->RAF

Caption: A generic MAP Kinase signaling pathway inhibited by Compound X.

Experimental Workflow for Preparing "Compound X" Solutions

This diagram outlines the logical steps for preparing "Compound X" for experimental use.

G start Receive Compound X (Solid Form) weigh Weigh Compound X start->weigh dissolve Dissolve in DMSO to make Stock Solution weigh->dissolve store Store Stock Solution at -20°C in Aliquots dissolve->store dilute Dilute Stock Solution in Media/Buffer store->dilute use Prepare Working Solution for Experiment dilute->use end Experiment use->end

References

Application Note: Investigating the Effect of PF-04447943 on AXIN2 and MYC Protein Expression in Colorectal Cancer Cells using Western Blot

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note provides a detailed protocol for the analysis of AXIN2 and MYC protein levels by Western blot in the human colorectal adenocarcinoma cell line HCT116 following treatment with PF-04447943 (PF-794). AXIN2 and MYC are key components and downstream targets, respectively, of the Wnt/β-catenin signaling pathway, which is frequently dysregulated in colorectal cancer. PF-04447943 is a selective inhibitor of phosphodiesterase 9A (PDE9A). While its primary mechanism of action is understood, its potential off-target effects on critical cancer signaling pathways are of interest. This document outlines the methodology for cell culture, PF-04447943 treatment, subcellular fractionation, and Western blot analysis to investigate the potential impact of this compound on the Wnt signaling pathway.

Introduction

The Wnt/β-catenin signaling pathway plays a crucial role in cell proliferation, differentiation, and tumorigenesis. AXIN2, a scaffold protein in the β-catenin destruction complex, is a direct target of Wnt signaling and acts as a negative feedback regulator.[1][2][3] The oncoprotein MYC is a critical downstream transcription factor of this pathway, driving cell cycle progression.[1][2] In many colorectal cancers, mutations in components of the Wnt pathway lead to its constitutive activation and subsequent overexpression of targets like AXIN2 and MYC.[1]

PF-04447943 is a potent and selective inhibitor of phosphodiesterase 9A (PDE9A). As both AXIN2 and MYC are known to localize to the nucleus and cytoplasm, investigating their expression in these separate compartments can provide valuable insights into the drug's mechanism of action.[1] This protocol provides a robust method for treating HCT116 cells with PF-04447943 and subsequently analyzing AXIN2 and MYC protein levels in whole-cell lysates, as well as in nuclear and cytoplasmic fractions, via Western blot.

Signaling Pathway

Wnt_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus PF-04447943 PF-04447943 Frizzled Frizzled PF-04447943->Frizzled Potential Off-Target Inhibition? Dsh Dsh Frizzled->Dsh LRP5_6 LRP5_6 LRP5_6->Dsh GSK3b GSK3b Dsh->GSK3b APC APC beta_Catenin_cyto β-catenin APC->beta_Catenin_cyto GSK3b->beta_Catenin_cyto Phosphorylation AXIN2_cyto AXIN2 AXIN2_cyto->beta_Catenin_cyto AXIN2_nuc AXIN2 AXIN2_cyto->AXIN2_nuc Translocation Proteasome Proteasome beta_Catenin_cyto->Proteasome Degradation beta_Catenin_nuc β-catenin beta_Catenin_cyto->beta_Catenin_nuc Translocation TCF_LEF TCF/LEF beta_Catenin_nuc->TCF_LEF MYC_Gene MYC Gene TCF_LEF->MYC_Gene Activation AXIN2_Gene AXIN2 Gene TCF_LEF->AXIN2_Gene Activation AXIN2_nuc->TCF_LEF Repression MYC_Protein MYC Protein MYC_Gene->MYC_Protein Transcription & Translation AXIN2_Gene->AXIN2_cyto Transcription & Translation Experimental_Workflow cluster_culture Cell Culture & Treatment cluster_lysis Protein Extraction cluster_quant Quantification & Preparation cluster_western Western Blot cluster_analysis Data Analysis Seed_HCT116 Seed HCT116 cells Treat_PF794 Treat with PF-04447943 (Dose-response and time-course) Seed_HCT116->Treat_PF794 Harvest_Cells Harvest cells Treat_PF794->Harvest_Cells Lysis_Whole Whole Cell Lysis Harvest_Cells->Lysis_Whole Fractionation Cytoplasmic & Nuclear Fractionation Harvest_Cells->Fractionation BCA_Assay BCA Protein Assay Lysis_Whole->BCA_Assay Fractionation->BCA_Assay Sample_Prep Prepare Samples for SDS-PAGE BCA_Assay->Sample_Prep SDS_PAGE SDS-PAGE Sample_Prep->SDS_PAGE Transfer Transfer to PVDF Membrane SDS_PAGE->Transfer Blocking Blocking Transfer->Blocking Primary_Ab Incubate with Primary Antibodies (anti-AXIN2, anti-MYC, anti-GAPDH, anti-Histone H3) Blocking->Primary_Ab Secondary_Ab Incubate with HRP-conjugated Secondary Antibody Primary_Ab->Secondary_Ab Detection Chemiluminescent Detection Secondary_Ab->Detection Densitometry Densitometry Analysis Detection->Densitometry Normalization Normalize to Loading Control Densitometry->Normalization Quantification Quantify Protein Expression Normalization->Quantification

References

Application Notes and Protocols for Determining PF-794 IC50 Values in Cell-Based Assays

Author: BenchChem Technical Support Team. Date: November 2025

Introduction to PF-794 and its Target, TNIK

This compound, also known as PF-06279794, is a potent, selective, and ATP-competitive inhibitor of Traf2- and Nck-interacting kinase (TNIK).[1][2][3] TNIK is a serine/threonine kinase that plays a crucial role in various cellular processes, most notably in the Wnt signaling pathway.[4][5] By phosphorylating T-cell factor 4 (TCF4), TNIK acts as an essential activator of Wnt target gene expression, which is often aberrantly activated in cancers like colorectal cancer.[4][5][6] this compound has demonstrated a half-maximal inhibitory concentration (IC50) of 39 nM in cell-free assays.[1][2][7][8] Additionally, this compound has been shown to reduce the endogenous phosphorylation of p120-catenin in cells.[1][7][8]

These application notes provide detailed protocols for determining the IC50 value of this compound in cell-based assays, a critical measurement for evaluating its potency and efficacy in a cellular context. The protocols are designed for researchers in drug discovery and development.

Key Signaling Pathway: TNIK in Wnt Signaling

TNIK is a central node in the canonical Wnt signaling pathway. In the presence of a Wnt ligand, β-catenin accumulates in the cytoplasm and translocates to the nucleus, where it forms a complex with TCF4/LEF transcription factors. TNIK is a key component of this complex and its kinase activity is required for the transcription of Wnt target genes, which are involved in cell proliferation, differentiation, and survival. Inhibition of TNIK by this compound is expected to block this signaling cascade.

Caption: Simplified TNIK-mediated Wnt signaling pathway and the inhibitory action of this compound.

Quantitative Data Summary

The following table summarizes the known inhibitory activity of this compound and provides a template for recording experimentally determined IC50 values.

CompoundTargetAssay TypeIC50 (nM)Cell LineReference/Experiment ID
This compound TNIKCell-free39-[1][2][7][8]
This compound TNIKCell Proliferation (MTT)User Determinede.g., HCT116, SW480User Data
This compound Wnt PathwayTCF/LEF ReporterUser Determinede.g., HEK293TUser Data

Experimental Protocols

Protocol 1: Determination of this compound IC50 using a Cell Viability Assay (MTT)

This protocol describes how to determine the IC50 of this compound by measuring its effect on the viability of a cancer cell line with an active Wnt pathway (e.g., HCT116 or SW480). The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay measures the metabolic activity of living cells.

Materials:

  • HCT116 or SW480 cells

  • DMEM or appropriate cell culture medium with 10% FBS

  • This compound compound

  • DMSO (Dimethyl sulfoxide)

  • MTT reagent (5 mg/mL in PBS)

  • Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

  • 96-well cell culture plates

  • Multichannel pipette

  • Plate reader (absorbance at 570 nm)

Procedure:

  • Cell Seeding:

    • Culture cells to ~80% confluency.

    • Trypsinize and resuspend cells in fresh medium.

    • Count cells and adjust the concentration to 5 x 10^4 cells/mL.

    • Seed 100 µL of the cell suspension (5,000 cells/well) into a 96-well plate.

    • Incubate for 24 hours at 37°C, 5% CO2.

  • Compound Preparation and Treatment:

    • Prepare a 10 mM stock solution of this compound in DMSO.

    • Perform a serial dilution of the this compound stock solution in culture medium to achieve final concentrations ranging from 0.1 nM to 10 µM (e.g., 10-point, 3-fold dilution series).

    • Include a "vehicle control" (medium with the same percentage of DMSO as the highest this compound concentration) and a "no-cell" blank control.

    • Carefully remove the medium from the wells and add 100 µL of the prepared compound dilutions.

    • Incubate for 72 hours at 37°C, 5% CO2.

  • MTT Assay:

    • After incubation, add 20 µL of MTT reagent (5 mg/mL) to each well.

    • Incubate for 4 hours at 37°C, allowing for the formation of formazan crystals.

    • Carefully remove the medium and add 150 µL of solubilization buffer to each well to dissolve the formazan crystals.

    • Incubate for 4 hours at room temperature in the dark, with gentle shaking.

  • Data Acquisition and Analysis:

    • Measure the absorbance at 570 nm using a plate reader.

    • Subtract the average absorbance of the "no-cell" blank from all other values.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control:

      • % Viability = (Absorbance_treated / Absorbance_vehicle) * 100

    • Plot the % Viability against the log of the this compound concentration.

    • Use a non-linear regression analysis (e.g., log(inhibitor) vs. response -- variable slope) to fit a sigmoidal dose-response curve and determine the IC50 value.

MTT_Workflow start Start seed_cells 1. Seed Cells (e.g., HCT116) in 96-well plate start->seed_cells incubate1 2. Incubate 24 hours seed_cells->incubate1 treat_cells 4. Treat Cells with this compound (0.1 nM - 10 µM) incubate1->treat_cells prepare_pf794 3. Prepare this compound Serial Dilutions prepare_pf794->treat_cells incubate2 5. Incubate 72 hours treat_cells->incubate2 add_mtt 6. Add MTT Reagent incubate2->add_mtt incubate3 7. Incubate 4 hours add_mtt->incubate3 solubilize 8. Solubilize Formazan incubate3->solubilize read_plate 9. Read Absorbance (570 nm) solubilize->read_plate analyze 10. Analyze Data (Dose-Response Curve) read_plate->analyze end Determine IC50 analyze->end

Caption: Experimental workflow for determining this compound IC50 using the MTT assay.
Protocol 2: In-Cell Western™ Assay for Inhibition of p120-Catenin Phosphorylation

This protocol provides a more mechanistic approach to assess the potency of this compound by quantifying the inhibition of phosphorylation of a known downstream substrate, p120-catenin, directly within the cells.

Materials:

  • Cell line expressing p120-catenin (e.g., HEK293T, HCT116)

  • 96-well or 384-well clear bottom, black-walled plates

  • This compound compound and DMSO

  • 4% Paraformaldehyde (PFA) in PBS

  • Permeabilization Buffer (e.g., 0.1% Triton X-100 in PBS)

  • Blocking Buffer (e.g., Odyssey® Intercept® (TBS) Blocking Buffer)

  • Primary antibodies:

    • Rabbit anti-phospho-p120-catenin (specific for the relevant phosphorylation site)

    • Mouse anti-total-p120-catenin or another housekeeping protein (e.g., GAPDH, β-actin) for normalization

  • Secondary antibodies:

    • IRDye® 800CW Goat anti-Rabbit IgG

    • IRDye® 680RD Goat anti-Mouse IgG

  • Fluorescence imaging system (e.g., LI-COR® Odyssey®)

Procedure:

  • Cell Seeding and Treatment:

    • Follow Step 1 from Protocol 1 to seed cells in a 96-well plate.

    • Follow Step 2 from Protocol 1 to treat cells with a serial dilution of this compound. A shorter incubation time (e.g., 2-6 hours) may be sufficient to observe changes in phosphorylation.

  • Fixation and Permeabilization:

    • After treatment, gently remove the medium.

    • Fix the cells by adding 150 µL of 4% PFA to each well and incubate for 20 minutes at room temperature.

    • Wash the wells 3 times with 200 µL of PBS.

    • Permeabilize the cells by adding 150 µL of Permeabilization Buffer and incubate for 20 minutes at room temperature.

    • Wash the wells 3 times with 200 µL of PBS.

  • Blocking and Antibody Incubation:

    • Add 150 µL of Blocking Buffer to each well and incubate for 1.5 hours at room temperature with gentle shaking.

    • Prepare a primary antibody solution in Blocking Buffer containing both the anti-phospho-p120-catenin and the anti-total-p120-catenin antibodies at their recommended dilutions.

    • Decant the Blocking Buffer and add 50 µL of the primary antibody solution to each well.

    • Incubate overnight at 4°C with gentle shaking.

    • Wash the wells 4 times with 200 µL of PBS containing 0.1% Tween-20.

    • Prepare a secondary antibody solution in Blocking Buffer containing both IRDye®-conjugated secondary antibodies. Protect from light.

    • Add 50 µL of the secondary antibody solution to each well and incubate for 1 hour at room temperature in the dark.

    • Wash the wells 4 times with 200 µL of PBS containing 0.1% Tween-20 in the dark.

  • Imaging and Data Analysis:

    • Ensure the bottom of the plate is clean and dry.

    • Scan the plate using a fluorescence imaging system in both the 700 nm and 800 nm channels.

    • Quantify the fluorescence intensity for each channel in each well.

    • Normalize the phospho-p120-catenin signal (800 nm channel) to the total p120-catenin signal (700 nm channel).

    • Calculate the percent inhibition of phosphorylation relative to the vehicle control.

    • Plot the percent inhibition against the log of the this compound concentration and perform a non-linear regression to determine the IC50 value.

This comprehensive guide provides the necessary background and detailed protocols for researchers to accurately determine the IC50 of this compound, facilitating further investigation into its therapeutic potential.

References

Application Notes and Protocols for In Vivo Administration of PF-794

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

PF-794, also known as PF-06279794, is a potent and selective ATP-competitive inhibitor of Traf2- and Nck-interacting kinase (TNIK).[1] TNIK is a serine-threonine kinase that plays a crucial role in the canonical Wnt/β-catenin signaling pathway, which is frequently dysregulated in various cancers, particularly colorectal cancer.[2][3] By inhibiting TNIK, this compound disrupts Wnt-driven gene transcription, leading to the suppression of cancer cell proliferation and survival.[1] Preclinical studies have demonstrated that oral administration of this compound results in dose-dependent inhibition of tumor growth in xenograft mouse models of colorectal cancer, highlighting its potential as a targeted therapeutic agent.[1] Beyond oncology, TNIK's role in neuronal processes suggests potential applications for this compound in the study of psychiatric disorders.[4]

These application notes provide a comprehensive overview of the available information on the in vivo administration of this compound, including experimental protocols, quantitative data, and visualization of the relevant signaling pathway and experimental workflows.

Data Presentation

Table 1: In Vivo Efficacy of this compound in a Colorectal Cancer Xenograft Model
Animal ModelAdministration RouteDosageDosing ScheduleTherapeutic EffectReference
Mouse (Xenograft)OralNot specifiedNot specifiedDose-dependent tumor growth inhibition[1]

Further detailed quantitative data on tumor growth inhibition at specific doses were not available in the public domain at the time of this review.

Table 2: Pharmacokinetic Parameters of this compound
SpeciesAdministration RouteDoseCmaxTmaxAUCBioavailabilityReference
MouseOralNot specifiedNot specifiedNot specifiedNot specifiedNot specifiedData not available

Specific pharmacokinetic data for this compound in preclinical models were not publicly available at the time of this review. The table is provided as a template for researchers to populate with their own experimental data.

Experimental Protocols

Protocol 1: Oral Gavage Administration of this compound in a Mouse Xenograft Model

This protocol is a generalized procedure based on standard practices for oral administration of small molecule inhibitors in preclinical cancer models.[1] Researchers should optimize the formulation and dosage based on their specific experimental needs and the physicochemical properties of their this compound batch.

Materials:

  • This compound (PF-06279794)

  • Vehicle (e.g., 0.5% methylcellulose in sterile water, or a solution of DMSO, PEG400, and saline)

  • Sterile water or saline

  • Microcentrifuge tubes

  • Vortex mixer

  • Sonicator (optional)

  • Animal balance

  • Oral gavage needles (20-22 gauge, with a ball tip)

  • 1 mL syringes

  • Appropriate animal handling and restraint devices

Procedure:

  • Animal Model: Utilize immunodeficient mice (e.g., NOD/SCID or athymic nude mice) for the engraftment of human colorectal cancer cell lines with activated Wnt/β-catenin signaling.

  • Formulation Preparation:

    • Determine the appropriate vehicle for this compound. The choice of vehicle will depend on the solubility of the compound. Common vehicles for oral gavage include suspensions in 0.5% methylcellulose or solutions in a mixture of solvents like DMSO and PEG400, further diluted with saline.

    • Accurately weigh the required amount of this compound based on the desired dose and the number and weight of the animals to be treated.

    • Prepare the formulation by first dissolving or suspending this compound in a small amount of the primary solvent (e.g., DMSO) if necessary, and then gradually adding the remaining vehicle components while vortexing. Sonication can be used to aid dissolution or create a uniform suspension.

    • Prepare a fresh formulation for each day of dosing.

  • Dosing:

    • Weigh each mouse accurately before dosing to calculate the exact volume of the formulation to be administered.

    • The typical dosing volume for oral gavage in mice is 5-10 mL/kg body weight.

    • Gently restrain the mouse and insert the oral gavage needle carefully into the esophagus.

    • Slowly administer the calculated volume of the this compound formulation.

    • Monitor the animal for any signs of distress during and after the procedure.

  • Dosing Schedule:

    • The dosing schedule (e.g., once daily, twice daily) and the duration of the study should be determined based on the pharmacokinetic profile of this compound and the tumor growth rate.

  • Efficacy Evaluation:

    • Monitor tumor volume regularly (e.g., twice a week) using calipers.

    • At the end of the study, euthanize the animals and excise the tumors for weight measurement and further analysis (e.g., pharmacodynamic marker analysis).

Mandatory Visualization

G cluster_wnt_pathway Wnt/β-catenin Signaling Pathway and TNIK Inhibition Wnt Wnt Ligand Frizzled Frizzled Receptor Wnt->Frizzled Dishevelled Dishevelled Frizzled->Dishevelled LRP LRP5/6 Co-receptor LRP->Dishevelled DestructionComplex Destruction Complex (APC, Axin, GSK3β) Dishevelled->DestructionComplex Inhibition beta_catenin β-catenin DestructionComplex->beta_catenin Phosphorylation & Degradation TCF_LEF TCF/LEF beta_catenin->TCF_LEF Nuclear Translocation TNIK TNIK TNIK->TCF_LEF Co-activation TargetGenes Target Gene Transcription TCF_LEF->TargetGenes Activation PF794 This compound PF794->TNIK Inhibition

Caption: Wnt signaling pathway and the inhibitory action of this compound on TNIK.

G cluster_workflow Experimental Workflow for In Vivo Efficacy Study of this compound start Start tumor_implantation Tumor Cell Implantation start->tumor_implantation tumor_growth Tumor Growth Monitoring tumor_implantation->tumor_growth randomization Randomization tumor_growth->randomization treatment_group This compound Treatment (Oral Gavage) randomization->treatment_group vehicle_group Vehicle Control (Oral Gavage) randomization->vehicle_group efficacy_monitoring Efficacy Monitoring (Tumor Volume) treatment_group->efficacy_monitoring vehicle_group->efficacy_monitoring endpoint Study Endpoint (Tumor Excision) efficacy_monitoring->endpoint analysis Data Analysis endpoint->analysis

Caption: A typical experimental workflow for evaluating the in vivo efficacy of this compound.

References

Application Notes and Protocols for High-Throughput Screening with PF-06279794

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

PF-06279794 is a potent and selective, ATP-competitive inhibitor of Traf2- and NCK-interacting kinase (TNIK). TNIK is a serine-threonine kinase that plays a crucial role in the canonical Wnt/β-catenin signaling pathway. By phosphorylating T-cell factor 4 (TCF4), TNIK stabilizes the β-catenin-TCF4 complex, leading to the transcription of Wnt target genes. In various cancers, particularly colorectal cancer, aberrant Wnt signaling is a key driver of tumor growth. PF-06279794 disrupts this process by inhibiting TNIK, leading to the downregulation of Wnt target genes such as AXIN2 and MYC, and subsequent inhibition of cancer cell proliferation.[1] These application notes provide detailed protocols for utilizing PF-06279794 in high-throughput screening (HTS) campaigns to identify and characterize novel TNIK inhibitors.

Mechanism of Action and Signaling Pathway

PF-06279794 acts as an ATP-competitive inhibitor of TNIK's kinase activity. This inhibition prevents the phosphorylation of TCF4, a key transcription factor in the Wnt signaling pathway. Without this phosphorylation, the interaction between β-catenin and TCF4 is destabilized, leading to the suppression of Wnt target gene expression and a reduction in cell proliferation in Wnt-dependent cancer cells.

Wnt_Pathway_Inhibition_by_PF06279794 cluster_wnt_off Wnt OFF State cluster_wnt_on Wnt ON State cluster_nucleus Gene Transcription Destruction_Complex Destruction Complex (APC, Axin, GSK3β) beta_catenin_off β-catenin Destruction_Complex->beta_catenin_off Phosphorylation Proteasome Proteasome beta_catenin_off->Proteasome Degradation Wnt Wnt Ligand Frizzled_LRP Frizzled/LRP Receptor Wnt->Frizzled_LRP Dsh Dishevelled Frizzled_LRP->Dsh Activation Dsh->Destruction_Complex Inhibition beta_catenin_on β-catenin (stabilized) Nucleus Nucleus beta_catenin_on->Nucleus Translocation TCF4 TCF4 beta_catenin_on->TCF4 Binding Wnt_Target_Genes Wnt Target Genes (e.g., AXIN2, MYC) TCF4->Wnt_Target_Genes Transcription TNIK TNIK TNIK->TCF4 Phosphorylation PF06279794 PF-06279794 PF06279794->TNIK Inhibition Cell_Proliferation Cell Proliferation Wnt_Target_Genes->Cell_Proliferation

Caption: Wnt/β-catenin signaling pathway and the inhibitory action of PF-06279794 on TNIK.

Quantitative Data Summary

The following table summarizes the key quantitative data for PF-06279794, which can be used as a reference for assay development and validation.

ParameterValueCell Line/SystemReference
Enzymatic IC50 ~9 nMPurified TNIK enzyme[1]
Cellular IC50 Low nanomolarWnt/β-catenin-driven colorectal cancer cell lines[1]
Target Genes Downregulated AXIN2, MYCWnt/β-catenin-driven colorectal cancer cell lines[1]
Z'-factor (typical for HTS) > 0.5Recommended for robust HTS assays

Experimental Protocols

Here we provide detailed protocols for both biochemical and cell-based high-throughput screening assays to identify and characterize TNIK inhibitors, using PF-06279794 as a positive control.

Biochemical HTS Assay: TNIK ADP-Glo™ Kinase Assay

This protocol describes a luminescent-based biochemical assay to measure the kinase activity of TNIK and its inhibition by test compounds. The ADP-Glo™ Kinase Assay quantifies the amount of ADP produced during the kinase reaction.

Materials:

  • Recombinant human TNIK enzyme

  • Myelin Basic Protein (MBP) as a substrate

  • ATP

  • PF-06279794 (as a positive control)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • Kinase Buffer (e.g., 40mM Tris-HCl, pH 7.5, 20mM MgCl₂, 0.1 mg/mL BSA)

  • 384-well white, opaque plates

  • Luminometer

Protocol Workflow:

ADP_Glo_Workflow Start Start Add_Inhibitor 1. Add Test Compound / PF-06279794 (1 µL) Start->Add_Inhibitor Add_Enzyme 2. Add TNIK Enzyme (2 µL) Add_Inhibitor->Add_Enzyme Incubate_1 3. Incubate (10 min, RT) Add_Enzyme->Incubate_1 Add_Substrate_ATP 4. Add Substrate (MBP) / ATP Mix (2 µL) Incubate_1->Add_Substrate_ATP Incubate_2 5. Incubate (60 min, RT) Add_Substrate_ATP->Incubate_2 Add_ADP_Glo 6. Add ADP-Glo™ Reagent (5 µL) Incubate_2->Add_ADP_Glo Incubate_3 7. Incubate (40 min, RT) Add_ADP_Glo->Incubate_3 Add_Detection 8. Add Kinase Detection Reagent (10 µL) Incubate_3->Add_Detection Incubate_4 9. Incubate (30 min, RT) Add_Detection->Incubate_4 Read_Luminescence 10. Read Luminescence Incubate_4->Read_Luminescence End End Read_Luminescence->End

Caption: Workflow for the TNIK ADP-Glo™ Kinase HTS Assay.

Detailed Steps:

  • Compound Plating: Add 1 µL of test compounds or PF-06279794 (e.g., in a 10-point, 3-fold serial dilution) to the wells of a 384-well plate. For negative controls, add 1 µL of DMSO.

  • Enzyme Addition: Add 2 µL of diluted TNIK enzyme in kinase buffer to each well.

  • Pre-incubation: Incubate the plate at room temperature for 10 minutes to allow for compound binding to the enzyme.

  • Initiate Kinase Reaction: Add 2 µL of a mixture containing the MBP substrate and ATP to each well to start the kinase reaction. The final concentration of ATP should be at its Km value for TNIK, if known, to ensure sensitive detection of ATP-competitive inhibitors.

  • Kinase Reaction Incubation: Incubate the plate at room temperature for 60 minutes.

  • Stop Reaction and Deplete ATP: Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

  • Incubation: Incubate at room temperature for 40 minutes.

  • ADP to ATP Conversion and Luminescence Generation: Add 10 µL of Kinase Detection Reagent to each well to convert the generated ADP to ATP and to generate a luminescent signal.

  • Incubation: Incubate at room temperature for 30 minutes.

  • Data Acquisition: Measure the luminescence signal using a plate reader. The signal is proportional to the amount of ADP generated and thus to the TNIK kinase activity.

Data Analysis: Calculate the percent inhibition for each compound concentration relative to the DMSO controls. Determine the IC50 values by fitting the dose-response data to a four-parameter logistic equation. A Z'-factor should be calculated for each screening plate using positive (e.g., PF-06279794 at a high concentration) and negative (DMSO) controls to assess assay quality. A Z'-factor ≥ 0.5 is generally considered acceptable for HTS.

Cell-Based HTS Assay: Wnt/β-catenin Luciferase Reporter Assay

This protocol describes a cell-based assay to measure the inhibition of the Wnt/β-catenin signaling pathway using a luciferase reporter gene. This assay is ideal for identifying compounds that inhibit the pathway at the level of TNIK or other downstream components.

Materials:

  • HEK293T or other suitable cell line

  • TOPFlash (TCF/LEF luciferase reporter) and pRL-TK (Renilla luciferase control) plasmids

  • Transfection reagent (e.g., Lipofectamine)

  • Wnt3a conditioned media or recombinant Wnt3a

  • PF-06279794 (as a positive control)

  • Dual-Luciferase® Reporter Assay System (Promega)

  • 96-well or 384-well white, clear-bottom tissue culture plates

  • Luminometer

Protocol Workflow:

Luciferase_Workflow Start Start Seed_Cells 1. Seed Cells Start->Seed_Cells Incubate_1 2. Incubate (24h) Seed_Cells->Incubate_1 Transfect_Plasmids 3. Transfect with Reporter Plasmids Incubate_1->Transfect_Plasmids Incubate_2 4. Incubate (24h) Transfect_Plasmids->Incubate_2 Add_Inhibitor 5. Add Test Compound / PF-06279794 Incubate_2->Add_Inhibitor Incubate_3 6. Incubate (4-6h) Add_Inhibitor->Incubate_3 Add_Wnt3a 7. Add Wnt3a to Induce Pathway Incubate_3->Add_Wnt3a Incubate_4 8. Incubate (16-24h) Add_Wnt3a->Incubate_4 Lyse_Cells 9. Lyse Cells Incubate_4->Lyse_Cells Measure_Luciferase 10. Measure Firefly & Renilla Luciferase Activity Lyse_Cells->Measure_Luciferase End End Measure_Luciferase->End

Caption: Workflow for the Wnt/β-catenin Luciferase Reporter HTS Assay.

Detailed Steps:

  • Cell Seeding: Seed HEK293T cells into 96-well or 384-well plates at a density that will result in 70-80% confluency at the time of transfection.

  • Incubation: Incubate the cells at 37°C in a 5% CO₂ incubator for 24 hours.

  • Transfection: Co-transfect the cells with the TOPFlash and pRL-TK plasmids using a suitable transfection reagent according to the manufacturer's protocol.

  • Incubation: Incubate the transfected cells for 24 hours.

  • Compound Treatment: Add test compounds or PF-06279794 to the cells at various concentrations. Include DMSO as a negative control.

  • Pre-incubation: Incubate the cells with the compounds for 4-6 hours.

  • Wnt Pathway Activation: Add Wnt3a conditioned media or recombinant Wnt3a to the wells to stimulate the Wnt pathway. Do not add Wnt3a to the negative control wells.

  • Incubation: Incubate the cells for an additional 16-24 hours.

  • Cell Lysis: Lyse the cells using the passive lysis buffer provided in the Dual-Luciferase® Reporter Assay System.

  • Luciferase Measurement: Measure both firefly (TOPFlash) and Renilla (pRL-TK) luciferase activities sequentially using a luminometer according to the assay kit instructions.

Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity for each well to control for variations in cell number and transfection efficiency. Calculate the percent inhibition of Wnt signaling for each compound concentration relative to the Wnt3a-stimulated DMSO control. Determine IC50 values by fitting the dose-response data to a four-parameter logistic equation. As with the biochemical assay, calculate the Z'-factor for each plate to ensure data quality.

Conclusion

PF-06279794 is a valuable tool for studying the role of TNIK in Wnt signaling and for the discovery of novel inhibitors. The provided protocols for biochemical and cell-based high-throughput screening assays offer robust and reliable methods for identifying and characterizing new chemical entities targeting this important cancer pathway. Careful assay validation, including the determination of a suitable Z'-factor, is critical for the success of any HTS campaign.

References

Troubleshooting & Optimization

Navigating PF-06279794 Treatment: A Technical Support Guide for Cancer Cell Research

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals investigating the therapeutic potential of PF-06279794 in cancer cell lines, this technical support center provides a comprehensive resource for optimizing experimental conditions and troubleshooting common challenges. By understanding the compound's mechanism of action and adhering to detailed experimental protocols, users can achieve reliable and reproducible results.

PF-06279794 is a potent and selective inhibitor of TRAF2- and NCK-interacting kinase (TNIK), a key regulator of the Wnt/β-catenin signaling pathway. Dysregulation of this pathway is a common driver of tumorigenesis, particularly in colorectal cancer. PF-06279794 exerts its anti-cancer effects by blocking the kinase activity of TNIK, which is essential for the phosphorylation of T-cell factor 4 (TCF4). This phosphorylation event is critical for the recruitment of β-catenin and the subsequent activation of Wnt target genes, such as AXIN2 and MYC, which promote cell proliferation.[1][2]

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of PF-06279794?

A1: PF-06279794 is an ATP-competitive inhibitor of TNIK. By inhibiting TNIK, it prevents the phosphorylation of TCF4, a crucial step for the activation of the β-catenin/TCF4 transcriptional complex. This leads to the downregulation of Wnt target genes that drive cancer cell growth.[1][2]

Q2: In which cancer types is PF-06279794 expected to be most effective?

A2: Given its mechanism of action targeting the Wnt/β-catenin pathway, PF-06279794 is anticipated to be most effective in cancers with aberrant Wnt signaling. This includes a high percentage of colorectal cancers, as well as certain types of gastric and breast cancers.[1]

Q3: What is the recommended solvent and storage condition for PF-06279794?

A3: PF-06279794 is soluble in dimethyl sulfoxide (DMSO). For long-term storage, it is recommended to store the compound as a solid at -20°C. Stock solutions in DMSO can be stored at -20°C for several months.

Q4: What are the typical concentrations of PF-06279794 used in cell culture experiments?

A4: The effective concentration of PF-06279794 can vary depending on the cancer cell line's sensitivity. Based on studies with similar TNIK inhibitors like NCB-0846, which has an IC50 of 21 nM, a starting concentration range of 10 nM to 1 µM is recommended for dose-response experiments.[3] For some specific applications, concentrations around 300 nM have been used.[4]

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
Low or no observed effect on cell viability - Insufficient drug concentration.- Cell line is not dependent on the Wnt/β-catenin pathway.- Incorrect assay duration.- Drug instability in culture medium.- Perform a dose-response experiment with a wider concentration range (e.g., 1 nM to 10 µM).- Confirm Wnt pathway activity in your cell line (e.g., by checking for β-catenin mutations or high expression of Wnt target genes).- Optimize incubation time; effects on proliferation may take 48-72 hours or longer.- Prepare fresh drug dilutions for each experiment. Minimize the time the compound is in aqueous solutions.
High variability between replicate wells - Uneven cell seeding.- Incomplete dissolution of the compound.- Edge effects in the microplate.- Ensure a single-cell suspension before seeding and mix gently after seeding.- Vortex the stock solution and final dilutions thoroughly before adding to the cells.- Avoid using the outer wells of the plate for treatment, or fill them with sterile PBS or medium to maintain humidity.
Unexpected or off-target effects - Concentration of PF-06279794 is too high, leading to inhibition of other kinases.- Use the lowest effective concentration determined from your dose-response studies.- If off-target effects are suspected, consider using a structurally different TNIK inhibitor as a control.[5][6][7]
Difficulty in detecting changes in Wnt target gene or protein expression - Suboptimal time point for analysis.- Inefficient RNA/protein extraction or antibody/primer quality.- Perform a time-course experiment (e.g., 6, 12, 24, 48 hours) to determine the optimal time for detecting changes in gene or protein expression.- Ensure high-quality RNA/protein isolation. Validate antibodies and qPCR primers for specificity and efficiency.

Quantitative Data Summary

Table 1: Reported IC50 Values for TNIK Inhibitors in Cancer Cell Lines
CompoundCell LineCancer TypeIC50 (nM)Reference
NCB-0846--21[3]
PF-3758309 (PAK4 inhibitor with off-target effects)A375, HCT116Melanoma, Colorectal Cancer~9[5]

Note: Specific IC50 values for PF-06279794 in a wide range of cancer cell lines are not yet broadly published. Researchers are encouraged to perform their own dose-response studies to determine the IC50 in their specific cell line of interest.

Detailed Experimental Protocols

Cell Viability Assay (MTT/XTT Assay)

This protocol is a general guideline and should be optimized for your specific cell line and experimental conditions.

  • Cell Seeding:

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium.

    • Incubate for 24 hours to allow for cell attachment.

  • Drug Treatment:

    • Prepare a serial dilution of PF-06279794 in culture medium. A common starting range is 1 nM to 10 µM.

    • Include a DMSO vehicle control (at the same final concentration as the highest PF-06279794 concentration).

    • Remove the old medium from the cells and add 100 µL of the drug-containing medium to the respective wells.

    • Incubate for 48-72 hours.

  • MTT/XTT Addition and Incubation:

    • Add 10-20 µL of MTT (5 mg/mL in PBS) or XTT solution to each well.

    • Incubate for 2-4 hours at 37°C, protected from light.

  • Measurement:

    • For MTT, add 100 µL of solubilization solution (e.g., DMSO or a 10% SDS in 0.01 M HCl solution) to each well and incubate for at least 15 minutes to dissolve the formazan crystals.

    • For XTT, the formazan product is soluble, so no solubilization step is needed.

    • Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 450 nm for XTT) using a microplate reader.

Western Blot for Wnt Pathway Proteins
  • Cell Lysis:

    • Treat cells with the desired concentrations of PF-06279794 for the determined time.

    • Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Quantify protein concentration using a BCA assay.

  • SDS-PAGE and Transfer:

    • Load equal amounts of protein (20-40 µg) onto an SDS-polyacrylamide gel.

    • Separate the proteins by electrophoresis and then transfer them to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies against total β-catenin, phosphorylated TCF4 (if available), total TCF4, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.[8][9]

    • Wash the membrane three times with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash again three times with TBST.

  • Detection:

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and image the blot.

Quantitative PCR (qPCR) for Wnt Target Genes
  • RNA Extraction and cDNA Synthesis:

    • Treat cells with PF-06279794 for the desired time.

    • Extract total RNA using a commercial kit and assess its quality and quantity.

    • Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit.

  • qPCR Reaction:

    • Prepare the qPCR reaction mix containing cDNA, SYBR Green master mix, and forward and reverse primers for the target genes (AXIN2, MYC) and a housekeeping gene (e.g., GAPDH, ACTB).[10][11]

    • Perform the qPCR reaction using a real-time PCR system.

  • Data Analysis:

    • Calculate the relative gene expression using the ΔΔCt method, normalizing the expression of the target genes to the housekeeping gene and comparing the treated samples to the vehicle control.

Visualizations

Wnt/β-Catenin Signaling Pathway and PF-06279794 Inhibition

Wnt_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Wnt Wnt Frizzled Frizzled Wnt->Frizzled binds Dishevelled Dishevelled Frizzled->Dishevelled activates LRP5/6 LRP5/6 GSK3b GSK3b Dishevelled->GSK3b inhibits beta-Catenin beta-Catenin GSK3b->beta-Catenin phosphorylates for degradation APC APC APC->beta-Catenin Axin Axin Axin->beta-Catenin Ub Ubiquitination & Degradation beta-Catenin->Ub TCF4 TCF4 beta-Catenin->TCF4 co-activates p-TCF4 p-TCF4 TCF4->p-TCF4 phosphorylated by Wnt Target Genes Wnt Target Genes p-TCF4->Wnt Target Genes activates transcription TNIK TNIK TNIK->p-TCF4 PF-06279794 PF-06279794 PF-06279794->TNIK inhibits

Caption: Wnt signaling pathway with PF-06279794 inhibition of TNIK.

Experimental Workflow for Optimizing PF-06279794 Concentration

Workflow A 1. Cell Seeding (96-well plate) B 2. Dose-Response Treatment (e.g., 1 nM - 10 µM PF-06279794) A->B C 3. Incubation (48-72 hours) B->C D 4. Cell Viability Assay (MTT/XTT) C->D E 5. Data Analysis (Determine IC50) D->E F 6. Select Optimal Concentrations (e.g., IC50 and 2x IC50) E->F G 7. Downstream Assays (Western Blot, qPCR) F->G

Caption: Workflow for determining optimal PF-06279794 concentration.

Troubleshooting Logic for Low Drug Efficacy

Troubleshooting Start Low/No Effect Observed C1 Is the cell line Wnt-dependent? Start->C1 C2 Was the concentration range appropriate? C1->C2 Yes S1 Verify Wnt pathway activity (e.g., β-catenin status) C1->S1 No C3 Was the incubation time sufficient? C2->C3 Yes S2 Perform wider dose-response C2->S2 No C4 Is the drug stock stable? C3->C4 Yes S3 Conduct time-course experiment C3->S3 No S4 Prepare fresh drug dilutions C4->S4 No End Re-evaluate Experiment C4->End Yes S1->End S2->End S3->End S4->End

Caption: Troubleshooting logic for low PF-06279794 efficacy.

References

PF-794 stability and storage best practices

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information on the stability and storage of PF-794, along with troubleshooting guidance for common experimental issues.

Frequently Asked Questions (FAQs)

Q1: What is this compound?

A1: this compound, also known as PF-06279794, is a potent, selective, and ATP-competitive inhibitor of Traf2- and Nck-interacting kinase (TNIK).[1][2] It is primarily used in research to study the Wnt/β-catenin signaling pathway, where TNIK plays a crucial role by phosphorylating TCF4 and stabilizing the β-catenin-TCF4 complex.[3] By inhibiting TNIK, this compound disrupts Wnt-driven gene transcription.[3] It also shows inhibitory activity against other kinases such as MINK1 and MAP4K4.[2][4]

Q2: What are the recommended storage conditions for solid this compound?

A2: Solid (powder) this compound should be stored in a dry (desiccated) and dark environment.[3][4] For optimal stability, different storage durations are recommended based on temperature. Please refer to the summary table below for specific temperature and duration guidelines from various suppliers.

Q3: How should I prepare and store solutions of this compound?

A3: this compound is soluble in DMSO.[2][3][4] It is recommended to prepare a concentrated stock solution (e.g., 10 mM in DMSO) which can then be further diluted in aqueous buffers for your experiments.[2] Stock solutions should be aliquoted to avoid repeated freeze-thaw cycles and stored at low temperatures.

Q4: What is the expected shelf-life of this compound in different storage conditions?

A4: The shelf-life of this compound depends on whether it is in solid form or in solution, and the storage temperature. The table below provides a summary of stability data. It is recommended to refer to the certificate of analysis provided by your specific supplier for lot-specific data.

Storage and Stability Data Summary

The following table summarizes the recommended storage conditions and expected stability for this compound.

Form Storage Temperature Recommended Duration Source
Solid (Powder)-20°C>2 years (long term)[3]
Solid (Powder)-20°C3 years[1]
Solid (Powder)-20°C12 months[2]
Solid (Powder)4°C2 years[1]
Solid (Powder)4°C6 months[2]
Solid (Powder)0 - 4°CShort term (days to weeks)[3]
In Solvent (e.g., DMSO)-80°C6 months[1][2]
In Solvent (e.g., DMSO)-20°C1 - 6 months[1][2]
In Solvent (e.g., DMSO)-20°CLong term (months)[3]

Troubleshooting Guide

Problem: I am observing a loss of compound activity or inconsistent results in my experiments.

  • Possible Cause: This could be due to improper storage or handling of the this compound stock solution. Repeated freeze-thaw cycles can lead to degradation or precipitation of the compound.

  • Solution:

    • Aliquot Stock Solutions: When you first prepare your stock solution in DMSO, divide it into smaller, single-use aliquots to minimize the number of freeze-thaw cycles.

    • Verify Storage Conditions: Ensure that your stock solutions are stored at or below -20°C, with -80°C being optimal for long-term stability in solvent.[1][2]

    • Perform a Fresh Dilution: Prepare a fresh working solution from a new, unopened aliquot of your concentrated stock for each experiment.

    • Confirm Compound Integrity: If the problem persists, consider performing a stability analysis, such as the HPLC protocol detailed below, to confirm the integrity and concentration of your compound.

Problem: The solid this compound powder has changed in color or appearance.

  • Possible Cause: This may indicate degradation due to exposure to light, moisture, or improper temperatures.

  • Solution:

    • Review Storage: Confirm that the compound has been stored in a dark, dry (desiccated) place at the recommended temperature.[3][4]

    • Do Not Use: It is not advisable to use the compound if its physical appearance has changed.

    • Contact Supplier: Reach out to the technical support of your supplier for further guidance.

Problem: I am having difficulty dissolving the this compound compound.

  • Possible Cause: this compound has limited solubility in aqueous solutions.

  • Solution:

    • Use Appropriate Solvent: this compound is soluble in DMSO.[3][4] Prepare a high-concentration stock solution in 100% DMSO first.

    • Gentle Warming/Vortexing: To aid dissolution in DMSO, you can gently warm the solution (e.g., to 37°C) and/or vortex it.

    • Dilution: For cell-based assays, the DMSO stock solution can then be serially diluted into your aqueous culture medium. Ensure the final concentration of DMSO in your assay is low (typically <0.5%) to avoid solvent-induced toxicity.

Problem: I see precipitate in my stock solution after thawing it.

  • Possible Cause: The compound may have come out of solution during the freezing process.

  • Solution:

    • Re-dissolve: Before making your dilutions, ensure the entire stock solution is fully re-dissolved. You can warm the vial to room temperature or briefly to 37°C and vortex thoroughly until all precipitate has disappeared.

    • Centrifuge: Briefly centrifuge the vial to pull down any solution from the cap before opening.

Diagrams and Workflows

This compound Storage and Handling Workflow

The following diagram outlines the best practices for storing and handling this compound from initial receipt to experimental use.

G cluster_0 Receiving and Initial Storage cluster_1 Storage Conditions for Solid Form cluster_2 Solution Preparation and Storage cluster_3 Storage Conditions for Solution Form cluster_4 Experimental Use Receive Receive Solid this compound StoreSolid Store Solid Compound (Dark, Desiccated) Receive->StoreSolid DecisionSolid Intended Storage Duration? StoreSolid->DecisionSolid LongTermSolid Store at -20°C (Months to Years) DecisionSolid->LongTermSolid Long-Term ShortTermSolid Store at 4°C (Days to Weeks) DecisionSolid->ShortTermSolid Short-Term PrepStock Prepare Stock Solution (e.g., 10 mM in DMSO) LongTermSolid->PrepStock ShortTermSolid->PrepStock Aliquot Create Single-Use Aliquots PrepStock->Aliquot StoreSolution Store Aliquots (Dark) Aliquot->StoreSolution DecisionSolution Intended Storage Duration? StoreSolution->DecisionSolution LongTermSolution Store at -80°C (Up to 6 Months) DecisionSolution->LongTermSolution Long-Term ShortTermSolution Store at -20°C (Up to 1 Month) DecisionSolution->ShortTermSolution Short-Term Use Thaw a Single Aliquot LongTermSolution->Use ShortTermSolution->Use Dilute Prepare Working Dilutions for Experiment Use->Dilute G cluster_0 Wnt Pathway Activation cluster_1 β-Catenin Destruction Complex (Wnt OFF) cluster_2 Nuclear Complex and Gene Transcription (Wnt ON) Wnt Wnt Ligand Fzd Frizzled Receptor Wnt->Fzd Binds Dvl Dishevelled (Dvl) Fzd->Dvl Activates LRP LRP5/6 LRP->Dvl GSK3b GSK3β Dvl->GSK3b Inhibits Destruction Complex APC APC Axin Axin bCat_cyto β-Catenin GSK3b->bCat_cyto Phosphorylates CK1 CK1 CK1->bCat_cyto Phosphorylates Proteasome Proteasomal Degradation bCat_cyto->Proteasome bCat_nuc β-Catenin bCat_cyto->bCat_nuc Accumulates & Translocates to Nucleus TCF4 TCF4 bCat_nuc->TCF4 Binds Gene Wnt Target Genes (e.g., AXIN2, MYC) TCF4->Gene Activates Transcription TNIK TNIK TNIK->TCF4 Phosphorylates & Stabilizes Complex PF794 This compound PF794->TNIK Inhibits

References

Troubleshooting PF-794 insolubility in aqueous solutions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the TNIK inhibitor, PF-794 (also known as PF-06279794). The focus is on addressing the common challenge of its limited solubility in aqueous solutions.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is a potent and selective ATP-competitive inhibitor of TRAF2 and NCK-interacting kinase (TNIK). TNIK is a critical component of the Wnt/β-catenin signaling pathway. By inhibiting TNIK, this compound can disrupt the downstream signaling cascade that is often aberrantly activated in various cancers, particularly colorectal cancer.

Q2: I'm observing precipitation when I dilute my this compound DMSO stock into an aqueous buffer or cell culture medium. Why is this happening?

A2: This is a common issue for many small molecule inhibitors, including this compound, which are often hydrophobic (poorly soluble in water). Precipitation occurs when the concentration of this compound in the final aqueous solution exceeds its solubility limit. This can be influenced by several factors, including the final concentration of this compound, the concentration of the organic co-solvent (like DMSO), the pH and composition of the aqueous medium, and the temperature.

Q3: What is the recommended solvent for preparing a stock solution of this compound?

A3: Dimethyl sulfoxide (DMSO) is the most commonly recommended solvent for preparing high-concentration stock solutions of this compound. It is a powerful polar aprotic solvent capable of dissolving a wide range of organic compounds.

Q4: How should I store my solid this compound and its stock solutions?

A4:

  • Solid Compound: Store the solid (powder) form of this compound at -20°C for long-term storage (months to years) or at 4°C for short-term storage (days to weeks), kept dry and protected from light.

  • Stock Solutions in DMSO: For long-term storage, aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles and store at -80°C (stable for up to 6 months) or -20°C (stable for up to 1 month). For short-term storage, solutions can be kept at 4°C for a few days. Always protect solutions from light.

Troubleshooting Guide: this compound Precipitation in Aqueous Solutions

This guide provides a step-by-step approach to troubleshoot and resolve precipitation issues with this compound in your experiments.

Visualizing the Troubleshooting Workflow

G cluster_0 Problem Identification cluster_1 Initial Checks cluster_2 Optimization Strategies cluster_3 Resolution start Precipitation observed in aqueous solution check_stock 1. Inspect Stock Solution (Is it clear?) start->check_stock check_dilution 2. Review Dilution Protocol (e.g., solvent shock?) check_stock->check_dilution If clear remake_stock Remake stock solution at a lower concentration check_stock->remake_stock check_stock->remake_stock If precipitate present lower_conc 3. Lower Final Concentration check_dilution->lower_conc serial_dilution 4. Use Serial Dilution lower_conc->serial_dilution end Clear Solution Achieved lower_conc->end cosolvent 5. Add a Co-solvent/Surfactant serial_dilution->cosolvent serial_dilution->end ph_adjustment 6. Adjust pH of Buffer cosolvent->ph_adjustment cosolvent->end ph_adjustment->end If successful

Caption: A step-by-step workflow for troubleshooting this compound precipitation.

Data on this compound and Solubilization Strategies

Table 1: Solubility of this compound in Common Solvents
SolventSolubility (Estimated)Notes
DMSO≥ 10 mg/mLRecommended for primary stock solutions.
EthanolSparingly SolubleCan be used as a co-solvent.
MethanolSparingly SolubleCan be used as a co-solvent.
WaterPractically Insoluble
PBS (pH 7.4)Very LowProne to precipitation at micromolar concentrations.
Cell Culture MediaVariableSolubility can be influenced by serum proteins and other components.

Note: The solubility values in this table are estimates based on the hydrophobic nature of this compound and data for similar kinase inhibitors. It is highly recommended to experimentally determine the solubility in your specific buffer or medium.

Table 2: Strategies to Enhance Aqueous Solubility of this compound
StrategyDescriptionRecommended Starting Conditions
Co-solvents Adding a small percentage of a water-miscible organic solvent to the aqueous solution.Keep the final concentration of DMSO <0.5% and ethanol <1% in cell-based assays to avoid toxicity.
pH Adjustment Modifying the pH of the aqueous buffer can alter the ionization state of the compound and improve solubility.Test a range of pH values (e.g., 6.0 to 8.0) to find the optimal pH for solubility.
Surfactants Non-ionic surfactants can form micelles that encapsulate hydrophobic compounds, increasing their apparent solubility.Try adding 0.01% - 0.1% Tween® 20 or Pluronic® F-68 to the aqueous buffer.
Complexation Using cyclodextrins to form inclusion complexes that enhance solubility.Consider using β-cyclodextrins or their derivatives (e.g., HP-β-CD) at a 1:1 or 1:2 molar ratio with this compound.

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
  • Materials:

    • This compound powder (Molecular Weight: 356.42 g/mol )

    • Anhydrous, sterile DMSO

    • Sterile, light-protected microcentrifuge tubes

  • Procedure:

    • Calculate the required mass of this compound for your desired volume of 10 mM stock solution (e.g., for 1 mL, weigh out 3.56 mg of this compound).

    • Aseptically transfer the weighed this compound to a sterile microcentrifuge tube.

    • Add the calculated volume of DMSO to the tube.

    • Vortex the solution for 1-2 minutes until the this compound is completely dissolved. Gentle warming (to 37°C) or brief sonication can be used to aid dissolution.

    • Visually inspect the solution to ensure there is no particulate matter.

    • Aliquot the stock solution into single-use volumes to minimize freeze-thaw cycles.

    • Store the aliquots at -20°C or -80°C, protected from light.

Protocol 2: Preparation of a Working Solution in Aqueous Buffer (e.g., PBS)
  • Materials:

    • 10 mM this compound stock solution in DMSO

    • Sterile aqueous buffer (e.g., PBS, pH 7.4)

    • Sterile microcentrifuge tubes

  • Procedure (for a 10 µM final concentration in 1 mL):

    • Perform a serial dilution to avoid "solvent shock."

    • Step 1 (Intermediate Dilution): Add 1 µL of the 10 mM this compound stock solution to 99 µL of the aqueous buffer to make a 100 µM intermediate solution. Vortex gently.

    • Step 2 (Final Dilution): Add 100 µL of the 100 µM intermediate solution to 900 µL of the aqueous buffer.

    • Vortex the final solution gently.

    • Visually inspect for any signs of precipitation immediately and after a short incubation at the experimental temperature.

G cluster_0 Stock Solution Preparation cluster_1 Working Solution Preparation stock_solid This compound Solid stock_dmso 10 mM Stock in DMSO stock_solid->stock_dmso Dissolve intermediate 100 µM Intermediate in Aqueous Buffer stock_dmso->intermediate 1:100 Dilution working 10 µM Final Working Solution intermediate->working 1:10 Dilution

Caption: Workflow for preparing this compound working solutions.

Signaling Pathway Diagram

Wnt/β-catenin Signaling Pathway and Inhibition by this compound

The Wnt/β-catenin signaling pathway is crucial for cell proliferation and differentiation. In the "OFF" state, a destruction complex phosphorylates β-catenin, targeting it for degradation. In the "ON" state, Wnt ligands bind to their receptors, leading to the disassembly of the destruction complex. This allows β-catenin to accumulate, translocate to the nucleus, and activate gene transcription. TNIK is a key kinase that potentiates this transcriptional activation. This compound inhibits TNIK, thereby suppressing Wnt target gene expression.

Wnt_Pathway cluster_off Wnt 'OFF' State cluster_on Wnt 'ON' State cluster_nucleus DestructionComplex Destruction Complex (APC, Axin, GSK3β, CK1α) BetaCatenin_off β-catenin DestructionComplex->BetaCatenin_off Phosphorylation Proteasome Proteasome BetaCatenin_off->Proteasome Degradation Wnt Wnt Ligand Receptor Frizzled/LRP5/6 Receptor Wnt->Receptor Dsh Dishevelled Receptor->Dsh Activation Dsh->DestructionComplex Inhibition BetaCatenin_on β-catenin (stabilized) Nucleus Nucleus BetaCatenin_on->Nucleus TCF_LEF TCF/LEF Gene_Expression Target Gene Expression (e.g., c-Myc, Cyclin D1) TCF_LEF->Gene_Expression Activation TNIK TNIK TNIK->TCF_LEF Phosphorylation & Potentiation PF794 This compound PF794->TNIK Inhibition BetaCatenin_on_nuc β-catenin

Caption: Wnt/β-catenin pathway with the inhibitory action of this compound on TNIK.

Technical Support Center: Overcoming Resistance to PF-06279794 in Cancer Models

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering resistance to PF-06279794 in their cancer models.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of PF-06279794?

PF-06279794 is a highly potent and selective, ATP-competitive inhibitor of Traf2- and NCK-interacting kinase (TNIK). TNIK is a key regulator of the canonical Wnt/β-catenin signaling pathway. By inhibiting TNIK, PF-06279794 disrupts the interaction between T-cell factor 4 (TCF4) and β-catenin, leading to the suppression of Wnt target gene transcription. This ultimately inhibits the proliferation and survival of cancer cells that are dependent on aberrant Wnt signaling.

Q2: My cancer cell line is showing reduced sensitivity to PF-06279794. What are the potential mechanisms of resistance?

While direct resistance mechanisms to PF-06279794 are still under investigation, resistance to inhibitors of the Wnt/β-catenin pathway can arise from several factors:

  • Activation of bypass signaling pathways: Cancer cells can develop resistance by activating alternative signaling pathways to compensate for the inhibition of the Wnt/β-catenin pathway.

  • Alterations in the tumor microenvironment (TME): The TME can contribute to drug resistance.

  • Emergence of cancer stem cells (CSCs): A subpopulation of cancer cells with stem-like properties may be inherently resistant to therapy.

  • Upregulation of the drug target: Increased expression of TNIK could potentially lead to resistance.

  • Mutations in downstream effectors: Mutations in genes downstream of TNIK in the Wnt pathway could render the cells insensitive to its inhibition.

Q3: Are there any known genetic mutations that can confer resistance to Wnt pathway inhibitors?

Yes, mutations in other genes have been shown to confer resistance to Wnt inhibitors. For example, mutations in the FBXW7 gene have been found to make pancreatic and colorectal cancer cells resistant to Wnt-blocking drugs by activating alternative cancer pathways[1].

Troubleshooting Guides

Problem 1: Decreased or Loss of Efficacy of PF-06279794 in vitro
Possible Cause Troubleshooting Steps
Development of a resistant cell population 1. Confirm Resistance: Perform a dose-response curve with PF-06279794 on the suspected resistant cells and compare it to the parental, sensitive cell line. A significant rightward shift in the IC50 value indicates resistance. 2. Sequence Analysis: Analyze the genetic makeup of the resistant cells, paying close attention to genes in the Wnt/β-catenin pathway and known oncogenes that could be part of bypass pathways. Look for mutations in genes like FBXW7[1]. 3. Pathway Analysis: Use techniques like Western blotting or reporter assays to check for the activation of alternative signaling pathways (e.g., MAPK, PI3K/Akt).
Cell line misidentification or contamination 1. Cell Line Authentication: Perform short tandem repeat (STR) profiling to confirm the identity of your cell line. 2. Mycoplasma Testing: Regularly test your cell cultures for mycoplasma contamination, as it can affect cellular responses to drugs.
Problem 2: Lack of in vivo Efficacy of PF-06279794 in Xenograft Models
Possible Cause Troubleshooting Steps
Tumor microenvironment (TME)-mediated resistance 1. Analyze the TME: Use immunohistochemistry (IHC) or flow cytometry to characterize the immune cell infiltrate and stromal components of the xenograft tumors. The TME can promote resistance to Wnt/β-catenin pathway inhibitors[2]. 2. Combination Therapy: Consider combining PF-06279794 with agents that target the TME, such as immune checkpoint inhibitors[3][4].
Pharmacokinetic/Pharmacodynamic (PK/PD) issues 1. Verify Drug Delivery: Measure the concentration of PF-06279794 in the plasma and tumor tissue to ensure adequate drug exposure. 2. Assess Target Engagement: Analyze tumor biopsies to confirm that PF-06279794 is inhibiting TNIK activity in vivo. This can be done by measuring the phosphorylation of downstream targets.

Quantitative Data Summary

Table 1: Example IC50 Values for a Sensitive vs. Resistant Cell Line

Cell LineTreatmentIC50 (nM)Fold Resistance
Parental Cancer Cell LinePF-06279794501
PF-06279794 Resistant SublinePF-06279794150030

Experimental Protocols

Protocol 1: Generation of a PF-06279794-Resistant Cell Line

This protocol describes a method for generating a cancer cell line with acquired resistance to PF-06279794 through continuous exposure to increasing concentrations of the drug[5][6].

Materials:

  • Parental cancer cell line of interest

  • Complete cell culture medium

  • PF-06279794 (stock solution in DMSO)

  • Cell counting solution (e.g., Trypan Blue)

  • Cell viability assay reagent (e.g., MTT, CellTiter-Glo®)

  • Multi-well plates

Procedure:

  • Determine the initial IC50: Perform a dose-response experiment to determine the initial half-maximal inhibitory concentration (IC50) of PF-06279794 for the parental cell line.

  • Initial Treatment: Culture the parental cells in the presence of PF-06279794 at a concentration equal to the IC20 (the concentration that inhibits 20% of cell growth).

  • Dose Escalation: Once the cells have adapted and are proliferating at a normal rate, gradually increase the concentration of PF-06279794 in the culture medium. A stepwise increase of 1.5 to 2-fold is recommended.

  • Monitor Cell Viability: At each concentration step, monitor cell viability and proliferation. Allow the cells to recover and resume normal growth before the next dose escalation.

  • Establish a Resistant Clone: After several months of continuous culture with increasing drug concentrations, a resistant cell population should emerge. Isolate single-cell clones by limiting dilution or cell sorting.

  • Characterize the Resistant Phenotype: Confirm the resistance of the selected clones by performing a dose-response assay and calculating the new IC50 value. A significant increase in the IC50 compared to the parental line confirms resistance.

  • Maintain the Resistant Line: Culture the established resistant cell line in the continuous presence of a maintenance concentration of PF-06279794 (typically the IC50 of the parental line) to maintain the resistant phenotype.

Protocol 2: Western Blot Analysis of Wnt Pathway Activation

This protocol is for assessing the activation state of the Wnt/β-catenin signaling pathway in sensitive and resistant cell lines.

Materials:

  • Sensitive and resistant cell lysates

  • Protein quantification assay (e.g., BCA assay)

  • SDS-PAGE gels

  • Transfer apparatus and membranes (e.g., PVDF)

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-β-catenin, anti-phospho-LRP6, anti-Axin2, anti-c-Myc, anti-GAPDH)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

Procedure:

  • Protein Extraction and Quantification: Lyse the cells and quantify the protein concentration of the lysates.

  • SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Blocking: Block the membrane to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibodies overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

  • Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system.

  • Analysis: Compare the expression levels of key Wnt pathway proteins between the sensitive and resistant cell lines. An increase in total β-catenin or the expression of Wnt target genes like Axin2 and c-Myc in the resistant line could indicate pathway reactivation.

Visualizations

Wnt_Signaling_Pathway cluster_destruction cluster_nucleus Wnt Wnt Ligand Frizzled Frizzled Receptor Wnt->Frizzled LRP5_6 LRP5/6 Co-receptor Wnt->LRP5_6 Dishevelled Dishevelled Frizzled->Dishevelled Destruction_Complex Destruction Complex Dishevelled->Destruction_Complex Inhibits GSK3b GSK3β GSK3b->Destruction_Complex APC APC APC->Destruction_Complex Axin Axin Axin->Destruction_Complex Beta_Catenin β-catenin Proteasome Proteasome Beta_Catenin->Proteasome Nucleus Nucleus Beta_Catenin->Nucleus Translocates TCF_LEF TCF/LEF Beta_Catenin->TCF_LEF Destruction_Complex->Beta_Catenin Phosphorylates for degradation Target_Genes Wnt Target Genes (e.g., c-Myc, Cyclin D1) TCF_LEF->Target_Genes Activates Transcription PF06279794 PF-06279794 TNIK TNIK PF06279794->TNIK Inhibits TNIK->TCF_LEF Phosphorylates & Stabilizes Resistance_Workflow Start Observe Decreased PF-06279794 Efficacy Confirm Confirm Resistance (Dose-Response Curve) Start->Confirm Investigate Investigate Mechanism Confirm->Investigate Sequencing Genomic/Transcriptomic Sequencing Investigate->Sequencing Genetic Alterations Pathway_Analysis Pathway Analysis (Western Blot, Reporter Assays) Investigate->Pathway_Analysis Signaling Changes TME_Analysis Tumor Microenvironment Analysis (in vivo) Investigate->TME_Analysis In vivo models Identify_Bypass Identify Bypass Pathways Sequencing->Identify_Bypass Pathway_Analysis->Identify_Bypass Combination_Therapy Test Combination Therapy Identify_Bypass->Combination_Therapy Characterize_TME Characterize TME (IHC, Flow Cytometry) TME_Analysis->Characterize_TME Target_TME Target TME (e.g., Immunotherapy) Characterize_TME->Target_TME Logical_Relationships Resistance Resistance to PF-06279794 Bypass Activation of Bypass Pathways (e.g., MAPK, PI3K/Akt) Resistance->Bypass TME Altered Tumor Microenvironment Resistance->TME CSC Cancer Stem Cell Survival Resistance->CSC Upregulation TNIK Upregulation Resistance->Upregulation Combination Combination Therapy Bypass->Combination TME_Targeting TME-Targeted Agents TME->TME_Targeting CSC_Targeting CSC-Targeted Agents CSC->CSC_Targeting Dose_Modulation Dose Modulation Upregulation->Dose_Modulation

References

Interpreting unexpected results with PF-794 treatment

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing PF-794 in their experiments. Our goal is to help you interpret unexpected results and optimize your experimental workflow.

Frequently Asked Questions (FAQs)

Q1: My cell viability results with this compound treatment are inconsistent across experiments. What are the potential causes?

A1: Inconsistent cell viability results can stem from several factors. Firstly, ensure the consistency of your cell culture, including cell passage number and seeding density. Variation in these can significantly impact the cellular response to treatment. Secondly, this compound, like many small molecules, can be susceptible to degradation. Ensure proper storage of the compound and prepare fresh dilutions for each experiment. Finally, the incubation time with this compound can be critical; slight variations in timing can lead to different outcomes. We recommend establishing a strict and consistent experimental timeline.

Q2: I am observing a decrease in cell viability at lower concentrations of this compound, but at higher concentrations, the viability appears to plateau or even increase. What could explain this U-shaped dose-response curve?

A2: A U-shaped or biphasic dose-response curve can be perplexing. One common reason is compound precipitation at higher concentrations. Visually inspect your culture wells for any signs of precipitate. If observed, consider using a different solvent or adjusting the final concentration. Another possibility is the induction of cellular stress responses at high concentrations that may paradoxically promote survival in a subset of the cell population. It is also worth considering potential off-target effects that may become more prominent at higher concentrations and counteract the primary cytotoxic effect.

Q3: I expected this compound to inhibit the Wnt/β-catenin pathway, but I am not seeing a significant decrease in my Wnt reporter assay signal. What should I check?

A3: If you are not observing the expected inhibition of Wnt signaling, first verify the activity of your this compound stock. A positive control compound known to inhibit the Wnt pathway can be useful here. Next, consider the specific cell line you are using. The cellular context, including the expression levels of TNIK and other Wnt pathway components, can influence the response to this compound. It is also possible that in your specific model, the Wnt pathway is driven by components downstream of TNIK, or that non-canonical Wnt signaling pathways are more dominant. Investigating the phosphorylation status of key downstream effectors of TNIK can provide more direct evidence of target engagement.

Q4: My Western blot results for downstream targets of the Wnt pathway are variable after this compound treatment. How can I improve the reproducibility?

A4: Reproducibility in Western blotting is crucial for reliable data. Ensure consistent protein loading by performing a thorough protein quantification assay and loading equal amounts of protein for each sample. Use a reliable housekeeping protein for normalization. The quality of your primary antibodies is also critical; ensure they are validated for the specific targets and species you are investigating. When analyzing signaling pathways, it is often beneficial to probe for both the total and phosphorylated forms of a protein on the same blot to accurately assess changes in activation state.

Troubleshooting Guides

Problem: Unexpected Increase in Cell Proliferation at Certain this compound Concentrations

Possible Causes:

  • Off-Target Effects: At certain concentrations, this compound may inhibit other kinases, such as MINK1 and MAP4K4, which could lead to the activation of alternative pro-proliferative pathways.

  • Activation of Feedback Loops: Inhibition of the TNIK/Wnt pathway might trigger compensatory feedback mechanisms that upregulate other signaling pathways involved in cell growth.

  • Cell Line Specificity: The observed effect may be unique to the genetic background of the cell line being used.

Troubleshooting Steps:

  • Kinase Profiling: If available, perform a kinase profiling assay to identify other kinases inhibited by this compound at the concentrations showing anomalous results.

  • Pathway Analysis: Use Western blotting or other pathway analysis tools to investigate the activation state of other key signaling pathways, such as the MAPK/ERK pathway.

  • Test in Different Cell Lines: Compare the dose-response of this compound in multiple cell lines with different genetic backgrounds to determine if the effect is cell-line specific.

  • Combination Treatment: Consider co-treating cells with inhibitors of pathways that might be activated as a feedback mechanism to see if this reverses the proliferative effect.

Problem: Discrepancy Between Cell Viability Assays and Apoptosis Assays

Possible Cause:

  • This compound may be inducing cell cycle arrest or senescence rather than apoptosis at the tested concentrations and time points. A reduction in metabolic activity, measured by assays like MTT or PrestoBlue, can reflect a decrease in proliferation without necessarily indicating cell death.

Troubleshooting Steps:

  • Cell Cycle Analysis: Perform flow cytometry-based cell cycle analysis to determine if this compound treatment leads to an accumulation of cells in a specific phase of the cell cycle.

  • Senescence Staining: Use a senescence-associated β-galactosidase staining assay to check for signs of cellular senescence.

  • Time-Course Experiment: Conduct a time-course experiment to see if apoptosis is induced at later time points after the initial cell cycle arrest.

  • Multiple Apoptosis Assays: Utilize multiple, mechanistically different apoptosis assays (e.g., Annexin V staining, caspase activity assays) to confirm the absence of apoptosis.

Quantitative Data Summary

ParameterValueCell Line(s)Reference
This compound IC50 (TNIK enzymatic assay) 39 nMN/A (cell-free)[1]
Inhibition of MINK1 at 1 µM >60%N/A (cell-free)[1]
Inhibition of MAP4K4 at 1 µM >60%N/A (cell-free)[1]

Key Signaling Pathways and Experimental Workflows

PF_794_Signaling_Pathway Wnt Wnt Ligand Frizzled Frizzled Receptor Wnt->Frizzled LRP5_6 LRP5/6 Co-receptor Destruction_Complex β-catenin Destruction Complex (Axin, APC, GSK3β) Frizzled->Destruction_Complex TNIK TNIK beta_catenin β-catenin TNIK->beta_catenin Destruction_Complex->beta_catenin Phosphorylates for Degradation TCF_LEF TCF/LEF beta_catenin->TCF_LEF Binds and Activates Target_Genes Wnt Target Genes (e.g., c-Myc, Cyclin D1) TCF_LEF->Target_Genes PF794 This compound PF794->TNIK Inhibits Troubleshooting_Workflow Start Unexpected Result with this compound Check_Reagents Verify this compound Integrity and Concentration Start->Check_Reagents Check_Cells Assess Cell Health, Passage, and Density Start->Check_Cells Inconsistent_Viability Inconsistent Cell Viability Check_Reagents->Inconsistent_Viability No_Wnt_Inhibition No/Weak Inhibition of Wnt Signaling Check_Reagents->No_Wnt_Inhibition U_Shape_Response U-Shaped Dose-Response Check_Reagents->U_Shape_Response Check_Cells->Inconsistent_Viability Check_Cells->No_Wnt_Inhibition Sol_Precipitation Check for Precipitation Inconsistent_Viability->Sol_Precipitation Reporter_Assay_Control Validate Reporter Cell Line No_Wnt_Inhibition->Reporter_Assay_Control Downstream_Analysis Analyze Downstream TNIK Targets No_Wnt_Inhibition->Downstream_Analysis U_Shape_Response->Sol_Precipitation Off_Target Investigate Off-Target Effects (e.g., MAPK) U_Shape_Response->Off_Target

References

Technical Support Center: Minimizing Compound-Induced Toxicity in Animal Studies

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Information on a specific compound designated "PF-794" is not publicly available. This guide provides general principles and strategies for minimizing toxicity of novel chemical entities in animal research, based on established toxicological practices. The information herein should be adapted to the specific characteristics of the compound under investigation.

Frequently Asked Questions (FAQs)

Q1: We are observing unexpected severe toxicity at our initial dose range. What are the immediate next steps?

A1: Immediately cease dosing and ensure the welfare of the animals. Conduct a thorough review of all experimental parameters, including dose calculations, formulation preparation, and route of administration. It is crucial to perform a dose-range finding study with a wider dose range and fewer animals per group to establish a maximum tolerated dose (MTD). Consider the possibility of off-target effects or a steeper-than-expected dose-response curve.

Q2: How can we differentiate between on-target and off-target toxicity?

A2: On-target toxicity results from the intended pharmacological mechanism of the compound, while off-target toxicity arises from unintended interactions with other biological molecules[1][2][3]. To distinguish between them, consider using a combination of approaches:

  • Employ a tool compound: Use a structurally related but pharmacologically inactive compound. If the toxicity is absent with the tool compound, it is more likely to be on-target.

  • Knockout/knockdown models: If the toxicity is attenuated in animals where the intended target has been knocked out or down, this suggests on-target toxicity.

  • In vitro profiling: Screen the compound against a panel of receptors, enzymes, and ion channels to identify potential off-target interactions.

Q3: What are the key considerations for formulation to minimize local and systemic toxicity?

A3: The formulation can significantly impact the toxicity profile of a compound. Key considerations include:

  • Solubility and stability: Ensure the compound is fully dissolved and stable in the vehicle to avoid precipitation at the injection site, which can cause local irritation and variable absorption.

  • Vehicle selection: The vehicle itself should be non-toxic and biocompatible. Conduct vehicle-only control groups to assess any background effects.

  • pH and osmolality: For parenteral routes, ensure the formulation's pH and osmolality are as close to physiological levels as possible to minimize irritation and pain.

Q4: Can changing the route of administration alter the toxicity profile?

A4: Yes, the route of administration can significantly influence the pharmacokinetic and toxicokinetic profile of a compound, thereby altering its toxicity[4]. For example, intravenous administration leads to immediate systemic exposure and potentially higher peak concentrations, which may exacerbate acute toxicity. In contrast, oral or subcutaneous administration may result in slower absorption and a lower peak concentration, potentially reducing acute toxic effects but could increase the risk of local irritation or first-pass metabolism issues.

Troubleshooting Guides

Problem 1: High Incidence of Mortality in a Dose Group
Possible Cause Troubleshooting Step
Incorrect Dose Calculation or Preparation 1. Double-check all calculations for dose, concentration, and volume. 2. Verify the weighing of the compound and the final volume of the formulation. 3. Have an independent researcher verify the calculations and preparation steps.
Steep Dose-Response Curve 1. Conduct a dose-range finding study with a wider range of doses and smaller dose increments. 2. Use fewer animals per group in the initial dose-range finding study.
Contaminated Compound or Vehicle 1. Analyze the purity of the compound batch. 2. Test the vehicle for endotoxins or other contaminants.
Unexpected Pharmacokinetics 1. Conduct a preliminary pharmacokinetic study to understand the absorption, distribution, metabolism, and excretion (ADME) profile of the compound.
Problem 2: Significant Body Weight Loss in Treated Animals
Possible Cause Troubleshooting Step
Gastrointestinal Toxicity 1. Monitor for signs of diarrhea, vomiting, or changes in feces. 2. Conduct a histopathological examination of the gastrointestinal tract. 3. Consider a different route of administration to bypass the GI tract if appropriate.
Reduced Food and Water Intake 1. Measure daily food and water consumption. 2. If intake is reduced, consider if this is due to malaise, taste aversion of a formulated diet, or a direct effect on appetite centers.
Systemic Toxicity Affecting Metabolism 1. Analyze blood chemistry for markers of liver and kidney function[5][6][7]. 2. Assess for signs of dehydration.

Quantitative Data Summary

The following table summarizes hypothetical dose-dependent effects to illustrate how such data can be presented. In a real-world scenario, this table would be populated with experimental data for the compound of interest.

Dose Group (mg/kg) Mortality (%) Mean Body Weight Change (Day 7, %) Alanine Aminotransferase (ALT) (U/L) Creatinine (mg/dL)
Vehicle Control0+5.235 ± 50.6 ± 0.1
100+4.840 ± 60.7 ± 0.2
300-2.1150 ± 251.1 ± 0.3
10020-15.8580 ± 902.5 ± 0.5

Experimental Protocols

Protocol: Dose-Range Finding Study
  • Animal Model: Select a relevant species and strain for the study.

  • Group Allocation: Assign a small number of animals (e.g., 2-3 per sex) to each dose group.

  • Dose Selection: Choose a wide range of doses, for example, 1, 10, 100, and 1000 mg/kg, based on in vitro cytotoxicity data or literature on similar compounds.

  • Administration: Administer the compound via the intended clinical route. Include a vehicle control group.

  • Monitoring: Observe the animals for clinical signs of toxicity at regular intervals (e.g., 1, 4, 24, and 48 hours post-dose) and record body weights daily for at least 7 days.

  • Endpoint: The primary endpoint is to identify the MTD, which is the highest dose that does not cause unacceptable toxicity or more than a 10% loss in body weight.

  • Necropsy: At the end of the study, perform a gross necropsy on all animals to look for any visible organ abnormalities.

Visualizations

Experimental_Workflow Experimental Workflow for Toxicity Assessment cluster_0 Phase 1: In Vitro Assessment cluster_1 Phase 2: In Vivo Dose Finding cluster_2 Phase 3: Definitive Toxicity Study In_Vitro_Cytotoxicity In Vitro Cytotoxicity Assays Dose_Range_Finding Dose-Range Finding Study In_Vitro_Cytotoxicity->Dose_Range_Finding Off_Target_Screening Off-Target Screening Panel Off_Target_Screening->Dose_Range_Finding MTD_Determination Maximum Tolerated Dose (MTD) Determination Dose_Range_Finding->MTD_Determination Single_Dose_Toxicity Single-Dose Acute Toxicity Study MTD_Determination->Single_Dose_Toxicity Repeat_Dose_Toxicity Repeat-Dose Sub-chronic Toxicity Study MTD_Determination->Repeat_Dose_Toxicity Histopathology Histopathology and Clinical Pathology Single_Dose_Toxicity->Histopathology Repeat_Dose_Toxicity->Histopathology

Caption: Workflow for assessing compound toxicity.

Troubleshooting_Toxicity Troubleshooting Unexpected Toxicity Start Unexpected Toxicity Observed Check_Dose Dose Calculation & Formulation Correct? Start->Check_Dose Investigate_PK Unexpected PK/PD? Check_Dose->Investigate_PK Yes Stop_Rethink Re-evaluate Compound/Target Check_Dose->Stop_Rethink No Assess_Target On-Target or Off-Target Effect? Investigate_PK->Assess_Target Yes Refine_Study Refine Study Design Investigate_PK->Refine_Study No Assess_Target->Refine_Study On-Target Assess_Target->Stop_Rethink Off-Target

Caption: Decision tree for troubleshooting toxicity.

Signaling_Pathways On-Target vs. Off-Target Effects Compound Compound Target_Receptor Intended Target Compound->Target_Receptor Off_Target_1 Unintended Target 1 Compound->Off_Target_1 Off_Target_2 Unintended Target 2 Compound->Off_Target_2 Therapeutic_Effect Desired Therapeutic Effect Target_Receptor->Therapeutic_Effect Toxic_Effect_1 Adverse Effect 1 Off_Target_1->Toxic_Effect_1 Toxic_Effect_2 Adverse Effect 2 Off_Target_2->Toxic_Effect_2

Caption: On-target vs. off-target compound activity.

References

Technical Support Center: Validating TNIK Engagement with PF-794 in Cells

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on validating the engagement of the inhibitor PF-794 with its target, Traf2- and Nck-interacting kinase (TNIK), within a cellular context.

Frequently Asked Questions (FAQs)

Q1: What is TNIK and what is its role in cellular signaling?

A1: TNIK (Traf2- and Nck-interacting kinase) is a serine/threonine kinase that is a critical component of the Wnt signaling pathway.[1] In this pathway, TNIK interacts with β-catenin and T-cell factor 4 (TCF4), phosphorylating TCF4 to activate the transcription of Wnt target genes.[1][2] Dysregulation of the Wnt pathway is implicated in several cancers, particularly colorectal cancer, making TNIK an attractive drug target.[3][4]

Q2: What is this compound and what is its mechanism of action?

A2: this compound (also known as PF-06260933 or PF-06279794) is a potent, selective, and ATP-competitive inhibitor of TNIK.[5][6][7] By binding to the ATP-binding site of TNIK's kinase domain, it blocks the kinase's activity.[8] This prevents the phosphorylation of downstream targets like TCF4, thereby inhibiting the transcription of Wnt target genes and suppressing the growth of Wnt-dependent cancer cells.[4][6]

Q3: Why is it important to validate target engagement in cells?

A3: Validating that a compound (like this compound) binds to its intended target (TNIK) in a complex cellular environment is a critical step in drug discovery. It confirms the compound's mechanism of action and ensures that its observed cellular effects are due to on-target activity. Cellular target engagement assays are more physiologically relevant than purely biochemical assays because they account for factors like cell permeability, intracellular ATP concentrations, and potential off-target effects.[9][10]

Q4: What are the common methods for measuring TNIK target engagement in cells?

A4: Two widely used methods for quantifying intracellular target engagement are the NanoBRET™ Target Engagement (TE) Assay and the Cellular Thermal Shift Assay (CETSA). The NanoBRET assay is a proximity-based method that measures the displacement of a fluorescent tracer from a NanoLuc®-tagged target protein by a test compound.[11][12] CETSA measures the stabilization of a target protein against thermal denaturation upon ligand binding.[13][14]

Troubleshooting Guides

NanoBRET™ Target Engagement Assay

Q: My NanoBRET™ signal is very low or absent. What are the possible causes and solutions?

A:

Possible Cause Troubleshooting Steps
Inefficient Transfection 1. Verify the expression of your NanoLuc®-TNIK fusion protein via Western blot. 2. Optimize transfection parameters (e.g., DNA-to-reagent ratio, cell density) for your specific cell line.[11] 3. Use a positive control vector (e.g., a fluorescent protein) to assess transfection efficiency.
Incorrect Fusion Protein Orientation The NanoLuc® tag (N- or C-terminal) may sterically hinder this compound binding or the tracer's interaction. Test both N- and C-terminal fusions of NanoLuc® to TNIK to find the optimal orientation.[15]
Inactive Reagents 1. Ensure the NanoBRET™ tracer and the Nano-Glo® substrate have been stored correctly and are not expired.[11] 2. Test the activity of the Nano-Glo® substrate with a positive control NanoLuc® fusion protein.

| Suboptimal Donor:Acceptor Ratio | The ratio of the NanoLuc®-TNIK (donor) to the fluorescent tracer (acceptor) is critical. Optimize the tracer concentration to find a balance that gives a good signal window (typically near the tracer's EC50 value).[12] |

Q: I see a high background signal in my NanoBRET™ assay. How can I reduce it?

A:

Possible Cause Troubleshooting Steps
Overexpression of Fusion Protein High expression levels of NanoLuc®-TNIK can lead to non-specific BRET. Reduce the amount of plasmid DNA used for transfection to achieve expression levels closer to physiological ones.[11]
Cellular Autofluorescence Include a "no tracer" control (cells expressing only NanoLuc®-TNIK) to quantify and subtract the background signal.[11]

| Spectral Overlap | Ensure you are using the correct filter sets for the NanoLuc® donor emission (e.g., 460nm) and the red-shifted fluorescent acceptor (e.g., 618nm) to minimize spectral overlap.[11] |

Cellular Thermal Shift Assay (CETSA)

Q: I am not observing a thermal shift for TNIK upon treatment with this compound. What could be the issue?

A:

Possible Cause Troubleshooting Steps
Suboptimal Heating Temperature The chosen temperature for the heat challenge may be too high (denaturing all protein regardless of binding) or too low (not denaturing enough unbound protein). Perform a temperature gradient experiment (melt curve) to determine the optimal temperature that provides the largest signal window between the stabilized and unstabilized protein.[13]
Insufficient Compound Concentration/Incubation 1. Ensure the concentration of this compound is sufficient to engage a significant fraction of TNIK. Perform a dose-response experiment. 2. Increase the pre-incubation time of the cells with this compound to ensure adequate cell penetration and binding.[13]
Poor Antibody Quality The antibody used for detecting soluble TNIK (e.g., via Western blot or AlphaLISA®) may have low affinity or specificity. Validate your antibody's performance and consider testing multiple antibodies.

| Cell Lysis Issues | Incomplete cell lysis can lead to inconsistent results. Ensure your lysis buffer and protocol are effective. Freeze-thaw cycles after the heat challenge can aid in complete lysis.[13] |

Q: The variability between my CETSA replicates is too high. How can I improve consistency?

A:

Possible Cause Troubleshooting Steps
Inconsistent Heating/Cooling Use a PCR cycler for the heat challenge to ensure precise and uniform temperature control and a controlled cooling step across all samples.[13]
Uneven Cell Plating Ensure a homogenous single-cell suspension before plating to have a consistent number of cells in each well.

| Sample Processing Variability | Be consistent in all liquid handling steps, especially when transferring cell lysates for analysis. High-throughput formats may require automated liquid handlers to minimize variability.[16] |

Quantitative Data Summary

The following tables summarize the reported binding affinities and inhibitory concentrations for this compound against TNIK and related kinases.

Table 1: In Vitro Inhibitory Activity of this compound

TargetIC₅₀ (nM)Assay TypeReference(s)
TNIK 9Enzymatic[6]
TNIK 13Enzymatic[17][18]
TNIK 39Cell-free[5]
MINK1 8Enzymatic[17][18][19]
MAP4K4 140Enzymatic[17][18]

Table 2: Cellular Activity of this compound

ParameterValue (nM)Cell LineDescriptionReference(s)
Cellular IC₅₀Low NanomolarWnt-driven Colorectal Cancer CellsInhibition of Wnt target gene expression (AXIN2, MYC)[6]
Cellular IC₅₀160 (for MAP4K4)Not SpecifiedCellular activity related to MAP4K4 inhibition[20][21]

Diagrams

Signaling Pathway

TNIK_Wnt_Pathway cluster_wnt Wnt Signaling cluster_nucleus Nucleus Wnt Wnt Ligand Frizzled Frizzled Receptor Wnt->Frizzled Dsh Dishevelled (Dsh) Frizzled->Dsh LRP LRP5/6 Co-receptor LRP->Dsh Destruction_Complex Destruction Complex (APC, Axin, GSK3β) Dsh->Destruction_Complex beta_catenin_cyto β-catenin (Cytoplasm) Destruction_Complex->beta_catenin_cyto Degradation beta_catenin_nuc β-catenin beta_catenin_cyto->beta_catenin_nuc Translocation TCF4 TCF4 beta_catenin_nuc->TCF4 Wnt_Target_Genes Wnt Target Genes (e.g., MYC, AXIN2) TCF4->Wnt_Target_Genes Activation TNIK TNIK TNIK->TCF4 P PF794 This compound PF794->TNIK

Caption: TNIK's role in the canonical Wnt signaling pathway and inhibition by this compound.

Experimental Workflows

NanoBRET_Workflow cluster_prep Cell Preparation cluster_assay Assay Execution cluster_readout Data Acquisition Transfect 1. Transfect Cells with NanoLuc®-TNIK Vector Plate 2. Plate Cells in 96-well Assay Plate Transfect->Plate Add_Tracer 3. Add Fluorescent Tracer Plate->Add_Tracer Add_PF794 4. Add this compound (Test Compound) Add_Tracer->Add_PF794 Incubate 5. Incubate at 37°C Add_PF794->Incubate Add_Substrate 6. Add Nano-Glo® Substrate Incubate->Add_Substrate Measure 7. Measure Luminescence (Donor: 460nm, Acceptor: 618nm) Add_Substrate->Measure Calculate 8. Calculate BRET Ratio (Acceptor/Donor) Measure->Calculate

Caption: Workflow for the NanoBRET™ Target Engagement Assay.

CETSA_Workflow cluster_prep Cell Treatment cluster_heating Thermal Challenge cluster_analysis Analysis Plate_Cells 1. Plate Cells Add_PF794 2. Add this compound & Incubate Plate_Cells->Add_PF794 Heat 3. Heat Cells (Temperature Gradient) Add_PF794->Heat Lyse 4. Lyse Cells Heat->Lyse Separate 5. Separate Soluble Fraction (Centrifugation) Lyse->Separate Detect 6. Detect Soluble TNIK (e.g., Western Blot, AlphaLISA®) Separate->Detect Plot 7. Plot Thermal Shift Curve Detect->Plot

References

Technical Support Center: Improving the Bioavailability of PF-794 (PF-07321332) for In Vivo Research

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the SARS-CoV-2 main protease (Mpro) inhibitor PF-794 (also known as PF-07321332 or nirmatrelvir). The focus is on strategies to improve its bioavailability for in vivo research applications.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its bioavailability a concern for in vivo research?

A1: this compound (PF-07321332) is a potent, orally bioavailable inhibitor of the SARS-CoV-2 main protease (Mpro), an enzyme critical for viral replication.[1][2][3][4] While it is a promising antiviral candidate, its oral bioavailability can be variable and is often low in animal models without a pharmacokinetic enhancer.[5] This is primarily due to extensive first-pass metabolism in the gut and liver by cytochrome P450 3A4 (CYP3A4) enzymes.[5] Low and variable bioavailability can lead to inconsistent drug exposure in preclinical studies, making it difficult to establish clear dose-response relationships and potentially leading to a lack of efficacy.

Q2: What is the role of ritonavir when co-administered with this compound?

A2: Ritonavir is a potent inhibitor of CYP3A4 enzymes.[6][7] When co-administered with this compound, ritonavir inhibits the extensive metabolism of this compound, leading to significantly increased plasma concentrations and a longer half-life.[6][7] This "boosting" effect allows for sustained therapeutic concentrations of this compound to be achieved with oral administration. While this combination is used clinically in Paxlovid™, researchers studying the intrinsic properties of this compound may need to explore formulation strategies that improve bioavailability without ritonavir.

Q3: What are the known pharmacokinetic parameters of this compound in common animal models?

A3: The pharmacokinetic profile of this compound has been characterized in several preclinical species. The oral bioavailability is moderate in rats (34-50%) and low in monkeys (8.5%) when administered without a CYP3A4 inhibitor, largely due to oxidative metabolism.[5][8]

Table 1: Preclinical Pharmacokinetic Parameters of this compound (Nirmatrelvir)

SpeciesDose RouteClearance (mL/min/kg)Half-life (h)Oral Bioavailability (%)Unbound Fraction in Plasma
RatIV/PO27.25.134-500.478
MonkeyIV/PO17.10.88.50.434
Human----0.310

Data compiled from multiple sources.[5][8]

Troubleshooting Guides

Issue 1: Poor or Variable Oral Absorption in Rodent Studies

Possible Causes:

  • Poor Solubility: this compound is classified as a Biopharmaceutics Classification System (BCS) Class IV drug, meaning it has both low solubility and low permeability.[5] This can lead to incomplete dissolution in the gastrointestinal tract.

  • Rapid Metabolism: As mentioned, rapid metabolism by CYP3A4 enzymes in the gut wall and liver significantly reduces the amount of active drug reaching systemic circulation.[5]

  • Improper Gavage Technique: Incorrect oral gavage can lead to dosing errors, stress to the animal affecting gut motility, or accidental administration into the trachea.

  • Formulation Issues: The chosen vehicle may not be optimal for solubilizing or stabilizing the compound.

Solutions:

  • Optimize the Formulation:

    • Aqueous Suspension with Suspending Agents: For initial studies, a simple aqueous suspension can be prepared. Using a suspending agent like methylcellulose can help maintain a uniform dispersion.

    • Co-solvent Systems: Employing co-solvents can enhance the solubility of this compound. However, the concentration of organic solvents like DMSO should be minimized to avoid toxicity.[9]

    • Cyclodextrin Complexation: Cyclodextrins, such as 2-hydroxypropyl-β-cyclodextrin (HP-β-CD), can form inclusion complexes with poorly soluble drugs, increasing their aqueous solubility.[1][10]

    • Solid Dispersions: Creating a solid dispersion of this compound with a hydrophilic carrier can improve its dissolution rate.[11][12]

  • Refine Dosing Technique:

    • Ensure proper training in oral gavage techniques to minimize animal stress and ensure accurate dosing into the esophagus.

    • Consider voluntary oral administration methods, such as incorporating the drug into a palatable jelly, to reduce stress.

  • Consider the Impact of Fasting: The presence or absence of food can significantly impact the absorption of orally administered drugs. Standardize the fasting period for all animals in the study to reduce variability.

Issue 2: Unexpected Toxicity in In Vivo Studies

Possible Causes:

  • Off-Target Effects: Although this compound is reported to have a good safety profile, high concentrations may lead to off-target effects.[1]

  • Vehicle Toxicity: The formulation vehicle itself, especially if it contains high concentrations of organic solvents like DMSO, can cause toxicity.[9]

  • Metabolite Toxicity: Toxic metabolites could be formed, although this is less likely to be the primary cause given the known metabolic pathways.

Solutions:

  • Dose De-escalation: If toxicity is observed, reduce the dose to determine a maximum tolerated dose (MTD).

  • Vehicle Control Group: Always include a vehicle-only control group to differentiate between compound- and vehicle-related toxicity.

  • Alternative Formulations: If vehicle toxicity is suspected, explore alternative, more biocompatible formulations such as cyclodextrin-based solutions or lipid-based systems.

  • Monitor for Clinical Signs: Closely monitor animals for signs of toxicity, such as weight loss, changes in behavior, or altered organ function markers in blood tests.

Issue 3: Lack of In Vivo Efficacy Despite In Vitro Potency

Possible Causes:

  • Insufficient Drug Exposure: This is the most common reason for a lack of efficacy and is directly related to poor bioavailability. The concentration of this compound at the target site may not be reaching the effective concentration (EC90).

  • Rapid Clearance: Even if absorbed, the drug may be cleared from the system too quickly to exert its therapeutic effect.

  • Drug Resistance: While less common in initial studies, the emergence of drug-resistant viral strains is a possibility.

  • Inappropriate Animal Model: The chosen animal model may not accurately reflect the disease progression in humans.

Solutions:

  • Pharmacokinetic/Pharmacodynamic (PK/PD) Studies: Conduct PK studies to measure the plasma concentration of this compound over time. This will help determine if the lack of efficacy is due to insufficient drug exposure.

  • Formulation Optimization to Increase Exposure: Implement the bioavailability enhancement strategies outlined in "Issue 1".

  • Dose Escalation: If tolerated, increasing the dose may help achieve therapeutic concentrations.

  • Evaluate without Ritonavir: If conducting studies without ritonavir, be aware that higher doses will likely be necessary to achieve similar exposures compared to studies with ritonavir.[12] The rapid metabolism of this compound in the absence of a CYP3A4 inhibitor is a significant hurdle.

Experimental Protocols

Protocol 1: Preparation of a this compound Aqueous Suspension for Oral Gavage in Rodents

Objective: To prepare a simple, homogenous suspension of this compound for oral administration in mice or rats.

Materials:

  • This compound (PF-07321332) powder

  • 0.5% (w/v) Methylcellulose in sterile water

  • Sterile water for injection

  • Mortar and pestle

  • Stir plate and magnetic stir bar

  • Calibrated pipette or syringe

Procedure:

  • Calculate the required amount of this compound and vehicle based on the desired final concentration and dosing volume. A common dosing volume for mice is 10 mL/kg.

  • Weigh the required amount of this compound powder.

  • Levigate the this compound powder with a small amount of the 0.5% methylcellulose solution in a mortar to form a smooth paste. This helps to wet the powder and prevent clumping.

  • Gradually add the remaining volume of the 0.5% methylcellulose solution while continuously stirring or triturating to ensure a uniform suspension.

  • Transfer the suspension to a sterile beaker or vial with a magnetic stir bar.

  • Stir the suspension continuously on a stir plate at a low to medium speed to maintain homogeneity before and during dosing.

  • Visually inspect the suspension for any clumps or settling before drawing each dose.

Protocol 2: Preparation of a this compound Formulation with 2-Hydroxypropyl-β-cyclodextrin (HP-β-CD)

Objective: To prepare a solution of this compound using HP-β-CD to improve its aqueous solubility for in vivo studies.

Materials:

  • This compound (PF-07321332) powder

  • 2-Hydroxypropyl-β-cyclodextrin (HP-β-CD)

  • Sterile water for injection or saline

  • Vortex mixer

  • Sonicator (optional)

  • pH meter

Procedure:

  • Prepare the desired concentration of HP-β-CD solution in sterile water or saline (e.g., 20% w/v).

  • Slowly add the weighed this compound powder to the HP-β-CD solution while vortexing.

  • Continue to vortex or sonicate the mixture until the this compound is completely dissolved. The formation of a clear solution indicates the formation of the inclusion complex.

  • If necessary, adjust the pH of the final solution to a physiologically compatible range (e.g., pH 6-7).

  • Sterile filter the final solution through a 0.22 µm filter before administration.

Visualizations

Signaling Pathway: Mechanism of Action of this compound

PF794_Mechanism cluster_virus SARS-CoV-2 Replication Cycle cluster_drug Drug Action Viral_RNA Viral Genomic RNA Polyproteins Polyproteins (pp1a/pp1ab) Viral_RNA->Polyproteins Translation New_Virions Assembly of New Virions Viral_RNA->New_Virions Mpro Main Protease (Mpro/3CLpro) Polyproteins->Mpro NSPs Non-Structural Proteins (NSPs) Mpro->NSPs Cleavage Mpro->NSPs RTC Replication/Transcription Complex (RTC) NSPs->RTC Formation RTC->Viral_RNA Replication & Transcription PF794 This compound (Nirmatrelvir) PF794->Mpro Inhibition

Caption: Mechanism of action of this compound in inhibiting SARS-CoV-2 replication.

Experimental Workflow: Improving this compound Bioavailability

Bioavailability_Workflow cluster_problem Problem Identification cluster_strategies Formulation Strategies cluster_evaluation In Vivo Evaluation cluster_outcome Outcome Poor_Bioavailability Low/Variable Oral Bioavailability of this compound Aqueous_Suspension Aqueous Suspension (e.g., with Methylcellulose) Poor_Bioavailability->Aqueous_Suspension Cosolvent Co-solvent System (e.g., PEG, DMSO) Poor_Bioavailability->Cosolvent Cyclodextrin Cyclodextrin Complexation (e.g., HP-β-CD) Poor_Bioavailability->Cyclodextrin Solid_Dispersion Solid Dispersion Poor_Bioavailability->Solid_Dispersion Dosing Oral Administration to Rodents Aqueous_Suspension->Dosing Cosolvent->Dosing Cyclodextrin->Dosing Solid_Dispersion->Dosing PK_Study Pharmacokinetic (PK) Analysis Dosing->PK_Study Efficacy_Study Efficacy Study (Viral Load) Dosing->Efficacy_Study Improved_Exposure Improved & Consistent Drug Exposure PK_Study->Improved_Exposure Efficacy_Study->Improved_Exposure

Caption: Workflow for developing and evaluating formulations to improve this compound bioavailability.

Logical Relationship: Troubleshooting Lack of In Vivo Efficacy

Efficacy_Troubleshooting Start Lack of In Vivo Efficacy Check_PK Conduct PK Study: Is Drug Exposure Sufficient? Start->Check_PK Low_Exposure Low/Variable Exposure Check_PK->Low_Exposure No Sufficient_Exposure Sufficient Exposure Check_PK->Sufficient_Exposure Yes Optimize_Formulation Optimize Formulation (See Bioavailability Workflow) Low_Exposure->Optimize_Formulation Increase_Dose Increase Dose (if tolerated) Low_Exposure->Increase_Dose Check_Model Evaluate Animal Model & Experimental Design Sufficient_Exposure->Check_Model Model_Issue Model/Design Issue Check_Model->Model_Issue Yes Model_OK Model/Design OK Check_Model->Model_OK No Consider_Resistance Investigate Potential Drug Resistance Model_OK->Consider_Resistance

Caption: A logical troubleshooting guide for addressing a lack of in vivo efficacy with this compound.

References

Validation & Comparative

A Comparative Guide to TNIK Inhibitors: PF-794 vs. NCB-0846 and Other Emerging Molecules

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Traf2- and Nck-interacting kinase (TNIK), a member of the germinal center kinase (GCK) family, has emerged as a critical therapeutic target in oncology and fibrosis. Its role as a key regulator of the Wnt/β-catenin signaling pathway has spurred the development of small molecule inhibitors aimed at disrupting its catalytic activity. This guide provides a detailed comparison of two prominent TNIK inhibitors, PF-794 and NCB-0846, alongside other notable compounds, with a focus on their biochemical potency, cellular activity, and preclinical efficacy, supported by experimental data and methodologies.

Introduction to TNIK and its Role in Disease

TNIK is a serine/threonine kinase that plays a pivotal role in the canonical Wnt signaling pathway.[1] Upon Wnt ligand binding to its receptor complex, TNIK is recruited to and phosphorylates T-cell factor 4 (TCF4), a key transcription factor. This phosphorylation event is essential for the recruitment of the co-activator β-catenin and subsequent activation of Wnt target genes, which are crucial for cell proliferation, differentiation, and survival. Dysregulation of the Wnt pathway is a hallmark of numerous cancers, particularly colorectal cancer, where mutations in components like APC or β-catenin lead to constitutive pathway activation.

Head-to-Head Comparison: this compound and NCB-0846

This compound and NCB-0846 are both potent, ATP-competitive inhibitors of TNIK. While a direct comparative study under identical conditions is not publicly available, data from various sources allow for a substantive analysis of their respective profiles.

Table 1: Quantitative Comparison of TNIK Inhibitors

ParameterThis compoundNCB-0846Other Notable Inhibitors
TNIK IC50 39 nM[2]21 nM[3]INS018_055: Data not publicly available, in Phase II trials for IPF.[4]
Selectivity Excellent kinome selectivity; notable inhibition (>60% at 1 µM) of MINK1 and MAP4K4.[2]Selective over a panel of 46 kinases; inhibits FLT3, JAK3, PDGFRα, TRKA, CDK2/CycA2, and HGK by >80% at 100 nM.[5][6]Mebendazole: Anthelmintic drug identified as a TNIK inhibitor.
Cellular Activity Significantly inhibits TNIK-induced phosphorylation of p120-catenin.[2]Inhibits TCF4 phosphorylation, TNIK auto-phosphorylation, and reduces expression of Wnt target genes (AXIN2, MYC).[7][8]KY-05009: Inhibits TNIK with a Ki of 100 nM and suppresses TGF-β-induced EMT.
In Vivo Efficacy Data not publicly available.Suppresses tumor growth in HCT116 colorectal cancer xenograft models and reduces tumor multiplicity in Apc(min/+) mice.[7]INS018_055: Demonstrates anti-fibrotic activity in preclinical models of lung, kidney, and skin fibrosis.[9]

Signaling Pathway and Mechanism of Action

TNIK inhibitors exert their effects by blocking the kinase activity of TNIK, thereby preventing the phosphorylation of its downstream substrates and inhibiting the transcription of Wnt target genes.

TNIK_Wnt_Signaling cluster_nucleus Nucleus Wnt Wnt Ligand Frizzled_LRP Frizzled/LRP5/6 Receptor Complex Wnt->Frizzled_LRP DVL Dishevelled (DVL) Frizzled_LRP->DVL Activation Axin_APC_GSK3b Destruction Complex (Axin, APC, GSK3β) DVL->Axin_APC_GSK3b Inhibition BetaCatenin β-catenin Axin_APC_GSK3b->BetaCatenin Phosphorylation & Degradation TCF4 TCF4 BetaCatenin->TCF4 Nuclear Translocation Gene_Expression Wnt Target Gene Expression TCF4->Gene_Expression Transcription TNIK TNIK TNIK->TCF4 Phosphorylation PF794_NCB0846 This compound / NCB-0846 PF794_NCB0846->TNIK Inhibition

Caption: The TNIK-Wnt signaling pathway and the inhibitory action of this compound and NCB-0846.

Experimental Protocols

The following sections outline generalized methodologies for key experiments used to characterize TNIK inhibitors.

In Vitro Kinase Assay

This assay is fundamental for determining the potency of an inhibitor against the TNIK enzyme.

Kinase_Assay_Workflow Start Start Prepare_Reagents Prepare Reagents: - Recombinant TNIK - Substrate (e.g., MBP) - ATP (radiolabeled or unlabeled) - Inhibitor (e.g., this compound, NCB-0846) Start->Prepare_Reagents Incubate Incubate TNIK, Substrate, ATP, and Inhibitor at varying concentrations Prepare_Reagents->Incubate Stop_Reaction Stop Reaction Incubate->Stop_Reaction Detect_Signal Detect Signal: - Radiometric: Measure 32P incorporation - Luminescent (ADP-Glo): Measure ADP production Stop_Reaction->Detect_Signal Analyze_Data Analyze Data: Calculate IC50 values Detect_Signal->Analyze_Data End End Analyze_Data->End

Caption: A generalized workflow for an in vitro TNIK kinase assay.

A common method is the ADP-Glo™ Kinase Assay, which measures ADP production as an indicator of kinase activity.[10] Alternatively, radiometric assays using γ-³³P-ATP measure the incorporation of the radioactive phosphate group onto a substrate like Myelin Basic Protein (MBP).[11]

Western Blot Analysis of Target Phosphorylation

Western blotting is used to assess the inhibitor's effect on the phosphorylation of TNIK's downstream targets in a cellular context.

Western_Blot_Workflow Start Start Cell_Culture Culture cells (e.g., HCT116) and treat with TNIK inhibitor Start->Cell_Culture Lyse_Cells Lyse cells and quantify protein concentration Cell_Culture->Lyse_Cells SDS_PAGE Separate proteins by SDS-PAGE Lyse_Cells->SDS_PAGE Transfer Transfer proteins to a membrane (e.g., PVDF) SDS_PAGE->Transfer Block Block membrane to prevent non-specific antibody binding Transfer->Block Primary_Ab Incubate with primary antibody (e.g., anti-phospho-TCF4, anti-phospho-p120-catenin) Block->Primary_Ab Secondary_Ab Incubate with HRP-conjugated secondary antibody Primary_Ab->Secondary_Ab Detect Detect signal using chemiluminescence Secondary_Ab->Detect Analyze Analyze band intensity Detect->Analyze End End Analyze->End

Caption: A standard workflow for Western blot analysis of protein phosphorylation.

For NCB-0846, researchers have examined its effect on the phosphorylation of TCF4 in colorectal cancer cell lines like HCT116.[7] For this compound, its impact on the phosphorylation of p120-catenin has been demonstrated.[2]

Conclusion

Both this compound and NCB-0846 are potent inhibitors of TNIK with distinct selectivity profiles. NCB-0846 is more extensively characterized in the context of Wnt signaling and colorectal cancer, with demonstrated in vivo efficacy. This compound shows promise with its potent enzymatic inhibition and cellular activity, though in vivo data is not yet publicly available. The development of next-generation TNIK inhibitors like INS018_055, currently in clinical trials for idiopathic pulmonary fibrosis, highlights the expanding therapeutic potential of targeting TNIK. Further head-to-head comparative studies are warranted to fully elucidate the relative advantages of these promising therapeutic candidates.

References

A Head-to-Head Comparison of PF-06279794 and Jatrorrhizine as TNIK Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of two known inhibitors of Traf2- and NCK-interacting kinase (TNIK): the synthetic compound PF-06279794 and the natural alkaloid Jatrorrhizine. This analysis is based on available preclinical data and aims to delineate their respective potencies, mechanisms of action, and the experimental methodologies used for their characterization.

TNIK, a serine/threonine kinase, is a critical regulator of the Wnt/β-catenin signaling pathway, which is fundamental in cell proliferation, differentiation, and development. Dysregulation of this pathway is a hallmark of various cancers, making TNIK an attractive therapeutic target. Both PF-06279794 and Jatrorrhizine have emerged as notable inhibitors of TNIK, albeit with distinct characteristics.

Quantitative Data Summary

The following tables summarize the available quantitative data for PF-06279794 and Jatrorrhizine concerning their inhibitory activities.

Table 1: In Vitro Enzymatic and Cellular Inhibition

CompoundAssay TypeTarget/Cell LineIC50 ValueCitation
PF-06279794 Enzymatic AssayTNIK~9 nM[1]
Cellular Assay (Wnt target gene expression)Wnt/β-catenin-driven colorectal cancer cell linesLow nanomolar range[1]
Jatrorrhizine Cell Proliferation AssayHCT-116 (colorectal carcinoma)6.75 ± 0.29 μM (72 hrs)[2][3][4]
Cell Proliferation AssayHT-29 (colorectal carcinoma)5.29 ± 0.13 μM (72 hrs)[2][3][4]

Mechanism of Action

PF-06279794 is a potent and selective, ATP-competitive inhibitor of TNIK.[1] By directly binding to the ATP-binding pocket of the kinase, it blocks the phosphorylation of downstream targets, thereby inhibiting the Wnt/β-catenin signaling pathway.[1]

Jatrorrhizine , on the other hand, appears to exert its inhibitory effect on the Wnt/β-catenin pathway through an indirect mechanism involving the downregulation of TNIK expression.[5][6] Studies have shown that Jatrorrhizine treatment leads to reduced levels of TNIK and phosphorylated TNIK.[6] This subsequently decreases the expression of β-catenin and other downstream targets of the Wnt pathway.[3][6]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to facilitate replication and further investigation.

TNIK Kinase Inhibition Assay (for PF-06279794)

This assay is designed to measure the direct inhibitory effect of a compound on the enzymatic activity of TNIK.

  • Principle: A common method is a radiometric assay that measures the incorporation of radiolabeled phosphate from ATP into a substrate peptide by the kinase. Another method is the ADP-Glo™ Kinase Assay, which measures the amount of ADP produced in the kinase reaction.

  • Materials:

    • Recombinant human TNIK enzyme.

    • Kinase assay buffer (e.g., 25 mM MOPS, pH 7.2, 12.5 mM β-glycerol-phosphate, 25 mM MgCl2, 5 mM EGTA, 2 mM EDTA, 0.25 mM DTT).[7]

    • Substrate (e.g., Myelin Basic Protein).

    • ATP (with γ-³²P-ATP for radiometric assay or unlabeled ATP for ADP-Glo™ assay).

    • Test compound (PF-06279794) at various concentrations.

    • Phosphocellulose paper (for radiometric assay).

    • ADP-Glo™ reagents (for luminescent assay).

  • Procedure (Radiometric Assay):

    • Prepare a reaction mixture containing TNIK enzyme, kinase assay buffer, and the substrate.

    • Add varying concentrations of PF-06279794 or vehicle control to the reaction mixture.

    • Initiate the kinase reaction by adding γ-³²P-ATP.

    • Incubate the reaction at 30°C for a specified time (e.g., 15-30 minutes).

    • Stop the reaction by spotting the mixture onto phosphocellulose paper.

    • Wash the paper to remove unincorporated ATP.

    • Measure the incorporated radioactivity using a scintillation counter.

    • Calculate the percentage of inhibition at each compound concentration and determine the IC50 value.[7]

Wnt/β-catenin Signaling Reporter Assay

This cell-based assay measures the activity of the Wnt/β-catenin signaling pathway.

  • Principle: Cells are transfected with a reporter plasmid containing TCF/LEF responsive elements upstream of a luciferase gene. Activation of the Wnt pathway leads to the expression of luciferase, which can be quantified by luminescence.

  • Materials:

    • A suitable cell line (e.g., HEK293T or a colorectal cancer cell line with an active Wnt pathway).

    • TOPFlash/FOPFlash reporter plasmids (TOPFlash contains TCF/LEF binding sites; FOPFlash contains mutated sites and serves as a negative control).

    • Transfection reagent.

    • Test compound (PF-06279794 or Jatrorrhizine) at various concentrations.

    • Luciferase assay reagent.

  • Procedure:

    • Seed cells in a multi-well plate.

    • Co-transfect the cells with TOPFlash (or FOPFlash) and a control plasmid (e.g., Renilla luciferase for normalization).

    • After transfection, treat the cells with different concentrations of the test compound.

    • Incubate for a specified period (e.g., 24-48 hours).

    • Lyse the cells and measure both Firefly and Renilla luciferase activities using a luminometer.

    • Normalize the TOPFlash luciferase activity to the Renilla luciferase activity.

    • Calculate the inhibition of Wnt signaling relative to the vehicle-treated control.

Cell Proliferation/Viability Assay (MTT or CCK-8)

This assay determines the effect of the inhibitors on the proliferation and viability of cancer cells.

  • Principle: Metabolically active cells reduce a tetrazolium salt (MTT) to a colored formazan product or a water-soluble formazan dye (WST-8 in CCK-8 kit), which can be quantified by measuring the absorbance.

  • Materials:

    • Cancer cell lines (e.g., HCT-116, HT-29).

    • Cell culture medium and supplements.

    • Test compound (PF-06279794 or Jatrorrhizine) at various concentrations.

    • MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or CCK-8 solution (Cell Counting Kit-8).

    • Solubilization solution (e.g., DMSO or isopropanol with HCl for MTT).

  • Procedure (MTT Assay):

    • Seed cells in a 96-well plate and allow them to adhere overnight.

    • Treat the cells with a range of concentrations of the test compound and incubate for a desired period (e.g., 72 hours).[2][3][4]

    • Add MTT solution to each well and incubate for 2-4 hours at 37°C.

    • Add solubilization solution to dissolve the formazan crystals.

    • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

    • Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.[8]

Visualizations

TNIK Signaling Pathway in Wnt/β-catenin Cascade

Caption: The role of TNIK in the canonical Wnt/β-catenin signaling pathway.

Experimental Workflow for Inhibitor Characterization

Inhibitor_Workflow cluster_invitro In Vitro Assays cluster_invivo In Vivo Studies cluster_analysis Data Analysis Kinase_Assay Enzymatic Kinase Assay (e.g., Radiometric, ADP-Glo) IC50_Calc IC50 Determination Kinase_Assay->IC50_Calc Mechanism Mechanism of Action Elucidation Kinase_Assay->Mechanism Wnt_Assay Wnt/β-catenin Reporter Assay (TOPFlash/FOPFlash) Wnt_Assay->IC50_Calc Wnt_Assay->Mechanism Cell_Prolif Cell Proliferation/Viability Assay (MTT, CCK-8) Cell_Prolif->IC50_Calc Xenograft Xenograft Tumor Model (e.g., Colorectal Cancer) Efficacy Tumor Growth Inhibition Assessment Xenograft->Efficacy

Caption: A generalized experimental workflow for characterizing TNIK inhibitors.

Conclusion

PF-06279794 and Jatrorrhizine both demonstrate inhibitory effects on the TNIK-mediated Wnt/β-catenin signaling pathway, a critical axis in cancer progression. PF-06279794 acts as a direct, potent enzymatic inhibitor of TNIK with low nanomolar efficacy. In contrast, Jatrorrhizine appears to function by reducing the overall expression of TNIK, leading to a downstream blockade of the Wnt pathway and inhibition of cancer cell proliferation in the micromolar range.

The choice between these two inhibitors for research or therapeutic development would depend on the specific context. PF-06279794 offers high potency and a direct mechanism of action, making it a valuable tool for specific pharmacological studies of TNIK. Jatrorrhizine, as a natural product, may have a broader, multi-target profile that could be advantageous in certain therapeutic strategies, although its direct interaction with TNIK requires further elucidation. The provided experimental protocols offer a foundation for researchers to conduct further comparative studies and to explore the full potential of these and other TNIK inhibitors.

References

Validating the On-Target Effects of PF-794: A Comparative Guide to CRISPR-Based and Alternative Approaches

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, establishing the precise molecular target of a novel compound is a cornerstone of preclinical validation. This guide provides a comparative overview of experimental methodologies for validating the on-target effects of PF-794, a potent and selective inhibitor of Traf2- and Nck-interacting kinase (TNIK). We will delve into the application of CRISPR-Cas9 technology as a definitive validation tool and compare it with alternative biochemical and genetic approaches.

This compound (also known as PF-06279794) is an ATP-competitive inhibitor of TNIK with IC50 values in the low nanomolar range[1][2]. TNIK is a serine/threonine kinase that plays a crucial role in the Wnt/β-catenin signaling pathway, a pathway frequently dysregulated in various cancers, particularly colorectal cancer[1]. By inhibiting TNIK, this compound disrupts Wnt-driven gene transcription, leading to reduced cancer cell proliferation[1]. This guide will outline the experimental frameworks to rigorously confirm that the observed cellular effects of this compound are indeed a direct consequence of its interaction with TNIK.

Comparative Analysis of Target Validation Methods

The selection of a target validation method depends on various factors, including the specific research question, available resources, and desired level of evidence. Here, we compare CRISPR-based gene editing with other widely used techniques.

Method Principle Advantages Disadvantages Typical Data Output
CRISPR-Cas9 Knockout Permanent disruption of the target gene (TNIK) leading to a loss of protein expression.Provides definitive evidence of target engagement. High specificity and efficiency.Potential for off-target effects. Can be lethal if the target is essential for cell survival.Abolished protein expression (Western Blot). Phenotypic rescue experiments. Changes in sensitivity to this compound (IC50 shift).
RNA Interference (siRNA/shRNA) Transient or stable knockdown of target gene expression by degrading mRNA.Technically less demanding than CRISPR. Suitable for essential genes where complete knockout is lethal.Incomplete knockdown can lead to ambiguous results. Potential for off-target effects.Reduced protein expression (Western Blot). Changes in sensitivity to this compound (IC50 shift).
Biochemical Assays (e.g., Kinase Assays) Direct measurement of the inhibitor's effect on the enzymatic activity of the purified target protein.Provides direct evidence of target inhibition. Allows for determination of IC50 values.Does not confirm on-target effects in a cellular context. Requires purified, active protein.IC50 curves, Ki values.
Thermal Shift Assays (TSA) Measures the change in the thermal stability of a target protein upon ligand binding.Label-free and in-solution method. Can be performed with cell lysates.Indirect measure of binding. Not all binding events lead to a significant thermal shift.Melting temperature (Tm) shift.
Chemical Proteomics Utilizes chemical probes to identify the protein targets of a small molecule in a complex biological sample.Unbiased, genome-wide approach to identify direct and off-targets.Technically complex and requires specialized expertise and instrumentation.List of protein targets and their relative binding affinities.

Experimental Protocols

CRISPR-Cas9 Mediated Knockout of TNIK for this compound Target Validation

This protocol outlines the generation of a TNIK knockout cell line to assess changes in sensitivity to this compound.

1. gRNA Design and Cloning:

  • Design two to three single guide RNAs (sgRNAs) targeting early exons of the TNIK gene to ensure a functional knockout. Utilize online design tools (e.g., CHOPCHOP, Synthego).

  • Synthesize and clone the gRNA sequences into a suitable Cas9 expression vector (e.g., lentiCRISPRv2).

2. Lentiviral Production and Transduction:

  • Co-transfect the gRNA-Cas9 plasmid along with packaging plasmids (e.g., psPAX2, pMD2.G) into HEK293T cells to produce lentiviral particles.

  • Harvest the viral supernatant and transduce the target cancer cell line (e.g., a colorectal cancer cell line with active Wnt signaling).

3. Selection and Validation of Knockout Clones:

  • Select transduced cells using an appropriate antibiotic (e.g., puromycin).

  • Isolate single-cell clones by limiting dilution or fluorescence-activated cell sorting (FACS).

  • Validate TNIK knockout in individual clones by Western blot analysis to confirm the absence of the TNIK protein.

  • Sequence the genomic DNA of the target region to confirm the presence of insertions or deletions (indels).

4. Cellular Phenotyping and Drug Sensitivity Assays:

  • Compare the proliferation rate of TNIK knockout cells with wild-type (WT) control cells.

  • Treat both WT and TNIK knockout cells with a dose-range of this compound for 72 hours.

  • Assess cell viability using a suitable assay (e.g., CellTiter-Glo®, MTT).

  • Determine the IC50 values for this compound in both cell lines. A significant rightward shift in the IC50 curve for the knockout cells would validate TNIK as the primary target of this compound.

Alternative Method: RNA Interference (siRNA)

1. siRNA Design and Transfection:

  • Design or purchase at least two independent siRNAs targeting different regions of the TNIK mRNA.

  • Transfect the target cancer cell line with TNIK-specific siRNAs or a non-targeting control siRNA using a suitable lipid-based transfection reagent.

2. Validation of Knockdown:

  • Harvest cells 48-72 hours post-transfection.

  • Assess the efficiency of TNIK knockdown by Western blot analysis.

3. Drug Sensitivity Assay:

  • 24 hours post-transfection, seed cells for a viability assay.

  • Treat the cells with a dose-range of this compound for 48-72 hours.

  • Determine the IC50 values for this compound in cells treated with TNIK siRNA and control siRNA. A significant increase in the IC50 in the TNIK knockdown cells would support on-target activity.

Visualizing the Experimental Logic and Pathways

To clearly illustrate the concepts discussed, the following diagrams were generated using the DOT language.

cluster_pathway Simplified Wnt/β-catenin Signaling Pathway Wnt Wnt Ligand Frizzled Frizzled Receptor Wnt->Frizzled Dishevelled Dishevelled Frizzled->Dishevelled APC_Axin APC/Axin Complex Dishevelled->APC_Axin Inhibits GSK3b GSK3β BetaCatenin β-catenin APC_Axin->BetaCatenin Phosphorylates for Degradation TCF_LEF TCF/LEF BetaCatenin->TCF_LEF Co-activates TargetGenes Wnt Target Genes (e.g., MYC, AXIN2) TCF_LEF->TargetGenes Promotes Transcription TNIK TNIK TNIK->TCF_LEF Phosphorylates & Activates Proliferation Cell Proliferation TargetGenes->Proliferation

Caption: Simplified Wnt/β-catenin signaling pathway highlighting the central role of TNIK.

cluster_workflow CRISPR-Based Target Validation Workflow for this compound sgRNA_design 1. Design TNIK-specific sgRNAs Lentivirus 2. Produce Lentivirus sgRNA_design->Lentivirus Transduction 3. Transduce Target Cells Lentivirus->Transduction Selection 4. Select & Isolate Clones Transduction->Selection Validation 5. Validate TNIK Knockout (Western Blot, Sequencing) Selection->Validation Assay 6. This compound Sensitivity Assay Validation->Assay Result 7. Compare IC50 (WT vs. KO) Assay->Result

Caption: Experimental workflow for validating this compound's target using CRISPR-Cas9.

cluster_logic Logical Framework of this compound On-Target Validation Hypothesis Hypothesis: This compound inhibits cell proliferation by targeting TNIK WT_cells Wild-Type Cells (Express TNIK) Hypothesis->WT_cells KO_cells TNIK Knockout Cells (No TNIK expression) Hypothesis->KO_cells PF794_treatment Treat with this compound WT_cells->PF794_treatment KO_cells->PF794_treatment WT_outcome Result: High Sensitivity (Low IC50) PF794_treatment->WT_outcome On-target effect KO_outcome Expected Result: Resistance (High IC50) PF794_treatment->KO_outcome Loss of target Conclusion Conclusion: TNIK is the primary target of this compound in cells WT_outcome->Conclusion KO_outcome->Conclusion

Caption: Logical relationship of the CRISPR-based validation experiment for this compound.

Conclusion

Validating the on-target effects of a small molecule inhibitor is a critical step in drug development. While traditional biochemical and genetic methods provide valuable insights, CRISPR-Cas9-mediated gene editing offers a highly specific and definitive approach to confirm the cellular target of compounds like this compound. By demonstrating a clear shift in phenotype, such as resistance to the compound upon target knockout, researchers can build a strong case for the on-target mechanism of action, paving the way for further preclinical and clinical development. The comparative data and detailed protocols provided in this guide are intended to assist researchers in designing and executing robust target validation studies.

References

Unveiling the Selectivity of PF-06463922: A Kinase Cross-Reactivity Comparison

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the selectivity of a kinase inhibitor is paramount to interpreting experimental results and predicting potential off-target effects. This guide provides a detailed comparison of the cross-reactivity profile of PF-06463922, a potent inhibitor of ALK and ROS1 kinases, with other kinases. The information presented here is compiled from publicly available experimental data to facilitate an objective assessment of its selectivity.

PF-06463922 is a next-generation, ATP-competitive small-molecule inhibitor designed to target Anaplastic Lymphoma Kinase (ALK) and ROS1 tyrosine kinase fusions.[1] While highly potent against its primary targets, a comprehensive evaluation of its interaction with a broader panel of kinases is crucial for its application in research and clinical development.

Kinase Inhibition Profile of PF-06463922

To ascertain the selectivity of PF-06463922, its inhibitory activity was assessed against a large panel of recombinant kinases. In an initial screening, the compound was tested at a concentration of 1 µM against 206 different kinases. Besides its intended targets, ALK and ROS1, PF-06463922 demonstrated significant inhibition (>75%) of 13 other tyrosine kinases at this concentration.[1]

Subsequent competition binding assays were performed to determine the half-maximal inhibitory concentration (IC50) for these 13 kinases, providing a quantitative measure of the compound's potency against these off-target kinases. The results confirm that PF-06463922 is most potent against ROS1 and ALK, with selectivity ratios exceeding 100-fold for ROS1 over the other kinases tested.[1]

The following table summarizes the IC50 values for the kinases significantly inhibited by PF-06463922, allowing for a direct comparison of its potency against its primary targets versus its off-targets.

Kinase TargetIC50 (nM)Primary/Off-Target
ROS1 <0.025 (Kᵢ) Primary
ALK <0.07 (Kᵢ) Primary
PTK2 (FAK)1.1Off-Target
FER1.8Off-Target
ACK12.0Off-Target
LTK2.1Off-Target
JAK23.6Off-Target
TYK24.1Off-Target
FES4.4Off-Target
TRKA5.8Off-Target
TRKB6.2Off-Target
TRKC7.0Off-Target
STK22D (TSSK1)8.0Off-Target
LCK9.0Off-Target
FYN10.0Off-Target

Experimental Protocols

The determination of the kinase inhibition profile of PF-06463922 involved the following key experimental methodologies:

In Vitro Kinase Selectivity Screening (Invitrogen SelectScreen®)

This assay was employed to perform the initial broad kinase panel screening. The general principle of this assay is to quantify the ability of a test compound to inhibit the activity of a specific kinase.

Methodology:

  • Enzyme and Substrate Preparation: Recombinant human kinases were used. Specific peptide or protein substrates for each kinase were prepared in an appropriate assay buffer.

  • Compound Dilution: PF-06463922 was serially diluted to the desired screening concentration (1 µM).

  • Kinase Reaction: The kinase, its specific substrate, and ATP were incubated in the presence of either PF-06463922 or a vehicle control (DMSO). The reaction was allowed to proceed for a defined period at a controlled temperature.

  • Detection: The amount of phosphorylated substrate was quantified. This is often achieved using methods like radiometric assays (incorporation of ³³P-ATP) or non-radiometric methods such as fluorescence resonance energy transfer (FRET), luminescence (e.g., ADP-Glo™), or mobility shift assays.

  • Data Analysis: The percentage of kinase inhibition was calculated by comparing the activity in the presence of the inhibitor to the activity in the vehicle control.

Competition Binding Assays for IC50 Determination

For the kinases that showed significant inhibition in the initial screen, competition binding assays were performed to determine the IC50 values.

Methodology:

  • Assay Setup: A fixed concentration of a high-affinity, fluorescently labeled ligand (tracer) for the kinase's ATP binding site is used.

  • Competitive Binding: The kinase, the tracer, and varying concentrations of the test compound (PF-06463922) are incubated together.

  • Detection: The amount of tracer bound to the kinase is measured. As the concentration of the test compound increases, it displaces the tracer, leading to a decrease in the measured signal (e.g., fluorescence polarization or FRET).

  • Data Analysis: The IC50 value, which is the concentration of the inhibitor required to displace 50% of the bound tracer, is calculated by fitting the data to a sigmoidal dose-response curve.

Visualizing the Context: Signaling Pathways and Experimental Workflow

To better understand the biological context of PF-06463922's activity and the process of its selectivity profiling, the following diagrams are provided.

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ALK/ROS1 ALK/ROS1 GRB2 GRB2 ALK/ROS1->GRB2 PI3K PI3K ALK/ROS1->PI3K STAT3 STAT3 ALK/ROS1->STAT3 SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Transcription ERK->Transcription AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Transcription STAT3->Transcription PF-06463922 PF-06463922 PF-06463922->ALK/ROS1 Inhibition

Caption: Simplified ALK/ROS1 signaling pathway and the inhibitory action of PF-06463922.

Kinase_Profiling_Workflow Start Start Compound_Preparation Prepare PF-06463922 Dilutions Start->Compound_Preparation Kinase_Panel_Screen Screen against Kinase Panel (e.g., 206 kinases at 1 µM) Compound_Preparation->Kinase_Panel_Screen Identify_Hits Identify Kinases with >75% Inhibition Kinase_Panel_Screen->Identify_Hits IC50_Determination Perform Dose-Response Assays (Competition Binding) Identify_Hits->IC50_Determination Data_Analysis Calculate IC50 Values IC50_Determination->Data_Analysis Selectivity_Profile Generate Selectivity Profile Data_Analysis->Selectivity_Profile End End Selectivity_Profile->End

Caption: Experimental workflow for determining the kinase cross-reactivity profile of PF-06463922.

References

A Head-to-Head Comparison of Wnt Pathway Inhibitors: PF-06279794 and Other Key Modulators

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The Wnt signaling pathway, a critical regulator of cell proliferation, differentiation, and survival, is frequently dysregulated in various cancers, particularly colorectal cancer (CRC). This has led to the development of numerous inhibitors targeting different components of this pathway. This guide provides a head-to-head comparison of PF-06279794, a selective TNIK inhibitor, with other notable Wnt pathway inhibitors, including Porcupine and Tankyrase inhibitors. The information is supported by preclinical experimental data to aid in the evaluation of these compounds for research and drug development purposes.

Overview of Compared Wnt Pathway Inhibitors

The Wnt signaling cascade can be broadly divided into upstream and downstream events. Upstream inhibitors, such as Porcupine inhibitors, block the secretion of Wnt ligands, thereby preventing the initiation of the signaling cascade. Downstream inhibitors, like those targeting Tankyrase or TNIK, act within the cell to disrupt the signal transduction that leads to the expression of Wnt target genes.

  • PF-06279794 is a potent and selective, ATP-competitive inhibitor of Traf2- and NCK-interacting kinase (TNIK). TNIK is a downstream component of the Wnt pathway that phosphorylates TCF4, a key transcription factor, thereby promoting the expression of Wnt target genes.

  • Porcupine Inhibitors (e.g., LGK-974/WNT974) target Porcupine (PORCN), a membrane-bound O-acyltransferase essential for the palmitoylation and subsequent secretion of Wnt ligands. By inhibiting PORCN, these molecules effectively block all Wnt ligand-dependent signaling.

  • Tankyrase Inhibitors (e.g., XAV939) act on Tankyrase (TNKS), an enzyme that promotes the degradation of Axin, a key component of the β-catenin destruction complex. By inhibiting Tankyrase, Axin is stabilized, leading to the degradation of β-catenin and the suppression of Wnt signaling.

Quantitative Comparison of In Vitro Efficacy

The following tables summarize the available in vitro data for PF-06279794 and other Wnt pathway inhibitors in various colorectal cancer cell lines. It is important to note that the data is compiled from different studies, and direct comparisons should be made with caution due to variations in experimental conditions.

Table 1: IC50 Values of Wnt Pathway Inhibitors in Colorectal Cancer Cell Lines

InhibitorTargetCell LineIC50 (nM)Assay TypeReference
PF-06279794 TNIK-Enzymatic IC50: < 10Kinase Assay[1]
LGK-974 PorcupineHN300.3AXIN2 mRNA reduction[2]
Multiple Cell Lines0.4Wnt coculture assay[3]
XAV939 TankyraseCaco-2 (CD44+/CD133+)15,300Cell Growth[4]
SW480VariesCell Viability[5]
HCT116VariesCell Viability[5]
DLD-1VariesCell Viability[5]

Note: A direct comparison of IC50 values is challenging due to the different assays and cell lines used in various studies.

In Vivo Efficacy in Xenograft Models

The antitumor activity of these inhibitors has been evaluated in various preclinical xenograft models of colorectal cancer.

Table 2: In Vivo Efficacy of Wnt Pathway Inhibitors in Colorectal Cancer Xenograft Models

InhibitorModelDosageTumor Growth Inhibition (TGI) / EffectReference
PF-06279794 Colorectal cancer xenograftsNot specifiedDose-dependent tumor growth inhibition[1]
LGK-974 MMTV-Wnt1 breast cancer model1.0 and 3.0 mg/kg/dayRobust tumor regression[2]
HN30 (HNSCC) xenograft1.0 and 3.0 mg/kgSubstantial tumor regression[2]
XAV939 Patient-derived CRC xenograft25 mg/kg (combination with 5-FU)TGI of 44.99% (combination)[6][7]
CD44+/CD133+ Caco-2 xenograft20 mg/kgSignificant tumor growth suppression[4]

Signaling Pathways and Experimental Workflows

To visualize the mechanisms of action and experimental designs, the following diagrams are provided.

Wnt_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Wnt Wnt Ligand Frizzled Frizzled Receptor Wnt->Frizzled PORCN Porcupine PORCN->Wnt Palmitoylates DVL DVL Frizzled->DVL LRP5_6 LRP5/6 LRP5_6->DVL Destruction_Complex Destruction Complex (Axin, APC, GSK3β, CK1) DVL->Destruction_Complex Inhibits Beta_Catenin β-catenin Destruction_Complex->Beta_Catenin Phosphorylates for degradation Proteasome Proteasome Beta_Catenin->Proteasome Degradation TCF_LEF TCF/LEF Beta_Catenin->TCF_LEF Activates Target_Genes Wnt Target Genes (e.g., c-Myc, Cyclin D1) TCF_LEF->Target_Genes Transcription TNIK TNIK TNIK->TCF_LEF Phosphorylates Tankyrase Tankyrase Tankyrase->Destruction_Complex Destabilizes Axin LGK974 LGK-974 LGK974->PORCN Inhibits XAV939 XAV939 XAV939->Tankyrase Inhibits PF06279794 PF-06279794 PF06279794->TNIK Inhibits

Caption: The Wnt signaling pathway with points of inhibition.

Experimental_Workflow In_Vitro In Vitro Studies Kinase_Assay Kinase Assay (e.g., for TNIK) In_Vitro->Kinase_Assay Cell_Viability Cell Viability Assay (e.g., MTT) In_Vitro->Cell_Viability Reporter_Assay Wnt Reporter Assay (TOP/FOP) In_Vitro->Reporter_Assay Analysis Data Analysis Kinase_Assay->Analysis Cell_Viability->Analysis Reporter_Assay->Analysis In_Vivo In Vivo Studies Xenograft Colorectal Cancer Xenograft Model In_Vivo->Xenograft PDX Patient-Derived Xenograft (PDX) Model In_Vivo->PDX Treatment Inhibitor Treatment Xenograft->Treatment PDX->Treatment Treatment->Analysis IC50 IC50 Determination Analysis->IC50 TGI Tumor Growth Inhibition (TGI) Analysis->TGI

Caption: General experimental workflow for inhibitor evaluation.

Detailed Experimental Protocols

TNIK Kinase Assay (ADP-Glo™ Format)

This protocol is adapted from commercially available kits and is suitable for determining the enzymatic inhibitory activity of compounds against TNIK.[1]

Materials:

  • Recombinant human TNIK enzyme

  • TNIK kinase buffer (e.g., 40mM Tris, pH 7.5; 20mM MgCl2; 0.1mg/ml BSA; 2.5mM MnCl2; 50μM DTT)

  • Substrate (e.g., a suitable peptide substrate for TNIK)

  • ATP

  • Test inhibitor (e.g., PF-06279794)

  • ADP-Glo™ Kinase Assay kit (Promega)

  • 384-well plates

Procedure:

  • Prepare serial dilutions of the test inhibitor in the kinase buffer.

  • In a 384-well plate, add 1 µl of the inhibitor dilution or vehicle (DMSO) control.

  • Add 2 µl of a solution containing the TNIK enzyme and substrate to each well.

  • Initiate the kinase reaction by adding 2 µl of ATP solution.

  • Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

  • Add 5 µl of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

  • Incubate at room temperature for 40 minutes.

  • Add 10 µl of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

  • Incubate at room temperature for 30 minutes.

  • Measure the luminescence using a plate reader.

  • Calculate the percentage of inhibition and determine the IC50 value.

Porcupine (PORCN) Inhibition Assay (Radioligand Binding)

This assay measures the ability of a compound to displace a radiolabeled ligand from PORCN.[3]

Materials:

  • Cell membranes from cells overexpressing PORCN

  • Radiolabeled PORCN ligand (e.g., [3H]-GNF-1331)

  • Test inhibitor (e.g., LGK-974)

  • Assay buffer

  • Scintillation fluid and counter

Procedure:

  • Prepare serial dilutions of the test inhibitor.

  • In a suitable assay plate, incubate the PORCN-expressing cell membranes with the radiolabeled ligand and varying concentrations of the test inhibitor.

  • Allow the binding to reach equilibrium.

  • Separate the bound and free radioligand (e.g., by filtration).

  • Quantify the amount of bound radioligand using a scintillation counter.

  • Calculate the percentage of displacement and determine the IC50 value.

Tankyrase (TNKS) Activity Assay (Chemiluminescent)

This assay measures the PARsylation activity of Tankyrase.[8]

Materials:

  • Recombinant Tankyrase 1/2 enzyme

  • Histone-coated 96-well plates

  • NAD+

  • Test inhibitor (e.g., XAV939)

  • Anti-PAR monoclonal antibody

  • HRP-conjugated secondary antibody

  • Chemiluminescent HRP substrate

Procedure:

  • Prepare serial dilutions of the test inhibitor.

  • Add the Tankyrase enzyme, NAD+, and the test inhibitor to the histone-coated wells.

  • Incubate to allow the PARsylation reaction to occur.

  • Wash the wells to remove unbound reagents.

  • Add the anti-PAR antibody and incubate.

  • Wash and add the HRP-conjugated secondary antibody.

  • Wash and add the chemiluminescent substrate.

  • Measure the light output using a luminometer.

  • Calculate the percentage of inhibition and determine the IC50 value.

Colorectal Cancer Xenograft Model

This protocol describes a general procedure for establishing and using a patient-derived xenograft (PDX) model to evaluate the in vivo efficacy of Wnt pathway inhibitors.[6][7][9][10]

Materials:

  • Immunodeficient mice (e.g., NOD/SCID or NSG)

  • Freshly resected human colorectal tumor tissue

  • Matrigel or similar extracellular matrix

  • Test inhibitor formulated for in vivo administration

  • Calipers for tumor measurement

Procedure:

  • Tumor Implantation:

    • Obtain fresh tumor tissue from consenting patients under sterile conditions.

    • Mechanically and/or enzymatically dissociate the tissue into small fragments or single-cell suspensions.

    • Mix the tumor fragments/cells with Matrigel.

    • Subcutaneously implant the mixture into the flank of the immunodeficient mice.

  • Tumor Growth and Monitoring:

    • Monitor the mice for tumor formation.

    • Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

    • Measure tumor dimensions with calipers regularly (e.g., twice a week) and calculate the tumor volume (e.g., Volume = (length x width²)/2).

  • Inhibitor Treatment:

    • Administer the test inhibitor to the treatment group via the appropriate route (e.g., oral gavage, intraperitoneal injection) at the predetermined dose and schedule.

    • Administer vehicle to the control group.

  • Efficacy Evaluation:

    • Continue monitoring tumor growth and the general health of the mice.

    • At the end of the study, euthanize the mice and excise the tumors.

    • Calculate the Tumor Growth Inhibition (TGI) percentage.

Conclusion

PF-06279794, LGK-974, and XAV939 represent three distinct strategies for inhibiting the Wnt signaling pathway. PF-06279794 offers a targeted approach by acting on the downstream kinase TNIK. Porcupine inhibitors like LGK-974 provide a broad blockade of Wnt signaling by preventing ligand secretion. Tankyrase inhibitors such as XAV939 modulate the stability of the β-catenin destruction complex. The choice of inhibitor for research or therapeutic development will depend on the specific context, including the genetic background of the cancer and the desired point of intervention in the Wnt pathway. The data presented in this guide, while not from direct comparative studies, provides a valuable starting point for evaluating these potent Wnt pathway inhibitors. Further head-to-head studies under standardized conditions are warranted to definitively determine the relative efficacy and therapeutic potential of these compounds.

References

Reproducibility of PF-794 Experimental Results: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and professionals in drug development, the reproducibility of experimental results is paramount. This guide provides a comparative analysis of the TNIK (TRAF2- and NCK-Interacting Kinase) inhibitor PF-794, also known as PF-06279794, with other known TNIK inhibitors, NCB-0846 and Jatrorrhizine. The data presented is based on available preclinical findings and aims to offer a clear, objective comparison to aid in experimental design and interpretation.

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound and its alternatives. It is important to note that the data has been compiled from various sources and experimental conditions may differ. Therefore, direct comparison should be approached with caution.

Table 1: In Vitro Potency of TNIK Inhibitors

CompoundTargetEnzymatic IC50Cellular IC50 (Cell Line)Source(s)
This compound (PF-06279794) TNIK~9 nM - 39 nMLow nanomolar range (Wnt-driven colorectal cancer cell lines)[1]
NCB-0846 TNIK21 nM360 nM (HCT116)[2][3][4]
Jatrorrhizine TNIK6.75 µM (HCT-116), 5.29 µM (HT-29)Not explicitly for TNIK inhibition, but for cell proliferation[5]

Table 2: In Vivo Efficacy of TNIK Inhibitors in Colorectal Cancer Xenograft Models

CompoundModel SystemDosingTumor Growth InhibitionSource(s)
This compound (PF-06279794) Colorectal cancer xenograftOral administrationDose-dependent tumor growth inhibition[1]
NCB-0846 HCT116 xenograft50 and 100 mg/kgSignificant tumor growth reduction[6]
Jatrorrhizine HCT-116 nude mice xenograftNot specifiedInhibited tumor growth and metastasis[5]

Signaling Pathway and Experimental Workflow Diagrams

To visually represent the mechanism of action and experimental procedures, the following diagrams have been generated using Graphviz.

Wnt_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Wnt Wnt Frizzled Frizzled Wnt->Frizzled LRP5/6 LRP5/6 Frizzled->LRP5/6 Dishevelled Dishevelled Frizzled->Dishevelled GSK3β GSK3β Dishevelled->GSK3β |-- β-catenin β-catenin GSK3β->β-catenin P APC APC APC->β-catenin Axin Axin Axin->β-catenin TCF/LEF TCF/LEF β-catenin->TCF/LEF activation Proteasomal\nDegradation Proteasomal Degradation β-catenin->Proteasomal\nDegradation β-catenin->β-catenin_nuc translocation Wnt Target Genes AXIN2, MYC TCF/LEF->Wnt Target Genes transcription TNIK TNIK TNIK->TCF/LEF phosphorylation (activation) This compound This compound β-catenin_cyto β-catenin

Caption: Wnt/β-catenin signaling pathway with TNIK and the inhibitory action of this compound.

Experimental_Workflow start Start step1 Compound Library Screening (e.g., Kinase Inhibitors) start->step1 step2 In Vitro TNIK Enzymatic Assay (e.g., ADP-Glo) step1->step2 decision1 Potent TNIK Inhibition? step2->decision1 step3 Cell-Based Assays (e.g., MTT Proliferation Assay in CRC lines) decision1->step3 Yes decision1->no1 No decision2 Cellular Activity? step3->decision2 step4 Western Blot for Wnt Targets (AXIN2, MYC) decision2->step4 Yes decision2->no2 No step5 In Vivo Xenograft Model (Colorectal Cancer) step4->step5 end Lead Compound step5->end no No yes Yes

Caption: General experimental workflow for screening and validating TNIK inhibitors.

Detailed Experimental Protocols

To ensure the reproducibility of the cited experiments, detailed methodologies are provided below.

TNIK Enzymatic Assay (ADP-Glo™ Kinase Assay)

This protocol is adapted from commercially available kits for measuring kinase activity.

  • Objective: To determine the in vitro inhibitory activity of compounds against TNIK kinase.

  • Materials:

    • Recombinant human TNIK enzyme

    • Kinase buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

    • Substrate (e.g., Myelin Basic Protein, MBP)

    • ATP

    • Test compounds (this compound and alternatives) dissolved in DMSO

    • ADP-Glo™ Kinase Assay kit (Promega)

    • 384-well plates

    • Plate reader capable of luminescence detection

  • Procedure:

    • Prepare serial dilutions of the test compounds in kinase buffer. The final DMSO concentration should be kept constant (e.g., <1%).

    • Add 1 µL of the diluted compound or DMSO (vehicle control) to the wells of a 384-well plate.

    • Add 2 µL of TNIK enzyme solution to each well.

    • Add 2 µL of a mixture of the substrate and ATP to initiate the reaction.

    • Incubate the plate at room temperature for 60 minutes.

    • Add 5 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.

    • Incubate at room temperature for 40 minutes.

    • Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

    • Incubate at room temperature for 30 minutes.

    • Measure the luminescence using a plate reader.

    • Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Cell Proliferation Assay (MTT Assay)

This colorimetric assay measures cell metabolic activity as an indicator of cell viability and proliferation.

  • Objective: To assess the effect of TNIK inhibitors on the proliferation of colorectal cancer cell lines (e.g., HCT116, DLD-1).

  • Materials:

    • Colorectal cancer cell lines

    • Complete cell culture medium (e.g., DMEM with 10% FBS)

    • Test compounds (this compound and alternatives)

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

    • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

    • 96-well plates

    • Microplate reader capable of measuring absorbance at 570 nm

  • Procedure:

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to attach overnight.

    • Treat the cells with various concentrations of the test compounds for 48-72 hours. Include a vehicle control (DMSO).

    • After the incubation period, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

    • Carefully remove the medium and add 100 µL of the solubilization solution to dissolve the formazan crystals.

    • Incubate the plate for at least 2 hours at room temperature with gentle shaking, protected from light.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values.

Western Blotting for Wnt Target Genes (AXIN2 and MYC)

This technique is used to detect and quantify the protein levels of Wnt signaling targets.

  • Objective: To determine if TNIK inhibitors decrease the expression of Wnt target genes.

  • Materials:

    • Colorectal cancer cells treated with TNIK inhibitors

    • RIPA lysis buffer with protease and phosphatase inhibitors

    • BCA protein assay kit

    • SDS-PAGE gels

    • PVDF membrane

    • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

    • Primary antibodies against AXIN2, MYC, and a loading control (e.g., β-actin or GAPDH)

    • HRP-conjugated secondary antibodies

    • Chemiluminescent substrate

    • Imaging system

  • Procedure:

    • Lyse the treated cells and determine the protein concentration.

    • Denature the protein samples and separate them by SDS-PAGE.

    • Transfer the proteins to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies overnight at 4°C.

    • Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

    • Wash the membrane again and add the chemiluminescent substrate.

    • Detect the signal using an imaging system.

    • Quantify the band intensities and normalize to the loading control to determine the relative protein expression.

Colorectal Cancer Xenograft Model

This in vivo model is used to evaluate the anti-tumor efficacy of compounds.

  • Objective: To assess the in vivo anti-tumor activity of TNIK inhibitors.

  • Materials:

    • Immunocompromised mice (e.g., nude or SCID mice)

    • Colorectal cancer cells (e.g., HCT116)

    • Matrigel (optional)

    • Test compounds formulated for oral or intraperitoneal administration

    • Calipers for tumor measurement

  • Procedure:

    • Subcutaneously inject a suspension of colorectal cancer cells (e.g., 1-5 x 10⁶ cells in PBS, with or without Matrigel) into the flank of the mice.

    • Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

    • Randomize the mice into treatment and control groups.

    • Administer the test compounds and vehicle control according to the desired dosing schedule and route.

    • Measure the tumor volume with calipers every 2-3 days. Tumor volume can be calculated using the formula: (Length x Width²)/2.

    • Monitor the body weight of the mice as an indicator of toxicity.

    • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, immunohistochemistry).

    • Calculate the tumor growth inhibition (TGI) for each treatment group compared to the control group.

References

Synergistic Antiviral Effects of Nirmatrelvir (PF-07321332) in Combination Therapies Against SARS-CoV-2

Author: BenchChem Technical Support Team. Date: November 2025

Nirmatrelvir (PF-07321332), the active component of Paxlovid, is a potent inhibitor of the SARS-CoV-2 main protease (Mpro or 3CLpro), an enzyme critical for viral replication.[1][2][3] While highly effective as a monotherapy, research into combination therapies aims to enhance its antiviral efficacy, reduce the potential for drug resistance, and provide alternative treatment strategies. This guide compares the synergistic effects of nirmatrelvir with other antiviral agents, supported by experimental data from preclinical studies.

Nirmatrelvir in Combination with GRP78 Inhibitors

Recent studies have highlighted a strong synergistic interaction between nirmatrelvir and inhibitors of the 78-kilodalton glucose-regulated protein (GRP78), an endoplasmic reticulum (ER) chaperone.[1][2][4] The combination of nirmatrelvir with the GRP78 inhibitor HA15 has been shown to more effectively suppress SARS-CoV-2 replication than either drug alone, both in cell cultures and in animal models.[1][2]

Quantitative Data Summary
CombinationModel SystemKey FindingsSynergy ScoreReference
Nirmatrelvir + HA15Vero E6 & Calu-3 cellsSignificantly diminished cytopathic effect, viral RNA levels, and infectious virus titers.Bliss score > 10 (indicating strong synergism)[4]
Nirmatrelvir + HA15Golden Syrian HamsterMore effective alleviation of pneumonia-induced pulmonary atelectasis compared to monotherapy.Not Applicable[1][2]
Nirmatrelvir + CelastrolVero E6 & Calu-3 cellsEnhanced antiviral activity of nirmatrelvir.Not specified[4]
Nirmatrelvir + GRP78 siRNAVero E6 & Calu-3 cellsConfirmed the role of GRP78 inhibition in the synergistic effect.Not Applicable[4]
Experimental Protocols

In Vitro Synergy Assessment in Vero E6 and Calu-3 Cells [4]

  • Cell Culture: Vero E6 and Calu-3 cells were cultured in appropriate media.

  • Viral Infection: Cells were infected with SARS-CoV-2 (original and Omicron variants).

  • Drug Treatment: Cells were treated with nirmatrelvir and/or a GRP78 inhibitor (HA15 or Celastrol) at various concentrations.

  • Assessment of Antiviral Activity:

    • Cytopathic Effect (CPE): The extent of virus-induced cell death was visually assessed.

    • qRT-PCR: Viral RNA levels were quantified using primers targeting the envelope protein gene.

    • TCID50 Assay: The 50% tissue culture infectious dose was determined to measure the infectious virus titer.

  • Synergy Analysis: The Bliss independence model was used to calculate synergy scores from the dose-response data. A score greater than 10 was considered indicative of strong synergy.

  • Protein Expression Analysis: Immunofluorescence and immunoblotting were performed to measure the levels of viral proteins (Spike, Nucleoprotein, and NSP3).

In Vivo Efficacy in a Hamster Model [1][2]

  • Animal Model: Golden Syrian hamsters were used as a model for COVID-19.

  • Viral Challenge: Hamsters were infected with SARS-CoV-2.

  • Drug Administration: Animals were treated with nirmatrelvir, HA15, or a combination of both.

  • Efficacy Evaluation: The primary endpoint was the alleviation of pneumonia-induced pulmonary atelectasis, assessed through histological analysis of lung tissue.

Visualizations

Synergy_Mechanism_GRP78 cluster_virus SARS-CoV-2 Replication Cycle cluster_host Host Cell Viral_Entry Viral Entry Viral_Polyprotein Viral Polyprotein Synthesis Viral_Entry->Viral_Polyprotein Mpro Main Protease (Mpro) Viral_Polyprotein->Mpro Cleavage Functional_Proteins Functional Viral Proteins Mpro->Functional_Proteins Viral_Replication Viral Replication Functional_Proteins->Viral_Replication GRP78 GRP78 (ER Chaperone) Viral_Protein_Folding Viral Protein Folding & Maturation GRP78->Viral_Protein_Folding Assists Viral_Protein_Folding->Functional_Proteins Nirmatrelvir Nirmatrelvir Nirmatrelvir->Mpro Inhibits GRP78_Inhibitor GRP78 Inhibitor (e.g., HA15) GRP78_Inhibitor->GRP78 Inhibits

Caption: Synergistic inhibition of SARS-CoV-2 replication by nirmatrelvir and GRP78 inhibitors.

Experimental_Workflow_InVitro cluster_analysis Analysis Methods Cell_Culture Culture Vero E6 or Calu-3 cells Infection Infect cells with SARS-CoV-2 Cell_Culture->Infection Treatment Treat with Nirmatrelvir and/or GRP78 Inhibitor Infection->Treatment Incubation Incubate for a defined period Treatment->Incubation Analysis Analyze for antiviral effects and synergy Incubation->Analysis CPE Cytopathic Effect Analysis->CPE qRT_PCR qRT-PCR for Viral RNA Analysis->qRT_PCR TCID50 TCID50 for Infectious Titer Analysis->TCID50 Synergy_Calc Bliss Independence Model Analysis->Synergy_Calc

Caption: In vitro experimental workflow for synergy assessment.

Nirmatrelvir in Combination with Molnupiravir

The combination of nirmatrelvir with molnupiravir, an inhibitor of the viral RNA-dependent RNA polymerase (RdRp), has demonstrated synergistic antiviral activity against SARS-CoV-2 in both in vitro and in vivo models.[5]

Quantitative Data Summary
CombinationModel SystemKey FindingsSynergy Score/OutcomeReference
Nirmatrelvir + MolnupiravirK18-hACE2 Transgenic MiceProfound inhibition of viral replication in lung and brain; synergistically improved survival rates.80% survival with combination vs. 36% (Nirmatrelvir alone) and 43% (Molnupiravir alone).[6][7][8][6][7][8]
Nirmatrelvir + MolnupiravirVero E6 cellsSynergistic activity at both 48h and 72h post-infection.HSA score: 14.2 (48h), 13.08 (72h).[9][9]
Experimental Protocols

In Vivo Synergy Assessment in K18-hACE2 Mice [7][8]

  • Animal Model: K18-hACE2 transgenic mice, which express the human ACE2 receptor and are susceptible to SARS-CoV-2 infection.

  • Viral Challenge: Mice were lethally infected with SARS-CoV-2.

  • Drug Administration: Systemic treatment with nirmatrelvir (20 mg/kg), molnupiravir (20 mg/kg), or the combination of both was initiated.

  • Efficacy Evaluation:

    • Survival Rate: The percentage of surviving mice was monitored over time.

    • Viral Load: Viral replication in the lung and brain was quantified.

    • Clinical Severity: Clinical scores were assigned based on symptoms.

    • Histopathology: Virus-induced tissue damage was assessed.

In Vitro Synergy Assessment in Vero E6 Cells [9]

  • Cell Culture and Infection: Vero E6 cells were infected with SARS-CoV-2 (20A.EU, BA.1, and BA.2 strains).

  • Drug Treatment: Infected cells were treated with five two-fold serial dilutions of molnupiravir and nirmatrelvir, alone and in combination.

  • Viability Assay: Cell viability was measured at 48 and 72 hours post-infection using the MTT reduction assay.

  • Viral Titer: Supernatants were collected for plaque-assay titration to determine viral loads.

  • Synergy Analysis: The Highest Single Agent (HSA) model was used to calculate synergy scores.

Visualizations

Synergy_Mechanism_Molnupiravir cluster_virus SARS-CoV-2 Replication Cycle Viral_RNA Viral RNA RdRp RNA-dependent RNA Polymerase (RdRp) Viral_RNA->RdRp RNA_Replication RNA Replication RdRp->RNA_Replication Viral_Polyprotein Viral Polyprotein Synthesis RNA_Replication->Viral_Polyprotein Mpro Main Protease (Mpro) Viral_Polyprotein->Mpro Functional_Proteins Functional Viral Proteins Mpro->Functional_Proteins Molnupiravir Molnupiravir Molnupiravir->RdRp Inhibits Nirmatrelvir Nirmatrelvir Nirmatrelvir->Mpro Inhibits Logical_Relationship_Remdesivir In_Vitro_Studies In Vitro Studies (Vero E6, Calu-3) Synergistic_Effect Synergistic Effect Observed In_Vitro_Studies->Synergistic_Effect In_Vivo_Studies In Vivo Studies (K18-hACE2 Mice) Inefficient_Effect Inefficient Therapeutic Effect In_Vivo_Studies->Inefficient_Effect Conclusion Conflicting Evidence for Nirmatrelvir + Remdesivir Synergy Synergistic_Effect->Conclusion Inefficient_Effect->Conclusion

References

Independent Validation of PF-794's Anti-Tumor Activity: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the anti-tumor activity of PF-794 (also known as PF-06279794), a potent and selective inhibitor of Traf2- and Nck-interacting kinase (TNIK). The data presented is based on available preclinical research and aims to offer a clear comparison with other known TNIK inhibitors, facilitating informed decisions in research and development.

Mechanism of Action: TNIK Inhibition and the Wnt Signaling Pathway

This compound exerts its anti-tumor effects by targeting TNIK, a serine/threonine kinase that plays a crucial role in the canonical Wnt/β-catenin signaling pathway. This pathway is frequently dysregulated in various cancers, particularly colorectal cancer, leading to uncontrolled cell proliferation and tumor growth. TNIK acts as a key downstream component of this pathway, where it phosphorylates and activates T-cell factor 4 (TCF4), a transcription factor that, in complex with β-catenin, drives the expression of Wnt target genes responsible for cell growth and proliferation. By competitively binding to the ATP-binding site of TNIK, this compound inhibits its kinase activity, thereby preventing TCF4 phosphorylation and subsequently blocking the transcription of oncogenic Wnt target genes.[1]

Wnt_Signaling_Pathway Wnt Signaling Pathway and TNIK Inhibition cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Wnt Ligand Wnt Ligand Frizzled Frizzled Wnt Ligand->Frizzled Binds Dishevelled Dishevelled Frizzled->Dishevelled Activates LRP5_6 LRP5/6 LRP5_6->Dishevelled Destruction_Complex Destruction Complex (APC, Axin, GSK3β) Dishevelled->Destruction_Complex Inhibits beta_Catenin β-catenin Destruction_Complex->beta_Catenin Phosphorylates for degradation beta_Catenin_p p-β-catenin (Degradation) beta_Catenin->beta_Catenin_p beta_Catenin_n β-catenin beta_Catenin->beta_Catenin_n Translocates TCF4 TCF4 beta_Catenin_n->TCF4 Binds TCF4_p p-TCF4 TCF4->TCF4_p Wnt_Target_Genes Wnt Target Genes (e.g., MYC, CCND1) TCF4->Wnt_Target_Genes Activates Transcription TNIK TNIK TNIK->TCF4 Phosphorylates TCF4_p->Wnt_Target_Genes Activates Transcription PF794 This compound PF794->TNIK Inhibits Xenograft_Workflow Xenograft Study Experimental Workflow start Start cell_culture 1. Cancer Cell Culture (e.g., HCT116) start->cell_culture injection 2. Subcutaneous Injection into Immunodeficient Mice cell_culture->injection tumor_growth 3. Tumor Growth Monitoring injection->tumor_growth randomization 4. Randomization of Mice (when tumors are palpable) tumor_growth->randomization treatment 5. Treatment Administration (TNIK Inhibitor or Vehicle) randomization->treatment measurement 6. Tumor Volume Measurement (every 2-3 days) treatment->measurement monitoring 7. Body Weight Monitoring measurement->monitoring endpoint 8. Study Endpoint & Euthanasia measurement->endpoint monitoring->measurement Repeat until endpoint analysis 9. Tumor Excision & Analysis (e.g., IHC) endpoint->analysis end End analysis->end

References

A Comparative Guide to Wnt Pathway Inhibitors in Oncology: Efficacy of ETC-159 and Alternatives in Wnt-Addicted Cancers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The Wnt signaling pathway, a critical regulator of cell proliferation and differentiation, is frequently dysregulated in a variety of cancers, making it a compelling target for therapeutic intervention. This guide provides a comparative analysis of the preclinical and clinical efficacy of several Wnt pathway inhibitors, with a focus on the Porcupine (PORCN) inhibitor ETC-159 and its alternatives. The information is intended to assist researchers in evaluating the therapeutic potential of these agents in Wnt-addicted cancer types.

Mechanism of Action: Targeting the Wnt Pathway at Different Nodes

The Wnt signaling cascade can be inhibited at multiple points. The compounds discussed in this guide employ distinct mechanisms of action:

  • PORCN Inhibitors (e.g., ETC-159, LGK974, CGX1321): These small molecules target Porcupine, a membrane-bound O-acyltransferase that is essential for the palmitoylation and subsequent secretion of all Wnt ligands. By inhibiting PORCN, these agents effectively shut down all Wnt-dependent signaling.[1][2]

  • Frizzled Receptor Antagonists (e.g., Vantictumab): These are monoclonal antibodies that bind to the extracellular domain of Frizzled (FZD) receptors, preventing the binding of Wnt ligands and thereby blocking downstream signal transduction. Vantictumab, for instance, targets five different FZD receptors (1, 2, 5, 7, and 8).[3][4]

Below is a diagram illustrating the points of intervention of these inhibitors in the canonical Wnt signaling pathway.

Wnt_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_er Endoplasmic Reticulum Wnt Wnt Ligand FZD Frizzled Receptor Wnt->FZD LRP LRP5/6 Wnt->LRP DVL DVL FZD->DVL Vantictumab Vantictumab (OMP-18R5) Vantictumab->FZD Blocks GSK3b GSK3β DVL->GSK3b Inhibits BetaCatenin β-catenin GSK3b->BetaCatenin Phosphorylates for Degradation Axin Axin Axin->BetaCatenin APC APC APC->BetaCatenin Proteasome Proteasome BetaCatenin->Proteasome Degradation TCF_LEF TCF/LEF BetaCatenin->TCF_LEF Accumulates and translocates TargetGenes Target Gene Expression TCF_LEF->TargetGenes Activates PORCN PORCN PORCN->Wnt Secretion Wnt_unprocessed Unprocessed Wnt Wnt_unprocessed->PORCN Palmitoylation ETC159 ETC-159 LGK974 CGX1321 ETC159->PORCN Inhibits

Caption: Wnt signaling pathway and inhibitor targets.

Preclinical Efficacy Comparison

The following tables summarize the in vitro and in vivo efficacy of ETC-159 and alternative Wnt pathway inhibitors in various Wnt-addicted cancer models.

In Vitro Potency
CompoundTargetCancer TypeCell LineIC50Reference
ETC-159 PORCN-STF3A (reporter)2.9 nM[5]
MouseL-cells (reporter)18.1 nM[5][6]
LGK974 PORCNHead and NeckHN300.3 nM[7][8]
-Co-culture reporter~0.4 nM[9]
CGX1321 PORCN-Reporter Assay0.45 nM[10]
In Vivo Tumor Growth Inhibition
CompoundCancer ModelDosingTumor Growth InhibitionReference
ETC-159 MMTV-Wnt1 orthotopic mouse model10 mg/kg, oralSignificant tumor growth inhibition[11]
RSPO3-translocation colorectal cancer PDXNot specifiedRemarkable efficacy[1][12]
RNF43-mutant pancreatic cancer PDXNot specifiedRemarkable efficacy[1][12]
LGK974 MMTV-Wnt1 transgenic mouse model1.0-3.0 mg/kg/dayRobust tumor regression[7]
HN30 (HNSCC) xenograft3 mg/kg/dayStrong efficacy, tumor regression[7][8]
CGX1321 Tumors with RSPO fusions or RNF43 mutations3 mg/kg/day (in mice)Significant inhibition of target genes[13]

Clinical Trial Landscape

Several Wnt pathway inhibitors have advanced to clinical trials. The table below provides a snapshot of the publicly available data from early-phase studies.

CompoundTargetPhaseCancer TypesKey Findings & Adverse EventsReference
ETC-159 PORCNPhase 1a/1bAdvanced Solid TumorsWell-tolerated at doses that inhibit Wnt signaling. Common AEs: dysgeusia, fatigue, anorexia, vomiting. Dose-limiting toxicity: hyperbilirubinemia. Some patients showed stable disease.[14][15]
LGK974 PORCNPhase 1Wnt-driven solid tumorsEfficiently decreased Wnt target gene expression in tumors.[14]
CGX1321 PORCNPhase 1/1bAdvanced GI Tumors (esp. with RSPO fusions)Monotherapy DCR of 77% in patients with RSPO fusions. Combination with pembrolizumab showed an 83% DCR in MSS tumors with RSPO fusions. Manageable safety profile; dysgeusia mostly Grade 1.[10][16]
Vantictumab (OMP-18R5) Frizzled ReceptorsPhase 1/1bAdvanced Solid Tumors, Breast CancerWell-tolerated up to 2.5 mg/kg q3w. Prolonged stable disease in some neuroendocrine tumor patients. AEs: fatigue, GI issues. A significant concern is the incidence of bone fractures, which may limit future development.[3][4][17]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for key assays used in the evaluation of Wnt pathway inhibitors.

Cell Viability Assay (MTT Assay)

This protocol is a standard method for assessing the effect of a compound on cell proliferation and viability.

  • Cell Seeding: Plate cancer cells in 96-well plates at a density of 2,500 to 5,000 cells per well and incubate for 24 hours at 37°C in a 5% CO2 humidified incubator.[18]

  • Compound Treatment: Treat the cells with various concentrations of the Wnt inhibitor (e.g., ETC-159, LGK974) for a specified period, typically 24 to 72 hours.[18]

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well at a final concentration of 0.2-0.5 mg/mL and incubate for 1-4 hours.[19]

  • Formazan Solubilization: If using MTT, add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 value.

Xenograft Tumor Model

This in vivo assay evaluates the anti-tumor efficacy of a compound in a living organism.

Xenograft_Workflow start Start prep_cells Prepare Cancer Cell Suspension start->prep_cells inject_mice Subcutaneously Inject Cells into Immunocompromised Mice prep_cells->inject_mice tumor_growth Monitor Tumor Growth inject_mice->tumor_growth randomize Randomize Mice into Treatment Groups tumor_growth->randomize Tumors reach pre-defined size treatment Administer Wnt Inhibitor or Vehicle (Control) randomize->treatment measure_tumor Measure Tumor Volume and Body Weight Regularly treatment->measure_tumor Dosing period end_study End of Study measure_tumor->end_study Pre-defined endpoint (e.g., tumor size, time) analyze Analyze Tumor Tissue (e.g., for Biomarkers) end_study->analyze end End analyze->end

References

Safety Operating Guide

Personal protective equipment for handling PF-794

Author: BenchChem Technical Support Team. Date: November 2025

Essential Safety and Handling Guide for PF-794

This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling this compound, a potent and selective ATP-competitive inhibitor of Traf2- and Nck-interacting kinase (TNIK). The following procedures are designed to ensure the safe handling, use, and disposal of this compound in a laboratory setting.

Personal Protective Equipment (PPE)

When handling this compound, it is imperative to use appropriate personal protective equipment to minimize exposure and ensure personal safety. The recommended PPE is based on the potential hazards associated with handling a potent, powdered chemical agent and its solutions.

Recommended Personal Protective Equipment:

Equipment TypeSpecificationPurpose
Respiratory Protection NIOSH/MSHA-approved respiratorTo prevent inhalation of the powdered form of the compound.
Hand Protection Chemical-resistant rubber glovesTo protect the skin from direct contact with the compound and its solutions.
Eye Protection Chemical safety gogglesTo shield the eyes from splashes or airborne particles of the compound.
Body Protection Laboratory coatTo protect clothing and skin from accidental spills.
Quantitative Safety Data

Due to the nature of this compound as a research chemical, specific occupational exposure limits (OELs) have not been established. However, for potent pharmaceutical compounds, a risk-based approach to handling is essential. It is recommended to handle this compound in a controlled environment, such as a fume hood, to minimize inhalation exposure.

The primary solvent for this compound is Dimethyl Sulfoxide (DMSO). Therefore, selecting gloves with adequate resistance to DMSO is critical. Below is a table summarizing the breakthrough times for various glove materials when in contact with DMSO.

Glove Material Breakthrough Time for DMSO:

Glove MaterialBreakthrough Time (minutes)Rating
Butyl Rubber> 480Excellent
Natural Rubber< 15Poor
Neoprene< 15Poor
Nitrile< 15Poor
PVC (Polyvinyl chloride)Not RecommendedNot Recommended
Viton™> 480Excellent

Data is representative and may vary based on glove thickness and manufacturer. Always consult the specific glove manufacturer's chemical resistance guide.

Operational Plans: Handling and Disposal

Handling Procedures

1. Preparation of Stock Solutions:

  • Always handle the powdered form of this compound in a chemical fume hood to avoid inhalation.

  • Before weighing, ensure all necessary PPE is correctly worn.

  • Use a calibrated analytical balance to weigh the desired amount of the compound.

  • Prepare stock solutions by dissolving this compound in a suitable solvent, such as DMSO.[1] For example, to prepare a 10 mM stock solution, dissolve 3.56 mg of this compound (Molecular Weight: 356.42 g/mol ) in 1 mL of DMSO.

  • Ensure the compound is fully dissolved by vortexing. Gentle warming may be applied if necessary, but the temperature stability of the compound should be considered.[2]

2. Dilution and Use in Experiments:

  • Perform serial dilutions of the stock solution in the appropriate buffer or cell culture medium for your experiment.

  • When diluting, add the stock solution to the aqueous medium and mix thoroughly to prevent precipitation.[1]

  • The final concentration of DMSO in cell-based assays should be kept low (typically below 0.5%) to avoid solvent-induced toxicity.[3]

Disposal Plan

1. Unused Compound and Contaminated Materials:

  • Dispose of unused this compound and any materials heavily contaminated with the compound (e.g., weighing boats, pipette tips) as chemical waste.

  • These materials should be collected in a designated, labeled hazardous waste container.

2. Liquid Waste:

  • Aqueous solutions containing low concentrations of this compound may be considered for drain disposal, but this is subject to local regulations. It is best practice to collect all liquid waste containing the compound for chemical waste disposal.

  • Never dispose of concentrated stock solutions down the drain.

3. Empty Containers:

  • Empty containers of this compound should be triple-rinsed with a suitable solvent (e.g., ethanol or acetone). The rinsate should be collected as hazardous chemical waste.

  • After rinsing, the container can be disposed of in the regular trash, with the label defaced.

Experimental Protocols

General Protocol for an In Vitro Kinase Assay

This protocol provides a general framework for assessing the inhibitory activity of this compound against its target kinase, TNIK.

Materials:

  • Recombinant TNIK enzyme

  • Kinase buffer

  • Substrate (e.g., a specific peptide or protein substrate for TNIK)

  • ATP (Adenosine triphosphate)

  • This compound stock solution (in DMSO)

  • 96-well plates

  • Detection reagent (e.g., ADP-Glo™ Kinase Assay)

Procedure:

  • Prepare a series of dilutions of this compound in kinase buffer. Also, prepare a vehicle control (DMSO in kinase buffer).

  • In a 96-well plate, add the TNIK enzyme to each well.

  • Add the diluted this compound or vehicle control to the respective wells.

  • Incubate for a predetermined time (e.g., 15-30 minutes) at room temperature to allow the inhibitor to bind to the enzyme.

  • Initiate the kinase reaction by adding a mixture of the substrate and ATP to each well.

  • Allow the reaction to proceed for a specified time (e.g., 60 minutes) at 30°C.

  • Stop the reaction and measure the kinase activity using a suitable detection method, such as quantifying the amount of ADP produced.

  • Plot the kinase activity against the concentration of this compound to determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%).

Visualizations

Signaling Pathway of TNIK in Wnt Signaling

This compound is an inhibitor of TNIK, which plays a crucial role in the Wnt signaling pathway. The diagram below illustrates the canonical Wnt signaling pathway and the point of intervention for a TNIK inhibitor. In the "ON" state (Wnt ligand present), the destruction complex is inhibited, leading to the accumulation of β-catenin, which then translocates to the nucleus. In the nucleus, it forms a complex with TCF/LEF transcription factors. TNIK is a key component of this complex and is required for the transcriptional activation of Wnt target genes.[4] By inhibiting TNIK, this compound prevents the transcription of these target genes.

Wnt_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Wnt Wnt Ligand Frizzled Frizzled Receptor Wnt->Frizzled binds Dsh Dishevelled (Dsh) Frizzled->Dsh activates LRP5_6 LRP5/6 DestructionComplex Destruction Complex (APC, Axin, GSK3β) Dsh->DestructionComplex inhibits beta_catenin_cyto β-catenin DestructionComplex->beta_catenin_cyto phosphorylates for degradation Proteasome Proteasome beta_catenin_cyto->Proteasome degraded beta_catenin_nuc β-catenin beta_catenin_cyto->beta_catenin_nuc translocates TCF_LEF TCF/LEF beta_catenin_nuc->TCF_LEF binds TNIK TNIK TCF_LEF->TNIK recruits TargetGenes Wnt Target Genes (e.g., c-Myc, Cyclin D1) TNIK->TargetGenes activates transcription PF794 This compound PF794->TNIK inhibits

Caption: Wnt signaling pathway and the inhibitory action of this compound on TNIK.

Experimental Workflow for Handling this compound

The following workflow diagram outlines the key steps for safely handling this compound in a laboratory experiment, from preparation to disposal.

Experimental_Workflow cluster_prep Preparation cluster_exp Experimentation cluster_cleanup Cleanup and Disposal A Wear Appropriate PPE B Weigh this compound in Fume Hood A->B C Prepare Stock Solution (e.g., in DMSO) B->C D Perform Serial Dilutions C->D E Conduct In Vitro/In Vivo Assay D->E F Collect Liquid Waste E->F G Collect Solid Waste E->G H Decontaminate Work Area E->H I Dispose of Waste via EH&S F->I G->I H->I PPE_Logic cluster_exposure Potential Exposure Routes cluster_ppe Required Personal Protective Equipment Hazard Hazard: Potent Chemical Compound (this compound) Inhalation Inhalation (Powder) Hazard->Inhalation SkinContact Skin Contact Hazard->SkinContact EyeContact Eye Contact Hazard->EyeContact Respirator NIOSH/MSHA-Approved Respirator Inhalation->Respirator mitigated by Gloves Chemical-Resistant Gloves SkinContact->Gloves mitigated by Goggles Chemical Safety Goggles EyeContact->Goggles mitigated by

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.